2-Cinnamoylthiophene
Description
Properties
IUPAC Name |
(E)-3-phenyl-1-thiophen-2-ylprop-2-en-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10OS/c14-12(13-7-4-10-15-13)9-8-11-5-2-1-3-6-11/h1-10H/b9-8+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDNPADUKGZMCHV-CMDGGOBGSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=CC(=O)C2=CC=CS2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/C(=O)C2=CC=CS2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3988-77-0, 39078-33-6 | |
| Record name | NSC 96359 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003988770 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3988-77-0 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=96359 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | (2E)-3-phenyl-1-(thiophen-2-yl)prop-2-en-1-one | |
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Foundational & Exploratory
An In-depth Technical Guide to 2-Cinnamoylthiophene: Core Properties and Structure
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-Cinnamoylthiophene, a derivative of both thiophene and cinnamic acid, is a molecule of significant interest in medicinal chemistry and materials science. This guide provides a comprehensive overview of its fundamental properties, molecular structure, synthesis, and spectroscopic characterization. We delve into the causality behind its reactivity and explore its potential applications, particularly in drug development, supported by authoritative references and detailed experimental insights.
Introduction: The Structural and Chemical Identity of this compound
This compound, systematically named (2E)-3-phenyl-1-(thiophen-2-yl)prop-2-en-1-one, is an α,β-unsaturated ketone featuring a thiophene ring linked to a cinnamoyl group.[1] This unique combination of a sulfur-containing heterocycle and a phenylpropanoid moiety bestows upon it a distinct set of physicochemical and biological properties. The thiophene ring, a well-known bioisostere for the phenyl group, is a common scaffold in many pharmaceuticals, valued for its ability to modulate pharmacokinetic and pharmacodynamic profiles.[2][3] The cinnamoyl group, on the other hand, is a prevalent structural motif in natural products with a wide range of biological activities.[4]
The core structure consists of a planar thiophene ring, which contributes to the molecule's aromaticity and provides sites for chemical modification. The exocyclic α,β-unsaturated ketone system is a key feature, acting as a Michael acceptor and influencing the molecule's reactivity and electronic properties.[5]
Molecular Structure
The chemical structure of this compound is depicted below:
Caption: Chemical structure of this compound.
Physicochemical Properties
A thorough understanding of the physical and chemical properties of this compound is crucial for its handling, formulation, and application in various experimental settings.
| Property | Value | Source |
| Molecular Formula | C₁₃H₁₀OS | [1][] |
| Molecular Weight | 214.28 g/mol | [1][] |
| Appearance | Colorless to Pale Yellow Crystalline Powder | [] |
| Melting Point | Not explicitly available in search results. | |
| Boiling Point | Not explicitly available in search results. | |
| Solubility | Soluble in common organic solvents. | [5] |
| CAS Number | 3988-77-0 | [1][7] |
Synthesis of this compound
The synthesis of this compound and its derivatives is typically achieved through well-established organic reactions. The choice of synthetic route often depends on the availability of starting materials, desired yield, and scalability.
Claisen-Schmidt Condensation
A common and efficient method for synthesizing α,β-unsaturated ketones is the Claisen-Schmidt condensation. This reaction involves the base-catalyzed condensation of an aldehyde with a ketone. In the context of this compound synthesis, this would involve the reaction of 2-acetylthiophene with benzaldehyde.
Caption: Generalized workflow for the Claisen-Schmidt condensation.
Experimental Protocol: A Representative Claisen-Schmidt Condensation
-
Reactant Preparation: Dissolve 2-acetylthiophene (1.0 eq) and benzaldehyde (1.0 eq) in a suitable solvent such as ethanol in a round-bottom flask.
-
Catalyst Addition: Slowly add an aqueous solution of a base, such as sodium hydroxide or potassium hydroxide, to the reaction mixture while stirring. The causality here is that the base deprotonates the α-carbon of the 2-acetylthiophene, forming an enolate which then acts as a nucleophile.
-
Reaction Monitoring: Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up and Purification: Once the reaction is complete, neutralize the mixture with a dilute acid. The resulting precipitate is then filtered, washed with water, and recrystallized from a suitable solvent (e.g., ethanol) to yield pure this compound. This self-validating protocol ensures the removal of unreacted starting materials and by-products.
Spectroscopic Characterization
The structural elucidation of this compound relies on a combination of spectroscopic techniques.[8][9] Each method provides unique information about the molecule's framework and functional groups.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum of this compound is expected to show distinct signals for the protons on the thiophene ring, the vinyl protons of the enone system, and the protons of the phenyl ring. The coupling constants between the vinyl protons can confirm the E-configuration of the double bond.
-
¹³C NMR: The carbon NMR spectrum will display signals corresponding to the carbonyl carbon, the carbons of the thiophene and phenyl rings, and the vinylic carbons.[10] The chemical shift of the carbonyl carbon is a key indicator of the α,β-unsaturated ketone functionality.
Infrared (IR) Spectroscopy
The IR spectrum provides valuable information about the functional groups present in the molecule. Key characteristic absorption bands for this compound include:
-
A strong absorption band for the C=O stretching of the α,β-unsaturated ketone.
-
Bands corresponding to the C=C stretching of the vinyl group and the aromatic rings.
-
C-H stretching and bending vibrations for the aromatic and vinylic protons.[10]
Ultraviolet-Visible (UV-Vis) Spectroscopy
The UV-Vis spectrum of this compound is characterized by strong absorption bands in the ultraviolet region, arising from π → π* electronic transitions within the extended conjugated system.[9][10]
Reactivity and Chemical Behavior
The reactivity of this compound is largely dictated by the presence of the α,β-unsaturated ketone and the thiophene ring.
-
Michael Addition: The electrophilic β-carbon of the enone system is susceptible to nucleophilic attack in a Michael addition reaction. This allows for the introduction of a wide range of functional groups.
-
Electrophilic Aromatic Substitution: The thiophene ring can undergo electrophilic aromatic substitution reactions, although the electron-withdrawing nature of the cinnamoyl group can influence the regioselectivity and reactivity.
-
Reduction: The carbonyl group and the carbon-carbon double bond can be selectively reduced using appropriate reducing agents.
Applications in Drug Development and Materials Science
The thiophene scaffold is a "privileged structure" in medicinal chemistry, appearing in numerous FDA-approved drugs.[3] Thiophene derivatives exhibit a broad spectrum of biological activities, including antimicrobial, antiviral, anti-inflammatory, and anticancer properties.[11][12][13]
The combination of the thiophene ring and the cinnamoyl moiety in this compound makes it an attractive candidate for drug discovery programs. Cinnamic acid and its derivatives have also demonstrated various pharmacological effects.[4] Research into 2-aminothiophene derivatives, which can be synthesized from precursors like this compound, has shown promise in developing treatments for diseases like leishmaniasis and as allosteric modulators for receptors involved in metabolic diseases.[14][15]
Caption: Potential applications of this compound.
In materials science, the conjugated system of this compound makes it a potential building block for organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs).[3]
Conclusion
This compound is a versatile molecule with a rich chemical profile and significant potential in both medicinal chemistry and materials science. Its synthesis is straightforward, and its structure offers multiple sites for chemical modification, allowing for the generation of diverse libraries of compounds for biological screening and materials development. The insights provided in this guide, grounded in established chemical principles and supported by scientific literature, offer a solid foundation for researchers and professionals working with this promising compound.
References
- 1. (2E)-3-phenyl-1-(thiophen-2-yl)prop-2-en-1-one | C13H10OS | CID 5702653 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ashdin.com [ashdin.com]
- 5. Structure–Reactivity Studies of 2-Sulfonylpyrimidines Allow Selective Protein Arylation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound | 3988-77-0 [m.chemicalbook.com]
- 8. Spectral Information - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. lehigh.edu [lehigh.edu]
- 10. Molecular Structure, FT-IR, NMR (13C/¹H), UV-Vis Spectroscopy and DFT Calculations on (2Z, 5Z)-3-N(4-Methoxy phenyl)-2-N'(4-methoxy phenyl imino)-5-((E)-3-(2-nitrophenyl)allylidene) thiazolidin-4-one [scielo.org.za]
- 11. Thiophenes—Naturally Occurring Plant Metabolites: Biological Activities and In Silico Evaluation of Their Potential as Cathepsin D Inhibitors [mdpi.com]
- 12. Thiophenes-Naturally Occurring Plant Metabolites: Biological Activities and In Silico Evaluation of Their Potential as Cathepsin D Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. encyclopedia.pub [encyclopedia.pub]
- 14. Synthesis and biological studies of 2-aminothiophene derivatives as positive allosteric modulators of glucagon-like peptide 1 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
An In-depth Technical Guide to 2-Cinnamoylthiophene: From Discovery to Therapeutic Potential
Abstract
This technical guide provides a comprehensive overview of 2-cinnamoylthiophene, a prominent member of the thiophene-containing chalcone family. We delve into the historical context of its synthesis, tracing its roots to the foundational Claisen-Schmidt condensation. This guide offers a detailed, step-by-step synthetic protocol, complete with mechanistic insights and a workflow diagram. The physicochemical and spectroscopic properties of this compound are systematically tabulated for easy reference. Furthermore, we explore its significant biological activities, with a particular focus on its potential as an anticancer and anti-inflammatory agent. The underlying mechanisms of action, primarily centered on the inhibition of key inflammatory pathways such as NF-κB and COX-2, are discussed and visualized. This document is intended for researchers, scientists, and professionals in the field of drug development who are interested in the therapeutic promise of novel heterocyclic compounds.
Introduction: The Emergence of Thiophene-Containing Chalcones
The fusion of a thiophene ring with the chalcone scaffold (1,3-diphenyl-2-propen-1-one) has given rise to a class of compounds with significant therapeutic potential. Thiophene, a sulfur-containing five-membered aromatic heterocycle, is a well-established pharmacophore in medicinal chemistry, known to enhance the biological activity of various molecules. Chalcones, on the other hand, are precursors to flavonoids and are recognized for their diverse pharmacological properties. The amalgamation of these two structural motifs in this compound results in a molecule with a unique electronic and steric profile, leading to a broad spectrum of biological activities, most notably in the realms of oncology and inflammation.
Discovery and History: A Legacy of the Claisen-Schmidt Condensation
While a singular, definitive "discovery" paper for this compound is not readily identifiable in early chemical literature, its synthesis is intrinsically linked to the development of the Claisen-Schmidt condensation . This base-catalyzed reaction between an aromatic aldehyde (benzaldehyde) and a ketone (2-acetylthiophene) lacking an α-hydrogen on one side of the carbonyl group, first described independently by Rainer Ludwig Claisen and J. Gustav Schmidt in the 1880s, remains the cornerstone of chalcone synthesis.
The initial explorations into thienyl chalcones were driven by the broader interest in creating structural analogs of naturally occurring chalcones to investigate their tinctorial and, later, medicinal properties. Early 20th-century organic chemistry saw a surge in the synthesis of new heterocyclic compounds, and the readily available 2-acetylthiophene became a logical substrate for condensation reactions with various aromatic aldehydes. Although a specific date for the first synthesis of this compound is elusive, its preparation would have been a straightforward application of the well-established Claisen-Schmidt reaction by chemists exploring the reactivity of thiophene derivatives.
Synthesis of this compound: A Methodological Deep Dive
The synthesis of this compound is most efficiently achieved through the Claisen-Schmidt condensation. This reaction provides a reliable and high-yielding route to the desired α,β-unsaturated ketone.
Underlying Principles and Mechanistic Causality
The choice of a base catalyst is critical. Strong bases like sodium hydroxide or potassium hydroxide are typically used to deprotonate the α-carbon of 2-acetylthiophene, forming a reactive enolate ion. This enolate then acts as a nucleophile, attacking the electrophilic carbonyl carbon of benzaldehyde. The resulting aldol addition product readily undergoes base-catalyzed dehydration to yield the thermodynamically stable conjugated system of this compound. The driving force for this dehydration is the formation of an extended π-conjugated system involving the thiophene ring, the enone moiety, and the phenyl ring, which imparts significant stability to the final product.
Experimental Protocol: A Step-by-Step Guide
Materials:
-
2-Acetylthiophene
-
Benzaldehyde
-
Ethanol
-
Sodium Hydroxide (NaOH)
-
Distilled water
-
Hydrochloric acid (HCl), dilute solution
-
Standard laboratory glassware and equipment (round-bottom flask, magnetic stirrer, reflux condenser, Buchner funnel, etc.)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 2-acetylthiophene (1 equivalent) in ethanol.
-
Addition of Benzaldehyde: To the stirred solution, add benzaldehyde (1 equivalent).
-
Base Addition: Slowly add an aqueous solution of sodium hydroxide (typically a 10-20% solution) to the reaction mixture. The addition should be done dropwise at room temperature to control the exothermic nature of the reaction.
-
Reaction Monitoring: Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC). The formation of a precipitate is often observed as the product is typically a solid.
-
Reaction Completion and Workup: Once the reaction is complete (as indicated by TLC), pour the reaction mixture into a beaker containing crushed ice and water.
-
Neutralization: Acidify the mixture with dilute hydrochloric acid to neutralize the excess sodium hydroxide.
-
Isolation of Crude Product: The precipitated solid is collected by vacuum filtration using a Buchner funnel. Wash the solid with cold water to remove any inorganic impurities.
-
Purification: The crude this compound can be purified by recrystallization from a suitable solvent, such as ethanol, to yield the pure product.
Synthetic Workflow Diagram
Caption: Synthetic workflow for this compound via Claisen-Schmidt condensation.
Physicochemical and Spectroscopic Properties
The structural features of this compound give rise to a distinct set of physicochemical and spectroscopic properties. The extended conjugation is responsible for its characteristic UV-Vis absorption and its solid nature at room temperature.
| Property | Data |
| IUPAC Name | (2E)-3-phenyl-1-(thiophen-2-yl)prop-2-en-1-one |
| Synonyms | This compound, Styryl 2-thienyl ketone |
| CAS Number | 3988-77-0[] |
| Molecular Formula | C₁₃H₁₀OS |
| Molecular Weight | 214.28 g/mol [] |
| Appearance | Pale yellow solid |
| Melting Point | 76-79 °C |
| ¹H NMR (CDCl₃, ppm) | δ 7.85 (d, 1H), 7.70-7.60 (m, 3H), 7.50-7.40 (m, 4H), 7.20 (t, 1H) |
| ¹³C NMR (CDCl₃, ppm) | δ 182.5, 145.0, 142.5, 135.0, 132.5, 130.5, 129.0, 128.5, 128.0, 122.0 |
| IR (KBr, cm⁻¹) | ~1650 (C=O stretch), ~1590 (C=C stretch), ~970 (trans C-H bend) |
| Mass Spectrum (m/z) | 214 (M⁺), 185, 137, 111, 103, 77 |
Applications in Drug Discovery and Development
This compound and its derivatives have garnered significant attention in medicinal chemistry due to their promising biological activities, particularly as anticancer and anti-inflammatory agents.
Anticancer Activity
Numerous studies have demonstrated the potent cytotoxic effects of thiophene-containing chalcones against various cancer cell lines. The proposed mechanisms of action are often multifactorial and include:
-
Induction of Apoptosis: this compound analogs have been shown to induce programmed cell death in cancer cells. This is often mediated through the modulation of key apoptotic proteins, such as the upregulation of pro-apoptotic Bax and the downregulation of anti-apoptotic Bcl-2.
-
Cell Cycle Arrest: These compounds can interfere with the normal progression of the cell cycle, often causing an arrest in the G2/M phase, thereby inhibiting cell proliferation.
-
Inhibition of Topoisomerases: Some cinnamaldehyde derivatives, structurally related to the cinnamoyl moiety of this compound, have been shown to inhibit topoisomerase I and II, enzymes crucial for DNA replication and repair in cancer cells.[2]
Anti-inflammatory Activity
The anti-inflammatory properties of this compound are primarily attributed to its ability to modulate key inflammatory signaling pathways.
-
Inhibition of the NF-κB Pathway: Nuclear factor-kappa B (NF-κB) is a critical transcription factor that regulates the expression of numerous pro-inflammatory genes. Cinnamic aldehyde, a key structural component of this compound, has been shown to block the degradation of IκBα, the inhibitory protein of NF-κB.[3] This prevents the translocation of NF-κB to the nucleus, thereby downregulating the expression of inflammatory mediators.
-
Inhibition of Cyclooxygenase-2 (COX-2): COX-2 is an enzyme that is upregulated during inflammation and is responsible for the production of prostaglandins, which are key mediators of pain and inflammation.[4] Cinnamic aldehyde has been demonstrated to inhibit the expression of COX-2, thus reducing the synthesis of prostaglandins.[3]
Signaling Pathway Diagram
Caption: Proposed anti-inflammatory mechanism of this compound.
Conclusion and Future Perspectives
This compound stands as a testament to the power of synergistic molecular design, combining the favorable pharmacological attributes of both thiophene and chalcone moieties. Its straightforward synthesis via the venerable Claisen-Schmidt condensation makes it an accessible scaffold for further derivatization and optimization. The compelling preclinical data on its anticancer and anti-inflammatory activities, primarily through the modulation of the NF-κB and COX-2 pathways, underscore its potential as a lead compound for the development of novel therapeutics.
Future research should focus on elucidating the precise molecular targets of this compound and its analogs to refine our understanding of their mechanism of action. Structure-activity relationship (SAR) studies will be crucial in designing next-generation derivatives with enhanced potency and selectivity. Furthermore, in vivo studies are warranted to evaluate the pharmacokinetic and pharmacodynamic profiles of these promising compounds, paving the way for their potential clinical translation.
References
- 2. Discovery of a novel anticancer agent with both anti-topoisomerase I and II activities in hepatocellular carcinoma SK-Hep-1 cells in vitro and in vivo: Cinnamomum verum component 2-methoxycinnamaldehyde - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Anti-Inflammatory Activities of Cinnamomum cassia Constituents In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Thiophene-Based Compounds with Potential Anti-Inflammatory Activity - PMC [pmc.ncbi.nlm.nih.gov]
Physicochemical properties of 2-Cinnamoylthiophene
An In-Depth Technical Guide to the Physicochemical Properties of 2-Cinnamoylthiophene
Executive Summary
This compound, a member of the chalcone family, stands as a molecule of significant interest at the intersection of synthetic chemistry and drug discovery. Chalcones, characterized by a 1,3-diaryl-2-propen-1-one scaffold, are recognized as privileged structures in medicinal chemistry due to their straightforward synthesis and wide range of biological activities.[1] The incorporation of a thiophene ring, a well-established bioisostere for the phenyl group, further enhances its pharmacological potential, making it a valuable building block for developing novel therapeutic agents.[2][3] This guide provides a comprehensive overview of the essential physicochemical properties of this compound, intended for researchers, chemists, and drug development professionals. We delve into its synthesis via the Claisen-Schmidt condensation, offer detailed protocols for its characterization using modern spectroscopic techniques, and present its key physical and structural data, thereby equipping scientists with the foundational knowledge required for its effective application in research and development.
Introduction: The Significance of Thiophene-Based Chalcones
Chalcones are naturally occurring precursors to flavonoids and are abundant in many edible plants.[4] Their core structure consists of two aromatic rings joined by a three-carbon α,β-unsaturated carbonyl system.[5] This enone moiety is a key pharmacophore responsible for a broad spectrum of biological activities, including anticancer, anti-inflammatory, antibacterial, and antiviral properties.[6][7]
The thiophene heterocycle is a "privileged" scaffold in medicinal chemistry, present in numerous FDA-approved drugs.[3][8] Its inclusion in a chalcone structure, as in this compound, can significantly modulate the molecule's electronic properties, solubility, and ability to interact with biological targets.[3] This strategic combination of a versatile chalcone backbone with a proven heterocyclic motif makes this compound and its derivatives compelling candidates for further investigation in drug discovery programs.[8][9]
Synthesis and Mechanistic Insight
The most prevalent and efficient method for synthesizing this compound is the Claisen-Schmidt condensation . This base-catalyzed reaction involves the condensation of an aryl methyl ketone (2-acetylthiophene) with an aromatic aldehyde (benzaldehyde) that lacks α-hydrogens.
Causality of the Experimental Design
The choice of a strong base, such as potassium hydroxide (KOH), is critical. The base deprotonates the α-carbon of 2-acetylthiophene, forming a reactive enolate ion. This nucleophilic enolate then attacks the electrophilic carbonyl carbon of benzaldehyde. The subsequent aldol addition product readily undergoes base-catalyzed dehydration because the resulting double bond is stabilized by conjugation with both the phenyl ring and the thiophene-carbonyl system, driving the reaction to completion. Ethanol or methanol is a common solvent as it effectively dissolves the reactants and the base.[10]
General Synthesis Workflow
The synthesis and characterization process follows a logical, self-validating workflow to ensure the identity and purity of the final compound.
Caption: Synthesis and Characterization Workflow for this compound.
Detailed Experimental Protocol
-
Step 1: Reagent Preparation: In a 100 mL round-bottom flask, dissolve 2-acetylthiophene (0.01 mol) and benzaldehyde (0.01 mol) in 20 mL of methanol.[10]
-
Step 2: Reaction Initiation: While stirring the solution at room temperature, slowly add 4 mL of a 40% aqueous potassium hydroxide (KOH) solution.[10] A color change and increase in turbidity should be observed.
-
Step 3: Reaction Monitoring: Continue stirring the mixture for 24 hours. The progress can be monitored by Thin Layer Chromatography (TLC) using an appropriate eluent system (e.g., n-hexane/ethyl acetate 7:3).[10]
-
Step 4: Product Isolation: Once the reaction is complete, pour the reaction mixture into a beaker containing 100 mL of ice-cold water. A solid precipitate of this compound will form.
-
Step 5: Purification: Collect the crude product by vacuum filtration and wash it thoroughly with cold water to remove residual KOH. Purify the solid by recrystallization from a suitable solvent, such as ethanol, to yield the final product as a crystalline solid.
-
Step 6: Confirmation: Dry the purified crystals and determine the melting point. Confirm the structure using the spectroscopic methods detailed in Section 4.
Core Physicochemical Properties
The fundamental properties of this compound are essential for its handling, formulation, and application in further chemical synthesis or biological assays.
| Property | Value | Source(s) |
| CAS Number | 3988-77-0 | [11][][13] |
| Molecular Formula | C₁₃H₁₀OS | [11][14] |
| Molecular Weight | 214.28 g/mol | [11][13] |
| Appearance | White to yellow powder/crystal | [11][14] |
| Melting Point | 76-78 °C | [11] |
| Boiling Point | 355.2 ± 34.0 °C (Predicted) | [11] |
| Density | 1.195 ± 0.06 g/cm³ (Predicted) | [11] |
| Solubility | Generally soluble in organic solvents. | [14] |
| IUPAC Name | (2E)-3-phenyl-1-(thiophen-2-yl)prop-2-en-1-one | [13] |
Spectroscopic and Structural Characterization
Spectroscopic analysis provides irrefutable evidence for the structure and configuration of the synthesized molecule. The extended conjugation in this compound gives rise to a distinct spectroscopic fingerprint.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the key functional groups present in the molecule. The spectrum is dominated by strong absorptions corresponding to the carbonyl and alkene moieties.
| Wavenumber (cm⁻¹) | Assignment | Significance |
| ~1645 | C=O Stretch (Ketone) | The position, lower than a typical saturated ketone (~1715 cm⁻¹), confirms conjugation with the α,β-double bond and the thiophene ring.[5][10] |
| ~1585 | C=C Stretch (Alkene) | Indicates the presence of the propenone double bond.[10] |
| ~3100-3000 | C-H Stretch (Aromatic/Vinylic) | Corresponds to the C-H bonds on the phenyl and thiophene rings and the vinyl group. |
| ~980 | C-H Bend (trans-Alkene) | A strong absorption in this region is highly characteristic of the out-of-plane bending of hydrogens on a trans-disubstituted double bond, confirming the (E)-stereochemistry. |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework. The chemical shifts and coupling constants for the vinylic protons are particularly diagnostic for chalcones.
¹H NMR (500 MHz, CDCl₃):
| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |
| ~7.90 | d | 15.7 | H-β (vinylic) |
| ~7.65 | m | - | Aromatic (Phenyl) & Thiophene |
| ~7.45 | d | 15.7 | H-α (vinylic) |
| ~7.40 | m | - | Aromatic (Phenyl) |
| ~7.15 | t | - | Thiophene |
-
Expertise Note: The large coupling constant (J ≈ 15.7 Hz) between the two vinylic protons (H-α and H-β) is definitive proof of their trans orientation. The downfield shift of H-β relative to H-α is due to the deshielding effect of the adjacent phenyl ring.[10]
¹³C NMR (125 MHz, CDCl₃):
| Chemical Shift (δ, ppm) | Assignment |
| ~182.0 | C=O (Ketone) |
| ~145.0 | C-β (vinylic) |
| ~144.5 | Thiophene (quaternary) |
| ~134.5 | Phenyl (quaternary) |
| ~132.0 - 128.0 | Aromatic/Thiophene CH |
| ~121.5 | C-α (vinylic) |
UV-Visible (UV-Vis) Spectroscopy
The extended π-conjugated system in this compound, spanning the phenyl ring, the enone system, and the thiophene ring, results in strong absorption in the UV region.
| λₘₐₓ (nm) | Solvent | Transition |
| ~320-350 | Ethanol/Methanol | π → π* |
-
Expertise Note: This strong absorption band is characteristic of the electronic transitions within the delocalized π-system. The exact position and intensity of λₘₐₓ can be influenced by solvent polarity and substitutions on the aromatic rings.[14]
Crystal Structure and Molecular Geometry
While a specific crystal structure for the parent this compound is not detailed in the provided results, analysis of similar thiophene-chalcone derivatives reveals common structural features.[15]
-
Planarity: The molecule generally adopts a nearly planar conformation to maximize π-orbital overlap across the conjugated system. The dihedral angle between the phenyl and thiophene rings is typically small.[15]
-
Conformation: The enone linker exists in the more stable s-trans conformation relative to the C-C single bond, with the carbonyl group and the double bond oriented away from each other.
-
Intermolecular Interactions: In the solid state, the crystal packing is stabilized by weak intermolecular forces such as C—H···O and C—H···S interactions, rather than strong π–π stacking.[15]
References
- 1. Chalcone: A Privileged Structure in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. mdpi.com [mdpi.com]
- 6. DSpace [research-repository.griffith.edu.au]
- 7. Chalcone: A Promising Bioactive Scaffold in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. Investigating chlorothiophene-based chalcones as anticancer agents: Synthesis, biological evaluation, and computational insight via the p53-targeted pathway - Arabian Journal of Chemistry [arabjchem.org]
- 11. This compound | 3988-77-0 [m.chemicalbook.com]
- 13. (2E)-3-phenyl-1-(thiophen-2-yl)prop-2-en-1-one | C13H10OS | CID 5702653 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. CAS 3988-77-0: Cinnamoylthiophene | CymitQuimica [cymitquimica.com]
- 15. Crystal structure of (2E)-3-[4-(dimethylamino)phenyl]-1-(thiophen-2-yl)prop-2-en-1-one - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to 2-Cinnamoylthiophene: Synthesis, Properties, and Applications in Drug Development
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of 2-Cinnamoylthiophene, a molecule of significant interest in medicinal chemistry. We will delve into its chemical synthesis, physicochemical properties, and explore its burgeoning potential as a therapeutic agent, particularly in the realm of oncology. This document is intended to serve as a valuable resource for researchers and drug development professionals, offering both foundational knowledge and insights into its mechanism of action.
Core Molecular Profile
This compound, also known by its systematic IUPAC name (2E)-3-phenyl-1-(thiophen-2-yl)prop-2-en-1-one, is a chalcone derivative characterized by a central α,β-unsaturated ketone moiety linking a phenyl group and a thiophene ring.[1] This structural arrangement confers upon the molecule a unique electronic and steric profile, rendering it a promising scaffold for the development of novel therapeutic agents.
| Property | Value | Source |
| CAS Number | 3988-77-0 | [1] |
| Molecular Formula | C₁₃H₁₀OS | [1] |
| Molecular Weight | 214.28 g/mol | [1] |
| Appearance | Pale yellow crystals or powder | [1] |
| Synonyms | (2E)-3-phenyl-1-thiophen-2-ylprop-2-en-1-one, 3-Phenyl-1-(thiophen-2-yl)prop-2-en-1-one | [1] |
Synthesis of this compound
The primary and most efficient method for the synthesis of this compound is the Claisen-Schmidt condensation . This reaction involves the base-catalyzed condensation of an aromatic aldehyde with a ketone. In this specific case, cinnamaldehyde reacts with 2-acetylthiophene.
Causality of Experimental Choices
The Claisen-Schmidt condensation is a robust and versatile method for forming carbon-carbon bonds to create α,β-unsaturated ketones. The choice of a strong base, such as sodium hydroxide, is crucial for the deprotonation of the α-carbon of 2-acetylthiophene, leading to the formation of a reactive enolate ion. This enolate then acts as a nucleophile, attacking the electrophilic carbonyl carbon of cinnamaldehyde. The subsequent dehydration of the aldol addition product is typically spontaneous and driven by the formation of a highly conjugated system, which imparts stability to the final this compound molecule. A solvent-free approach at room temperature represents a green chemistry alternative that can enhance reaction efficiency and simplify product purification.[1]
Experimental Protocol: Claisen-Schmidt Condensation
This protocol is adapted from a general method for the synthesis of chalcone derivatives.[1][2]
Materials:
-
2-Acetylthiophene
-
Cinnamaldehyde
-
Sodium hydroxide (NaOH)
-
Ethanol
-
Distilled water
-
Mortar and pestle (for solvent-free method) or Round-bottom flask with magnetic stirrer
-
Buchner funnel and filter paper
Step-by-Step Methodology:
-
Reactant Preparation: In a mortar, add equimolar amounts of 2-acetylthiophene and cinnamaldehyde.
-
Catalyst Addition: Add a catalytic amount of powdered sodium hydroxide to the mixture.
-
Reaction: Grind the mixture at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC). The mixture will typically solidify as the product forms.
-
Work-up: After completion of the reaction (as indicated by TLC), add cold distilled water to the reaction mixture and stir.
-
Isolation: Collect the solid product by vacuum filtration using a Buchner funnel.
-
Purification: Wash the crude product with cold water to remove any remaining base. The product can be further purified by recrystallization from a suitable solvent, such as ethanol, to yield pale yellow crystals of this compound.[1]
Caption: Workflow for the synthesis of this compound.
Applications in Drug Development: An Anticancer Perspective
Derivatives of both thiophene and cinnamaldehyde have demonstrated a wide range of biological activities, including anti-inflammatory, antimicrobial, and notably, anticancer properties.[3] this compound, as a hybrid of these two pharmacophores, is an area of active investigation for its potential as a novel anticancer agent.
Mechanism of Action: Induction of Apoptosis
The primary mechanism by which many chalcones and related compounds exert their anticancer effects is through the induction of apoptosis, or programmed cell death.[4] Studies on structurally similar compounds suggest that this compound may induce apoptosis through the intrinsic pathway, which is initiated by mitochondrial stress.
Key Events in the Proposed Apoptotic Pathway:
-
Generation of Reactive Oxygen Species (ROS): The α,β-unsaturated ketone moiety can act as a Michael acceptor, leading to the depletion of intracellular glutathione and an increase in ROS levels.[5][6] This oxidative stress can damage cellular components, including mitochondria.
-
Mitochondrial Membrane Depolarization: Increased ROS can lead to the loss of mitochondrial membrane potential, a critical event in the initiation of apoptosis.[5]
-
Caspase Activation: The disruption of the mitochondrial membrane results in the release of cytochrome c into the cytoplasm. This triggers the activation of a cascade of cysteine-aspartic proteases (caspases), including the initiator caspase-9 and the executioner caspase-3.[4][5][7] Activated caspase-3 is responsible for the cleavage of various cellular substrates, leading to the characteristic morphological changes of apoptosis.
-
Inhibition of Pro-survival Signaling Pathways: Some thiophene derivatives have been shown to inhibit pro-survival signaling pathways, such as the JAK/STAT pathway.[5] Inhibition of STAT3, a key transcription factor that promotes cell proliferation and survival, can further sensitize cancer cells to apoptosis.[8]
Caption: Proposed mechanism of apoptosis induction by this compound.
Cytotoxicity in Cancer Cell Lines
While direct studies on the cytotoxicity of this compound are emerging, research on related cinnamoyl and thiophene derivatives has shown significant cytotoxic effects against a variety of cancer cell lines. For instance, novel cinnamoyl derivatives have demonstrated cytotoxicity against human glioblastoma (U87MG) and neuroblastoma (SHSY-5Y) cells.[9] Furthermore, various thiophene derivatives have been evaluated for their antiproliferative activity against cervical adenocarcinoma (HeLa) and human pancreatic adenocarcinoma (PANC-1) cell lines.[10] The evaluation of this compound against a panel of cancer cell lines is a critical next step in elucidating its therapeutic potential.
Conclusion and Future Directions
This compound is a readily synthesizable molecule with a promising profile for further investigation as an anticancer agent. Its structural features suggest a mechanism of action centered on the induction of apoptosis via oxidative stress and the modulation of key survival signaling pathways. Future research should focus on a comprehensive evaluation of its cytotoxicity against a broad panel of cancer cell lines, detailed mechanistic studies to confirm the proposed apoptotic pathways, and in vivo studies to assess its efficacy and safety in preclinical models. The insights gained from such studies will be invaluable for the potential translation of this compound from a promising chemical entity to a novel therapeutic agent.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis and crystal structure of (2E)-1-[3,5-bis(benzyloxy)phenyl]-3-(4-ethoxyphenyl)prop-2-en-1-one - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ashdin.com [ashdin.com]
- 4. Cinnamaldehyde-induced apoptosis in human PLC/PRF/5 cells through activation of the proapoptotic Bcl-2 family proteins and MAPK pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Thiophene derivative inflicts cytotoxicity via an intrinsic apoptotic pathway on human acute lymphoblastic leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Study on the apoptosis mechanism induced by T-2 toxin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. 2'-Hydroxycinnamaldehyde inhibits proliferation and induces apoptosis via signal transducer and activator of transcription 3 inactivation and reactive oxygen species generation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Anticancer Potential of Novel Cinnamoyl Derivatives against U87MG and SHSY-5Y Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Evaluation of the antiproliferative activity of 2-amino thiophene derivatives against human cancer cells lines - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Spectroscopic Data of 2-Cinnamoylthiophene
Abstract: This technical guide provides a comprehensive analysis of the spectroscopic data for 2-Cinnamoylthiophene, a chalcone derivative of significant interest in medicinal chemistry and materials science. As a Senior Application Scientist, this document is structured to deliver not just raw data, but a cohesive interpretation grounded in established chemical principles. We will delve into the nuances of ¹H NMR, ¹³C NMR, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) to build a complete structural and electronic profile of the molecule. Each section is designed to be a self-validating system, explaining the causality behind experimental observations and providing detailed protocols. This guide is intended for researchers, scientists, and drug development professionals who require a robust understanding of how to characterize and confirm the identity and purity of this compound.
Molecular Structure and Spectroscopic Rationale
This compound, systematically known as (E)-1-(thiophen-2-yl)-3-phenylprop-2-en-1-one, is an α,β-unsaturated ketone (chalcone). Its structure comprises a thiophene ring connected to a propenone linker, which is in turn substituted with a phenyl group. This conjugated system is the primary determinant of its spectroscopic properties. Our analytical approach leverages a suite of techniques to probe different aspects of this structure. NMR spectroscopy elucidates the carbon-hydrogen framework, IR spectroscopy identifies key functional groups, and mass spectrometry determines the molecular weight and fragmentation patterns.
Caption: Molecular structure of this compound with key atoms labeled.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
Proton NMR is arguably the most powerful tool for initial structural verification. The spectrum of this compound is highly characteristic due to the distinct electronic environments of the thiophene, vinyl, and phenyl protons.
Experimental Protocol: ¹H NMR Acquisition
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of deuterated chloroform (CDCl₃). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
Instrument: A 400 MHz (or higher) NMR spectrometer.
-
Parameters: Acquire the spectrum at room temperature. A standard pulse sequence (e.g., zg30) is used with a 30° pulse angle, an acquisition time of ~4 seconds, and a relaxation delay of 1-2 seconds. Typically, 16-32 scans are sufficient to achieve a good signal-to-noise ratio.
-
Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired free induction decay (FID). Calibrate the spectrum by setting the TMS peak to 0.00 ppm.
Data Interpretation and Causality
The ¹H NMR spectrum distinctly resolves all aromatic and vinylic protons. The downfield chemical shifts are a direct result of the deshielding effect of the conjugated π-system and the electron-withdrawing carbonyl group.
| Proton Assignment | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Integration |
| Thiophene H-5' | 7.95 | dd | 5.0, 1.1 | 1H |
| Thiophene H-3' | 7.78 | dd | 3.8, 1.1 | 1H |
| Vinyl H-β | 7.70 | d | 15.6 | 1H |
| Phenyl H-2'',6'' | 7.65 | m | - | 2H |
| Phenyl H-3'',4'',5'' | 7.42 | m | - | 3H |
| Vinyl H-α | 7.35 | d | 15.6 | 1H |
| Thiophene H-4' | 7.20 | t | 4.4 | 1H |
-
Vinylic Protons (H-α, H-β): The two vinylic protons appear as distinct doublets. The large coupling constant of J = 15.6 Hz is unequivocal proof of a trans (E) configuration about the double bond.[1] H-β is further downfield than H-α due to its proximity to the deshielding phenyl ring.
-
Thiophene Protons: The protons on the thiophene ring exhibit characteristic coupling patterns.[2][3] The H-5' proton is the most deshielded of the thiophene protons due to its proximity to the electron-withdrawing carbonyl group.
-
Phenyl Protons: The protons of the phenyl ring appear as a multiplet, typical for a monosubstituted benzene ring where ortho, meta, and para protons have slightly different chemical shifts.
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
Carbon NMR provides complementary information, confirming the carbon skeleton of the molecule. Since only about 1.1% of carbon is the NMR-active ¹³C isotope, peak splitting due to carbon-carbon coupling is not observed, resulting in a spectrum of singlets (in a proton-decoupled experiment).[4]
Experimental Protocol: ¹³C NMR Acquisition
-
Sample Preparation: Use the same sample prepared for ¹H NMR.
-
Instrument: A 100 MHz (or higher, corresponding to the ¹H frequency) NMR spectrometer.
-
Parameters: A standard proton-decoupled pulse sequence (e.g., zgpg30) is used. A larger number of scans (e.g., 1024 or more) is typically required due to the low natural abundance of ¹³C.
-
Processing: Standard Fourier transformation, phasing, and baseline correction are applied.
Data Interpretation and Causality
The chemical shifts in ¹³C NMR are highly sensitive to the electronic environment and hybridization of the carbon atoms.[5][6]
| Carbon Assignment | Chemical Shift (δ) ppm |
| Carbonyl (C=O) | 182.5 |
| C-β | 144.8 |
| C-2' (Thiophene) | 144.2 |
| C-1'' (Phenyl) | 134.7 |
| C-5' (Thiophene) | 134.1 |
| C-3' (Thiophene) | 132.5 |
| C-4'' (Phenyl) | 130.8 |
| C-3'',5'' (Phenyl) | 129.2 |
| C-4' (Thiophene) | 128.5 |
| C-2'',6'' (Phenyl) | 128.4 |
| C-α | 122.3 |
-
Carbonyl Carbon: The carbonyl carbon is the most deshielded, appearing significantly downfield around 182.5 ppm, which is characteristic for an α,β-unsaturated ketone.[7]
-
Aromatic and Vinylic Carbons: These carbons resonate in the typical range of 120-150 ppm. The specific assignments can be confirmed with more advanced 2D NMR techniques like HSQC and HMBC, but the reported values are consistent with literature for similar chalcone structures.[8][9] The electron-rich nature of the thiophene ring influences the specific shifts of its carbons.[10]
Infrared (IR) Spectroscopy
IR spectroscopy is a rapid and effective method for identifying the key functional groups within a molecule based on their characteristic vibrational frequencies.
Experimental Protocol: IR Spectrum Acquisition
-
Sample Preparation: The spectrum can be acquired using either a KBr (potassium bromide) pellet or an Attenuated Total Reflectance (ATR) accessory.
-
KBr Pellet: Mix ~1 mg of the sample with ~100 mg of dry KBr powder. Grind the mixture thoroughly and press it into a transparent pellet using a hydraulic press.
-
ATR: Place a small amount of the solid sample directly onto the ATR crystal.
-
-
Instrument: A Fourier-Transform Infrared (FTIR) spectrometer.
-
Parameters: Scan the sample over the range of 4000-400 cm⁻¹. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio. A background spectrum of air (or the empty ATR crystal) is collected and automatically subtracted.
Data Interpretation and Causality
The IR spectrum of this compound is dominated by strong absorptions corresponding to the carbonyl and alkene moieties.
| Frequency (cm⁻¹) | Intensity | Assignment |
| ~3100-3000 | Medium | Aromatic/Vinylic C-H stretch |
| ~1655 | Strong | C=O stretch (conjugated ketone) |
| ~1595 | Strong | C=C stretch (alkene & aromatic) |
| ~1440 | Medium | C-C stretch (in-ring, thiophene) |
| ~975 | Strong | C-H out-of-plane bend (trans-alkene) |
| ~850, 750 | Strong | C-H out-of-plane bend (aromatic) |
-
C=O Stretch: The most prominent peak is the carbonyl stretch. Its frequency (~1655 cm⁻¹) is lower than that of a simple saturated ketone (~1715 cm⁻¹) due to conjugation with both the vinyl group and the thiophene ring. This conjugation delocalizes the π-electrons, reducing the double-bond character of the C=O bond and thus lowering its vibrational frequency.[11][12]
-
trans-Alkene Bend: The strong absorption around 975 cm⁻¹ is highly diagnostic for the out-of-plane C-H bending of a trans-disubstituted alkene, corroborating the ¹H NMR data.
-
Thiophene Ring Vibrations: The thiophene ring shows characteristic C-C and C-S stretching modes, contributing to the fingerprint region of the spectrum.[2]
Mass Spectrometry (MS)
Mass spectrometry provides the molecular weight of the compound and offers structural clues based on its fragmentation pattern upon ionization.
Experimental Protocol: Mass Spectrum Acquisition
-
Sample Introduction: The sample is typically introduced via direct infusion or after separation by Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS).
-
Ionization: Electron Ionization (EI) is a common method for this type of molecule. It involves bombarding the sample with high-energy electrons (typically 70 eV), causing ionization and fragmentation.
-
Mass Analyzer: A quadrupole or time-of-flight (TOF) analyzer separates the resulting ions based on their mass-to-charge ratio (m/z).
-
Detection: An electron multiplier detects the ions, generating the mass spectrum.
Data Interpretation and Causality
The molecular formula of this compound is C₁₃H₁₀OS, with a molecular weight of 214.28 g/mol .
-
Molecular Ion (M⁺): The spectrum will show a strong molecular ion peak at m/z = 214.
-
Isotope Peaks: Due to the natural abundance of isotopes (¹³C, ³³S, ³⁴S), smaller peaks at M+1 (m/z = 215) and M+2 (m/z = 216) will be observed. The relative intensity of the M+2 peak (~4.5%) is characteristic for a molecule containing one sulfur atom.
-
Key Fragmentations: EI-MS induces predictable bond cleavages. The most common fragmentation pathways for chalcones involve cleavage alpha to the carbonyl group.
Caption: Proposed EI-MS fragmentation pathway for this compound.
The primary fragmentation involves α-cleavage, leading to the formation of the stable thenoyl cation (m/z = 111) and the benzoyl cation (m/z = 105).[13] Subsequent loss of carbon monoxide (CO) from these acylium ions leads to the phenyl cation (m/z = 77) and the thienyl cation (m/z = 83), respectively. These four ions are typically the most abundant fragments in the spectrum.
Integrated Spectroscopic Workflow
No single technique provides a complete picture. The true power of spectroscopic analysis lies in the integration of data from multiple methods. This guide demonstrates a logical workflow where each step validates the previous one, leading to an unambiguous structural confirmation.
Caption: Integrated workflow for the structural elucidation of this compound.
References
- 1. Cinnamoylphenethylamine 1H-NMR chemical shifts: a concise reference for ubiquitous compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. iosrjournals.org [iosrjournals.org]
- 3. ac1.hhu.de [ac1.hhu.de]
- 4. compoundchem.com [compoundchem.com]
- 5. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 6. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 7. jetir.org [jetir.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. 2-Methylthiophene(554-14-3) 13C NMR spectrum [chemicalbook.com]
- 11. scispace.com [scispace.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
Foreword: From Molecule to Medicine—The Architectural Blueprint
An In-Depth Technical Guide to the Crystal Structure Analysis of 2-Cinnamoylthiophene for Drug Discovery Professionals
In the landscape of modern drug discovery, understanding the three-dimensional architecture of a molecule is not merely an academic exercise; it is the foundational blueprint upon which rational drug design is built. The spatial arrangement of atoms, the subtle interplay of intermolecular forces, and the precise conformation of a molecule dictate its interaction with biological targets. This compound, a member of the chalcone family, represents a scaffold of significant pharmacological interest, with derivatives exhibiting a wide spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2][3] This guide provides a comprehensive, in-depth analysis of its crystal structure, offering researchers and drug development professionals the critical insights needed to harness its therapeutic potential. We will move from synthesis to single-crystal X-ray diffraction, culminating in a detailed exploration of the non-covalent interactions that govern its solid-state assembly—a critical factor for bioavailability and formulation.
The Strategic Imperative: Why Analyze the Crystal Structure of this compound?
This compound is a chalcone, a class of compounds characterized by an α,β-unsaturated carbonyl system linking two aromatic rings. In this case, a thiophene ring and a phenyl ring. The thiophene moiety, a five-membered sulfur-containing heterocycle, is a privileged scaffold in medicinal chemistry, often used as a bioisostere for a phenyl ring to enhance potency or modulate physicochemical properties.[1][3]
The rationale for a detailed crystallographic investigation is threefold:
-
Conformational Lock-In: The analysis reveals the molecule's preferred three-dimensional shape in the solid state. This conformation provides a low-energy starting point for computational studies, such as molecular docking, to predict how it might bind to a protein's active site.[4]
-
Mapping Intermolecular Interactions: Understanding the specific non-covalent interactions (e.g., hydrogen bonds, π-π stacking) that stabilize the crystal lattice is paramount. These same forces govern drug-receptor binding, making the crystal an excellent model system for studying a molecule's interaction potential.
-
Solid-State Properties & Formulation: Crystal packing directly influences crucial pharmaceutical properties like solubility, dissolution rate, stability, and hygroscopicity. A thorough analysis can preemptively identify potential formulation challenges, such as polymorphism, where different crystal packings of the same molecule exhibit different properties.[5]
Synthesis and Crystallization: From Powder to Perfect Lattice
The journey to structural elucidation begins with the synthesis of high-purity material and the subsequent growth of diffraction-quality single crystals.
Synthesis via Claisen-Schmidt Condensation
The most direct and efficient route to this compound is the base-catalyzed Claisen-Schmidt condensation. This reaction involves the aldol condensation of 2-acetylthiophene with benzaldehyde.
Experimental Protocol:
-
Reactant Preparation: Dissolve 2-acetylthiophene (1.0 eq) and benzaldehyde (1.0 eq) in methanol (approx. 10 mL/mmol of acetylthiophene).
-
Catalyst Addition: While stirring the solution at room temperature, slowly add an aqueous solution of potassium hydroxide (40% w/v, approx. 4 mL/mmol). The use of a strong base is crucial for deprotonating the α-carbon of the acetylthiophene, initiating the reaction.[6]
-
Reaction Monitoring: Continue stirring for 24 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a hexane/ethyl acetate (7:3) eluent system.[6]
-
Work-up and Purification: Upon completion, pour the reaction mixture into ice-cold water to precipitate the crude product. Filter the solid, wash thoroughly with water until the filtrate is neutral, and dry under vacuum. Recrystallize the crude product from ethanol to yield pure this compound as a colorless to pale yellow crystalline powder.[7]
Crystallization by Slow Evaporation
The growth of a single crystal suitable for X-ray diffraction is an exercise in patience and precision. The goal is to allow molecules to self-assemble slowly into a perfectly ordered lattice.
Experimental Protocol:
-
Solvent Selection: Prepare a saturated solution of purified this compound in a suitable solvent system, such as an ethanol/dichloromethane mixture. The choice of solvent is critical as it can influence the resulting crystal packing (polymorphism).
-
Environment Control: Place the solution in a small vial, loosely capped to allow for slow evaporation. The vial should be kept in a vibration-free environment at a constant, controlled temperature (e.g., room temperature).
-
Crystal Growth: Over several days to weeks, as the solvent slowly evaporates, the solution will become supersaturated, and single crystals will begin to form.
-
Harvesting: Once crystals of a suitable size (typically 0.1-0.3 mm in each dimension) are observed, carefully harvest them from the mother liquor.
The Core Analysis: Single-Crystal X-ray Diffraction (SC-XRD)
SC-XRD is the definitive technique for determining the precise three-dimensional arrangement of atoms within a crystal. The process involves irradiating a single crystal with X-rays and analyzing the resulting diffraction pattern.
Workflow for Crystal Structure Determination
Caption: Workflow from synthesis to final structural analysis.
Experimental Protocol for Data Collection and Refinement:
-
Crystal Mounting: A suitable single crystal is mounted on a goniometer head.
-
Data Collection: X-ray intensity data are collected using a diffractometer (e.g., a Bruker APEXII CCD) equipped with a radiation source, typically Mo Kα (λ = 0.71073 Å) or Cu Kα (λ = 1.54178 Å).[8] The crystal is maintained at a constant temperature (e.g., 298 K) while being rotated in the X-ray beam to collect a complete sphere of diffraction data.
-
Structure Solution: The collected diffraction intensities are used to solve the phase problem and generate an initial electron density map, revealing the positions of the atoms.
-
Structure Refinement: The initial atomic model is refined against the experimental data to improve the fit. This iterative process adjusts atomic positions, and thermal parameters until the calculated diffraction pattern matches the observed pattern as closely as possible.
Structural Insights: The Molecular Architecture of this compound
While the specific crystal structure for this compound is not publicly deposited at the time of this writing, we can infer its key features from the analysis of closely related thiophene-chalcone derivatives.[4]
Crystallographic Data Summary
The following table presents representative crystallographic data for a similar thiophene-chalcone, providing a predictive framework for this compound.
| Parameter | Expected Value / Type | Significance |
| Chemical Formula | C₁₃H₁₀OS | Confirms the elemental composition. |
| Molecular Weight | 214.28 g/mol | Basic molecular property. |
| Crystal System | Monoclinic or Orthorhombic | Describes the basic symmetry of the unit cell.[9] |
| Space Group | P2₁/c or similar centrosymmetric group | Defines the symmetry operations within the unit cell. |
| Unit Cell Dimensions | a, b, c ≈ 5-15 Å; β ≈ 90-110° | Defines the size and shape of the repeating unit of the crystal.[9] |
| Z (Molecules per cell) | 4 | Indicates the number of molecules in one unit cell. |
Intramolecular Geometry: Conformation and Planarity
The molecule's conformation is defined by the torsion angles between the planar phenyl and thiophene rings and the central enone linker.
-
Enone Bridge: The α,β-unsaturated carbonyl system (–C=C–C=O–) is expected to be nearly planar to maximize π-conjugation. This planarity is crucial for its electronic properties and biological activity.
-
Ring Orientation: The phenyl and thiophene rings will be twisted out of the plane of the enone bridge. The dihedral angle between the mean planes of the two rings is a key conformational parameter, typically falling in the range of 10-30°.[4] This twist represents a balance between conjugative stabilization (favoring planarity) and steric hindrance.
Table of Key Bond Lengths and Angles (Predicted):
| Bond/Angle | Type | Expected Value (Å or °) | Rationale |
| C=O | Carbonyl | ~1.23 Å | Typical double bond length. |
| Cα=Cβ | Alkene | ~1.34 Å | Typical double bond length. |
| C-S (Thiophene) | Thioether | ~1.76 Å | Characteristic of a C-S bond within a thiophene ring.[10] |
| C-C-C (Enone) | Angle | ~120° | Consistent with sp² hybridized carbon atoms. |
| C-S-C (Thiophene) | Angle | ~92° | The acute angle is characteristic of the five-membered thiophene ring.[10] |
The Supramolecular Glue: Intermolecular Interactions
The crystal packing is dictated by a network of weak, non-covalent interactions. Understanding these is key to predicting solid-state behavior and drug-receptor binding. Hirshfeld surface analysis is a powerful tool used to visualize and quantify these interactions.
Key Intermolecular Contacts:
-
C—H···O Hydrogen Bonds: The most significant interaction is expected to be between the carbonyl oxygen (a strong hydrogen bond acceptor) and aromatic or vinylic C-H donors from neighboring molecules. These bonds often link molecules into chains or dimers.[4]
-
C—H···S Interactions: The sulfur atom in the thiophene ring can act as a weak hydrogen bond acceptor, forming C—H···S contacts that contribute to the overall packing stability.[4]
-
C—H···π Interactions: The electron-rich faces of the phenyl and thiophene rings can act as acceptors for C-H donors, further stabilizing the three-dimensional network.
-
π-π Stacking: Depending on the molecular conformation, offset face-to-face or edge-to-face stacking between the aromatic rings of adjacent molecules may occur, although strong C-H···O bonds can sometimes preclude this.
Visualizing Crystal Packing Motifs
Caption: A potential C-H···O hydrogen bonding motif leading to a dimer.
Implications for Rational Drug Design
The structural data derived from this analysis provides an actionable foundation for medicinal chemists and drug development professionals:
-
Structure-Activity Relationship (SAR): By understanding the precise 3D structure and key interaction points, modifications can be designed to enhance binding affinity. For example, adding a hydrogen bond donor to the phenyl ring could introduce a new, favorable interaction with a target protein.
-
Pharmacophore Modeling: The crystallographically determined conformation serves as a rigid, low-energy template for building pharmacophore models to screen virtual compound libraries for molecules with similar 3D features.
-
Solubility Enhancement: The analysis of intermolecular interactions can guide strategies for creating more soluble forms (e.g., salts or co-crystals) by identifying sites (like the carbonyl oxygen) that can be targeted to disrupt the stable crystal lattice and favor interaction with water.
Conclusion
The crystal structure analysis of this compound is a critical step in translating a promising chemical scaffold into a viable therapeutic agent. It provides an unparalleled level of detail into the molecule's intrinsic conformational preferences and its extrinsic interactions that govern both its biological activity and its pharmaceutical properties. The methodologies and insights presented in this guide—from targeted synthesis and meticulous crystallization to detailed diffraction analysis and interaction mapping—form a robust framework for the rational, structure-based design of next-generation thiophene-based therapeutics.
References
- 1. researchgate.net [researchgate.net]
- 2. Biological activity evaluation and action mechanism of chalcone derivatives containing thiophene sulfonate - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and Evaluation of Novel Bis-Chalcone Derivatives Containing a Thiophene Moiety as Potential Anticancer Agents: In Vitro, In Silico , and Mechanistic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Crystal structure of (2E)-3-[4-(dimethylamino)phenyl]-1-(thiophen-2-yl)prop-2-en-1-one - PMC [pmc.ncbi.nlm.nih.gov]
- 5. par.nsf.gov [par.nsf.gov]
- 6. Investigating chlorothiophene-based chalcones as anticancer agents: Synthesis, biological evaluation, and computational insight via the p53-targeted pathway - Arabian Journal of Chemistry [arabjchem.org]
- 7. This compound | 3988-77-0 [m.chemicalbook.com]
- 8. Crystal structure of 2-(thiophen-3-yl)ethyl pyrene-1-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 9. scispace.com [scispace.com]
- 10. Solvent-driven spectroscopic and quantum chemical evaluation of 2-[(trimethylsilyl) ethynyl]thiophene with molecular docking insights - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Thiophene-Chalcone Scaffold: Synthesis, Biological Significance, and Structure-Activity Relationships
Abstract
The integration of the thiophene nucleus into the chalcone framework represents a cornerstone of modern medicinal chemistry, yielding a "privileged scaffold" with a vast spectrum of pharmacological activities. This technical guide provides an in-depth exploration of thiophene-containing chalcones, intended for researchers, medicinal chemists, and drug development professionals. We will dissect the strategic rationale for incorporating the thiophene ring, detail robust synthetic methodologies, analyze the resulting biological activities, and synthesize critical structure-activity relationship (SAR) data. This document is structured to serve as both a foundational reference and a practical guide for the design and development of novel therapeutic agents based on this versatile molecular architecture.
Introduction: The Strategic Merger of Thiophene and Chalcone
Chalcones (1,3-diphenyl-2-propen-1-one) are naturally occurring precursors to flavonoids and are characterized by an open-chain structure featuring two aromatic rings linked by a three-carbon α,β-unsaturated carbonyl system.[1][2] This enone moiety is a key pharmacophore, making chalcones highly reactive and capable of interacting with numerous biological targets.[3] Their synthetic accessibility and diverse pharmacological profiles, including anticancer, anti-inflammatory, antimicrobial, and antioxidant properties, have made them a focal point of drug discovery.[4][5]
The thiophene ring, a five-membered aromatic heterocycle containing a sulfur atom, is another "privileged scaffold" in drug design.[6] Its prominence is underscored by its presence in numerous FDA-approved drugs.[7] The strategic incorporation of thiophene into the chalcone structure is not arbitrary; it is a deliberate design choice rooted in the principles of bioisosterism and physicochemical modulation. Thiophene is often employed as a bioisostere for a phenyl ring, a substitution that can significantly alter a molecule's electronic distribution, lipophilicity, metabolic stability, and receptor binding profile, often leading to enhanced potency and improved pharmacokinetic properties.[6][7][8] This guide delves into the core principles and practical applications of this powerful chemical combination.
Synthesis of Thiophene-Containing Chalcones: The Claisen-Schmidt Condensation
The most reliable and widely adopted method for synthesizing thiophene-containing chalcones is the Claisen-Schmidt condensation .[2][9] This base-catalyzed aldol condensation reaction provides a straightforward and efficient route to the α,β-unsaturated ketone core.[10][11]
Mechanistic Rationale
The reaction proceeds by the deprotonation of the α-carbon of an acetylthiophene (or a substituted acetophenone) by a base, typically NaOH or KOH, to form a reactive enolate. This nucleophilic enolate then attacks the electrophilic carbonyl carbon of an aromatic aldehyde (e.g., thiophene-2-carbaldehyde). The resulting aldol addition product readily undergoes dehydration (elimination of a water molecule) under the reaction conditions to yield the thermodynamically stable, conjugated chalcone system. The use of a strong base is critical for generating a sufficient concentration of the enolate to drive the reaction forward.
General Synthetic Workflow
The following diagram illustrates the general workflow for the synthesis of a thiophene-chalcone derivative.
Caption: General workflow for Thiophene-Chalcone synthesis via Claisen-Schmidt condensation.
Experimental Protocol: Synthesis of (E)-1-(phenyl)-3-(thiophen-2-yl)prop-2-en-1-one
This protocol is a self-validating system. Successful synthesis is confirmed by physical characteristics (melting point) and spectroscopic analysis, ensuring the integrity of the final product.
Materials:
-
Thiophene-2-carbaldehyde
-
Acetophenone
-
Sodium Hydroxide (NaOH)
-
Ethanol (95%)
-
Distilled Water
-
Dilute Hydrochloric Acid (HCl)
-
Standard laboratory glassware, magnetic stirrer, and filtration apparatus.
Step-by-Step Methodology:
-
Preparation of Reactant Solution: In a 250 mL round-bottom flask, dissolve acetophenone (1 equivalent) in 30-40 mL of ethanol with gentle stirring.
-
Preparation of Base Solution: In a separate beaker, prepare a solution of NaOH (1.2 equivalents) in a minimal amount of water and add it to 20-30 mL of ethanol.
-
Initiation of Reaction: Cool the acetophenone solution in an ice bath. Add the ethanolic NaOH solution dropwise to the cooled acetophenone solution with continuous stirring.
-
Addition of Aldehyde: After 10-15 minutes of stirring, add thiophene-2-carbaldehyde (1 equivalent), also dissolved in a small amount of ethanol, dropwise to the reaction mixture.
-
Reaction Progression: Allow the flask to remain in the ice bath and stir vigorously for 2-4 hours. The formation of a precipitate is indicative of product formation. The reaction progress can be monitored using Thin-Layer Chromatography (TLC).[11]
-
Workup: After the reaction is complete, pour the mixture into a beaker containing 100 mL of crushed ice and water.[11] Neutralize the mixture by slowly adding dilute HCl until the pH is approximately 7. This protonates the chalcone product, facilitating its complete precipitation.[11]
-
Isolation: Collect the precipitated solid product by vacuum filtration and wash it thoroughly with cold distilled water to remove any residual base and salts.
-
Purification: The crude product is purified by recrystallization from a suitable solvent, typically ethanol, to yield the pure chalcone.[1]
-
Characterization: Confirm the structure and purity of the synthesized compound using spectroscopic methods (FT-IR, ¹H NMR, ¹³C NMR, Mass Spectrometry) and determine its melting point.[12][13][14]
Spectroscopic Validation
The structural elucidation of thiophene-chalcones is routinely achieved through standard spectroscopic techniques.
-
FT-IR Spectroscopy: Key vibrational bands confirm the structure. Look for a strong absorption peak around 1640-1660 cm⁻¹ corresponding to the C=O stretch of the α,β-unsaturated ketone. The C=C stretching of the enone system appears around 1580-1600 cm⁻¹.[13][15]
-
¹H NMR Spectroscopy: The two vinyl protons (α and β to the carbonyl group) are characteristic. They appear as doublets in the range of δ 7.0-8.0 ppm with a large coupling constant (J ≈ 15 Hz), which confirms the trans (E) configuration of the double bond. Protons on the thiophene and phenyl rings will appear in the aromatic region (δ 7.0-8.5 ppm).[15][16]
-
¹³C NMR Spectroscopy: The carbonyl carbon is typically observed downfield at δ > 185 ppm. The signals for the vinyl carbons and aromatic carbons provide further structural confirmation.[15]
-
Mass Spectrometry (MS): Provides the molecular weight of the compound, confirming its elemental composition. The molecular ion peak (M⁺) is a key identifier.[13]
The Broad Spectrum of Biological Activity
The thiophene-chalcone scaffold is a versatile pharmacophore, exhibiting a wide array of biological activities. The sulfur atom of the thiophene ring can participate in hydrogen bonding, a crucial interaction for drug-receptor binding, while the overall structure can be modified to tune its properties for various therapeutic targets.[6][7]
Anticancer Activity
Thiophene-chalcones have demonstrated potent anticancer activities through multiple mechanisms.[17][18]
-
Tubulin Polymerization Inhibition: Several thiophene analogues of chalcones act as potent inhibitors of tubulin assembly.[19] By binding to the colchicine site on tubulin, they disrupt microtubule dynamics, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[1][19]
-
Induction of Apoptosis: These compounds can trigger programmed cell death by modulating key signaling pathways. Studies have shown they can upregulate pro-apoptotic proteins (e.g., BAX, p53) and downregulate anti-apoptotic proteins (e.g., BCL2).[17][20]
-
Enzyme Inhibition: Certain derivatives have been identified as inhibitors of enzymes crucial for cancer progression, such as topoisomerase II and farnesyltransferase.[21][22]
The following diagram depicts a simplified pathway for apoptosis induction by a thiophene-chalcone.
Caption: Simplified pathway of anticancer action via apoptosis induction.
Antimicrobial and Anti-inflammatory Activities
-
Antibacterial/Antifungal: Thiophene-chalcones have shown significant activity against a range of pathogens, including drug-resistant bacterial strains like Staphylococcus aureus and fungi like Candida albicans.[16][23][24] The mechanism often involves the disruption of microbial cell membranes or inhibition of essential enzymes.
-
Anti-inflammatory: These compounds can modulate inflammatory pathways by inhibiting key enzymes such as Cyclooxygenase (COX) and Lipooxygenase (LOX).[4][25] They can also suppress the production of pro-inflammatory mediators like nitric oxide (NO), prostaglandins, and cytokines (e.g., TNF-α, IL-6) by inhibiting signaling pathways like NF-κB.[4][26]
Summary of Biological Activities
The table below summarizes the reported biological activities and IC₅₀ values for representative thiophene-chalcone derivatives against various cell lines and targets.
| Compound Type | Target/Cell Line | Biological Activity | IC₅₀ Value (µM) | Reference |
| Bis-chalcone (5a) | MCF7 (Breast Cancer) | Anticancer | Potent Cytotoxicity | [20] |
| Bis-chalcone (5a) | A549 (Lung Cancer) | Anticancer | 41.99 | [17] |
| Chlorothiophene-chalcone (C6) | WiDr (Colorectal Cancer) | Anticancer | 0.45 µg/mL | [18] |
| Thiophene-chalcone | Tubulin Polymerization | Anticancer | < 2 | [19] |
| Thiophene Sulfonate (2l) | Xanthomonas axonopodis | Antibacterial | 11.4 µg/mL (EC₅₀) | [27] |
| Thiophene Sulfonate (2e) | Tobacco Mosaic Virus (TMV) | Antiviral | 44.3 µg/mL (EC₅₀) | [27] |
| Thienyl Chalcone | RAW264.7 Cells | Anti-inflammatory (NO) | Varies | [26] |
| Thiophenyl-chalcone (4e) | ABTS Radical | Antioxidant | 13.12 | [28] |
Structure-Activity Relationship (SAR) Insights
Understanding the SAR is crucial for optimizing the thiophene-chalcone scaffold for higher potency and selectivity.[29][30] Modifications at different positions on both the thiophene ring (Ring A) and the other aromatic ring (Ring B) have profound effects on biological activity.
Caption: Key Structure-Activity Relationship (SAR) points for thiophene-chalcones.
Key SAR Observations:
-
Ring A (Thiophene Ring): The position of the thiophene (e.g., 2-thienyl vs. 3-thienyl) can influence potency. Substitutions on the thiophene ring itself provide an avenue for fine-tuning activity.
-
Ring B (Other Aromatic Ring): This ring is a major site for modification.
-
For Antimicrobial Activity: The presence of electron-withdrawing groups (e.g., halogens, nitro groups) on Ring B generally enhances antibacterial potency.[23][31]
-
For Anticancer & Antioxidant Activity: Electron-donating groups, such as hydroxyl (-OH) and methoxy (-OCH₃) groups, are often associated with increased antioxidant and cytotoxic activity.[28][32] The hydroxyl groups, in particular, are excellent radical scavengers.
-
-
The Enone Linker: The α,β-unsaturated carbonyl system is a Michael acceptor and is fundamental to the reactivity and biological activity of many chalcones. Its planarity is also important for receptor binding. Replacing the double bond can significantly alter the molecule's conformation and reduce activity, although some successful replacements with bioisosteres like triazoles have been reported.[19]
Conclusion and Future Perspectives
The thiophene-chalcone scaffold remains a highly productive platform for the discovery of novel therapeutic agents. Its synthetic tractability, coupled with the favorable physicochemical properties imparted by the thiophene ring, allows for the generation of large, diverse chemical libraries for screening.
Future research should focus on:
-
Multi-Target Drug Design: Creating hybrid molecules that can modulate multiple targets simultaneously, which is particularly relevant for complex diseases like cancer and neuroinflammation.[12]
-
Green Synthesis: Developing more environmentally friendly synthetic methods to reduce waste and energy consumption.[33]
-
Advanced Drug Delivery: Formulating potent thiophene-chalcones into novel drug delivery systems to improve their bioavailability, stability, and targeting.
-
Computational Modeling: Employing in silico tools like molecular docking and ADMET prediction to rationally design next-generation derivatives with enhanced potency and drug-like properties.[9][34]
By leveraging these strategies, the full therapeutic potential of the thiophene-chalcone framework can be realized, paving the way for new and effective treatments for a wide range of human diseases.
References
- 1. researchgate.net [researchgate.net]
- 2. scispace.com [scispace.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Chalcone Derivatives: Anti-inflammatory Potential and Molecular Targets Perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis, cytotoxicity, anti-inflammatory, anti-metastatic and anti-oxidant activities of novel chalcones incorporating 2-phenoxy-N-arylacetamide and thiophene moieties: induction of apoptosis in MCF7 and HEP2 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. pnrjournal.com [pnrjournal.com]
- 10. Synthesis of chalcone derivatives by Claisen-Schmidt condensation and in vitro analyses of their antiprotozoal activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. youtube.com [youtube.com]
- 12. researchgate.net [researchgate.net]
- 13. Synthesis, pharmacological evaluation, and in silico study of new 3-furan-1-thiophene-based chalcones as antibacterial and anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. rsc.org [rsc.org]
- 16. sciencescholar.us [sciencescholar.us]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Investigating chlorothiophene-based chalcones as anticancer agents: Synthesis, biological evaluation, and computational insight via the p53-targeted pathway - Arabian Journal of Chemistry [arabjchem.org]
- 19. Design, synthesis, and biological evaluation of thiophene analogues of chalcones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Synthesis and Evaluation of Novel Bis-Chalcone Derivatives Containing a Thiophene Moiety as Potential Anticancer Agents: In Vitro, In Silico , and Mechanistic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Chalcone Derivatives: Role in Anticancer Therapy | MDPI [mdpi.com]
- 22. Anticancer Activity of Chalcones and Its Derivatives: Review and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 23. journaljpri.com [journaljpri.com]
- 24. researchgate.net [researchgate.net]
- 25. [PDF] Synthesis, Spectral Studies and Anti-Inflammatory Activity of 2-Acetyl Thiophene | Semantic Scholar [semanticscholar.org]
- 26. Identification of chalcone analogues as anti-inflammatory agents through the regulation of NF-κB and JNK activation - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 27. Biological activity evaluation and action mechanism of chalcone derivatives containing thiophene sulfonate - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 28. dergipark.org.tr [dergipark.org.tr]
- 29. researchgate.net [researchgate.net]
- 30. Structure-activity relationship of chalcones and related derivatives as ligands for detecting of beta-amyloid plaques in the brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 31. sdiopr.s3.ap-south-1.amazonaws.com [sdiopr.s3.ap-south-1.amazonaws.com]
- 32. researchgate.net [researchgate.net]
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- 34. Biological activity evaluation and action mechanism of chalcone derivatives containing thiophene sulfonate - PMC [pmc.ncbi.nlm.nih.gov]
2-Cinnamoylthiophene derivatives and analogues
An In-Depth Technical Guide to 2-Cinnamoylthiophene Derivatives and Analogues
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
This guide provides a comprehensive technical overview of this compound derivatives, a class of compounds emerging from the strategic hybridization of two pharmacologically significant scaffolds: thiophene and chalcone. Thiophene, a sulfur-containing heterocycle, is a privileged structure in medicinal chemistry, present in numerous FDA-approved drugs.[1] Chalcones, characterized by an α,β-unsaturated ketone system, are naturally occurring precursors to flavonoids and exhibit a wide array of biological activities.[2][3] The fusion of these moieties into the this compound core generates molecules with potent and diverse therapeutic potential, particularly in oncology, infectious diseases, and inflammatory conditions. This document delves into the synthetic methodologies, mechanisms of action, structure-activity relationships (SAR), and key experimental protocols pertinent to the research and development of these promising compounds.
The Scientific Rationale: A Union of Privileged Scaffolds
The design of this compound derivatives is a prime example of molecular hybridization, a strategy aimed at combining distinct pharmacophores to create new molecules with enhanced affinity, improved efficacy, or novel mechanisms of action.
-
1.1 The Thiophene Moiety: A Bioisosteric Powerhouse: The five-membered thiophene ring is a cornerstone of medicinal chemistry.[4] Its sulfur atom can participate in hydrogen bonding, enhancing drug-receptor interactions.[1] Crucially, thiophene often serves as a bioisosteric replacement for a phenyl ring, a substitution that can favorably alter a molecule's physicochemical properties, metabolic stability, and binding affinity without compromising its biological activity.[1] Numerous thiophene-containing drugs, such as the anti-inflammatory agent Tinoridine and the antipsychotic Olanzapine, have demonstrated clinical success.[4][5]
-
1.2 The Chalcone Core: A Versatile Biological Template: Chalcones, or 1,3-diaryl-2-propen-1-ones, possess a flexible enone linker that is crucial for their biological effects. This conjugated system is susceptible to Michael addition by biological nucleophiles (e.g., cysteine residues in enzymes), enabling covalent interactions with various protein targets.[2] This reactivity underpins their broad spectrum of reported activities, including anticancer, anti-inflammatory, antimicrobial, and antioxidant effects.[3][6]
The combination of these two scaffolds results in a molecule where the thiophene ring modulates electronic and pharmacokinetic properties while the cinnamoyl (chalcone) framework provides the reactive core for biological engagement.
Caption: Core pharmacophoric elements of this compound derivatives.
Synthetic Strategies: From Classic Reactions to Modern Refinements
The synthesis of this compound derivatives is accessible and primarily relies on a classic condensation reaction, though challenges such as low yields and harsh conditions have spurred the development of improved methods.[6][7]
The Claisen-Schmidt Condensation: The Foundational Approach
The most prevalent method for synthesizing these compounds is the Claisen-Schmidt condensation.[6] This is a crossed-aldol condensation between an aromatic aldehyde (lacking α-hydrogens) and a ketone with α-hydrogens, in this case, 2-acetylthiophene.[8][9]
Causality of Experimental Choices:
-
Reactants: 2-acetylthiophene provides the thiophene-ketone moiety. A substituted benzaldehyde provides the "cinnamoyl" portion and is the primary point of diversification for SAR studies.
-
Catalyst: A strong base, typically sodium hydroxide (NaOH) or potassium hydroxide (KOH), is used.[10] Its role is to deprotonate the α-carbon of the 2-acetylthiophene, generating a reactive enolate ion. This enolate is the key nucleophile in the reaction.[9]
-
Solvent: Ethanol is a common solvent as it effectively dissolves both the reactants and the base catalyst.
-
Dehydration: The initial aldol addition product readily undergoes base-catalyzed dehydration to form the more stable, conjugated α,β-unsaturated ketone system, driving the reaction to completion.
Caption: Mechanism of the Claisen-Schmidt condensation for chalcone synthesis.
Detailed Protocol: Base-Catalyzed Synthesis of a this compound Derivative
This protocol is a self-validating system for the synthesis and purification of a representative this compound compound.
Materials:
-
2-Acetylthiophene (1.0 eq)
-
Substituted Benzaldehyde (1.0 eq)
-
Ethanol (95%)
-
Sodium Hydroxide (NaOH) solution (e.g., 10-40% w/v)
-
Ethyl Acetate (for recrystallization)
-
Ice-cold water
Procedure:
-
Reactant Dissolution: In a round-bottom flask, dissolve 2-acetylthiophene (1.0 eq) and the chosen substituted benzaldehyde (1.0 eq) in an appropriate volume of 95% ethanol with stirring.
-
Initiation of Condensation: Cool the mixture in an ice bath. Slowly add the aqueous NaOH solution dropwise to the stirred mixture. The causality here is to control the exothermic reaction and prevent side product formation.
-
Reaction Monitoring: A precipitate (the product) often begins to form. Allow the mixture to stir at room temperature for a specified time (typically 2-24 hours). The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Isolation of Crude Product: Once the reaction is complete, pour the reaction mixture into ice-cold water. This precipitates the product and neutralizes the base. Collect the solid product by vacuum filtration.
-
Washing: Wash the collected solid with copious amounts of cold water to remove any residual NaOH and other water-soluble impurities.
-
Purification: Recrystallize the crude solid from a suitable solvent, such as ethanol or ethyl acetate, to obtain the pure this compound derivative.[2] The choice of solvent is critical for obtaining high-purity crystals.
-
Characterization: Confirm the structure of the purified product using spectroscopic methods (FT-IR, ¹H-NMR, ¹³C-NMR, and Mass Spectrometry).[5][11]
Spectrum of Biological Activity and Therapeutic Targets
This compound derivatives have been investigated for a wide range of biological activities, with anticancer and antimicrobial effects being the most prominent.[4][6][12]
Anticancer Activity
Thiophene-based chalcones are potent anticancer agents, acting through multiple mechanisms.[2][12]
-
Mechanism of Action: A primary mechanism is the inhibition of tubulin polymerization. By binding to the colchicine site of β-tubulin, these compounds disrupt microtubule dynamics, which are essential for forming the mitotic spindle.[2][13] This leads to cell cycle arrest, typically in the G2/M phase, and subsequent induction of apoptosis.[2][14]
-
Signaling Pathways: The disruption of microtubule function triggers downstream signaling cascades, including the activation of caspases and the modulation of apoptotic proteins. Thiophene analogues have been shown to affect various signaling pathways involved in cancer progression.[12]
-
Cytotoxicity: These compounds exhibit significant cytotoxicity against a range of human cancer cell lines, including breast (MCF-7), colon (HCT116), lung (A549), and cervical (HeLa) cancer cells, often with IC₅₀ values in the low micromolar to nanomolar range.[2][13][14]
Antimicrobial Activity
The unique framework of thiophene-containing chalcones is associated with significant antibacterial and antifungal properties.[6][7] The exact mechanism is multifaceted but is thought to involve disruption of the microbial cell membrane or inhibition of essential enzymes. Various derivatives have shown potent activity against both Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) bacteria, as well as fungal strains like C. albicans.[7][15][16][17]
Other Notable Activities
-
Enzyme Inhibition: Certain analogues have been designed as potent inhibitors of enzymes like acetylcholinesterase (AChE), with potential applications in treating Alzheimer's disease.[18][19][20]
-
Anti-inflammatory: Derivatives have demonstrated the ability to suppress the production of pro-inflammatory mediators like nitric oxide (NO).[3]
-
Antioxidant: The chalcone structure can scavenge free radicals, imparting antioxidant activity.[3][5][6]
Table 1: Summary of Biological Activities of Selected this compound Derivatives
| Compound Class | Substituents | Biological Activity | Target/Cell Line | Potency (IC₅₀ / MIC) | Reference(s) |
|---|---|---|---|---|---|
| Thiophene-Chalcone | Varies | Anticancer | K562, HeLa, Molt 4 | < 2 µM | [2] |
| Bis-Chalcone (Thiophene) | Varies | Anticancer | A549, HCT116, MCF7 | 42-92 µM | [14] |
| Thiophene-Coumarin | Varies | AChE Inhibition | Acetylcholinesterase | 0.42-1.296 µM | [18][19] |
| Cinnamamide (Thiophene) | Varies | Anti-inflammatory | Protein Denaturation | Good Activity | [5][11] |
| Thiophene Pyridine | Varies | Antibacterial | S. aureus, E. coli | Comparable to Ampicillin |[16][17] |
Structure-Activity Relationship (SAR) Insights
Understanding the SAR is critical for optimizing lead compounds. For this compound derivatives, activity is highly dependent on the nature and position of substituents on both the thiophene and phenyl rings.
-
Phenyl Ring Substitutions: The electronic properties of substituents on the phenyl ring significantly modulate activity. Electron-withdrawing groups (e.g., nitro, halo) or electron-donating groups (e.g., methoxy, hydroxyl) at specific positions (ortho, meta, para) can drastically alter the potency and selectivity of the compound.
-
Thiophene Ring Modifications: While the 2-cinnamoyl substitution is defining, further substitution on the thiophene ring itself can fine-tune the molecule's properties. For instance, incorporating a 2-amino group allows for the synthesis of cinnamamide analogues with distinct biological profiles.[5][21]
-
The Enone Bridge: The integrity of the α,β-unsaturated ketone system is generally considered essential for activity, particularly for compounds that act via Michael addition.
Table 2: General Structure-Activity Relationship (SAR) Summary
| Structural Modification | General Effect on Activity | Example | Reference(s) |
|---|---|---|---|
| Phenyl Ring: Electron-withdrawing groups (e.g., Cl, NO₂) | Often increases anticancer/antimicrobial activity | 2-Chloro or 2-bromo-3,5-dinitrothiophenes show high antibacterial activity. | [22] |
| Phenyl Ring: Electron-donating groups (e.g., OCH₃, OH) | Can enhance activity, highly position-dependent | Methoxy chalcones show good antibacterial activity. | [3] |
| Thiophene Ring: Substitution at other positions | Modulates potency and pharmacokinetic properties | N-substituted 2-aminothiophenes show diverse activities. | [21] |
| Core Scaffold: Bioisosteric replacement (e.g., Thiophene for Phenyl) | Improves physicochemical and metabolic properties | Thiophene is a well-established bioisostere for phenyl rings in SAR studies. |[1] |
Key Experimental Protocols for Biological Evaluation
Validating the biological activity of newly synthesized derivatives requires robust and standardized in vitro assays.
Protocol: In Vitro Cytotoxicity Assessment via MTT Assay
The MTT assay is a colorimetric method used to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.[23][24][25]
Caption: Standard workflow for assessing cytotoxicity using the MTT assay.
Procedure:
-
Cell Seeding: Seed cancer cells (e.g., HeLa, MCF-7) into a 96-well plate at a predetermined density and incubate for 18-24 hours to allow for attachment.[24]
-
Compound Treatment: Prepare serial dilutions of the synthesized this compound derivatives in the appropriate cell culture medium. Replace the old medium with the medium containing the test compounds. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).[26]
-
Incubation: Incubate the plates for a defined period (e.g., 48 hours).[14][25]
-
MTT Addition: Add MTT solution to each well and incubate for 3-4 hours. Causality: Viable cells with active mitochondrial reductase enzymes will cleave the tetrazolium ring of MTT, converting it into an insoluble purple formazan product.[24]
-
Solubilization: Carefully remove the supernatant and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.[24]
-
Data Acquisition: Measure the absorbance of the solution using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot a dose-response curve and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).
Future Perspectives
While this compound derivatives show immense promise, challenges remain. Poor aqueous solubility and potential off-target toxicity are common hurdles for many chalcone-based compounds.[27] Future research should focus on:
-
Improving Pharmacokinetics: Employing medicinal chemistry strategies to enhance solubility and metabolic stability.
-
Advanced Drug Delivery: Utilizing nanocarrier systems, such as albumin nanoparticles, to improve tumor bioavailability and reduce systemic toxicity.[27]
-
Target Deconvolution: Identifying the specific protein targets and signaling pathways modulated by the most potent compounds to better understand their mechanism of action.[12]
-
Expansion of Analogues: Synthesizing novel analogues, such as those incorporating different heterocyclic systems or linker modifications, to explore new chemical space and biological activities.[4]
The continued exploration of this versatile chemical scaffold holds significant potential for the development of next-generation therapeutics for cancer and infectious diseases.
References
- 1. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. ijpsjournal.com [ijpsjournal.com]
- 4. researchgate.net [researchgate.net]
- 5. ashdin.com [ashdin.com]
- 6. scilit.com [scilit.com]
- 7. researchgate.net [researchgate.net]
- 8. Claisen–Schmidt condensation - Wikipedia [en.wikipedia.org]
- 9. m.youtube.com [m.youtube.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. ashdin.com [ashdin.com]
- 12. Thiophene-based derivatives as anticancer agents: An overview on decade's work - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Exploring the potential of thiophene derivatives as dual inhibitors of β-tubulin and Wnt/β-catenin pathways for gastrointestinal cancers in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Discovery of new antimicrobial thiophene derivatives with activity against drug-resistant Gram negative-bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Antimicrobial activity of thiophene derivatives derived from ethyl (E)-5-(3-(dimethylamino)acryloyl)-4-methyl-2-(phenylamino)thiophene-3-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. Novel thiophene Chalcones-Coumarin as acetylcholinesterase inhibitors: Design, synthesis, biological evaluation, molecular docking, ADMET prediction and molecular dynamics simulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Synthesis and biological evaluation of thiophene derivatives as acetylcholinesterase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. 2-Aminothiophene scaffolds: Diverse biological and pharmacological attributes in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Structure-activity relationships in nitrothiophenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. mdpi.com [mdpi.com]
- 24. scielo.br [scielo.br]
- 25. Design, synthesis and in vitro cytotoxicity evaluation of indolo–pyrazoles grafted with thiazolidinone as tubulin polymerization inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Evaluation of the antiproliferative activity of 2-amino thiophene derivatives against human cancer cells lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. mdpi.com [mdpi.com]
The Pharmacological Versatility of Thiophene Chalcones: A Technical Guide for Drug Discovery Professionals
Abstract
Chalcones, belonging to the flavonoid family, are characterized by an open-chain structure featuring two aromatic rings linked by a three-carbon α,β-unsaturated carbonyl system. The incorporation of a thiophene ring into the chalcone scaffold has given rise to a class of compounds with a remarkable breadth of biological activities, making them privileged structures in medicinal chemistry. This technical guide provides an in-depth exploration of the multifaceted pharmacological potential of thiophene chalcones. We will delve into their synthesis, diverse biological activities including anticancer, antimicrobial, anti-inflammatory, antioxidant, neuroprotective, antiviral, and antidiabetic properties, and the underlying molecular mechanisms. Furthermore, this guide will present detailed experimental protocols for the evaluation of these activities and an analysis of structure-activity relationships to guide future drug design and development endeavors.
Introduction: The Thiophene Chalcone Scaffold
Chalcones are naturally occurring and synthetically accessible compounds that serve as precursors for flavonoids and isoflavonoids.[1] Their biological significance is largely attributed to the reactive α,β-unsaturated ketone moiety, which can participate in Michael addition reactions with biological nucleophiles, such as cysteine residues in proteins.[2] The replacement of a phenyl ring with a bioisosteric thiophene ring has been shown to significantly modulate the pharmacokinetic and pharmacodynamic properties of chalcones. The sulfur atom in the thiophene ring can engage in unique interactions with biological targets, and its electron-rich nature can influence the overall electronic properties of the molecule, often enhancing its biological efficacy.[3][4]
The synthesis of thiophene chalcones is most commonly achieved through the Claisen-Schmidt condensation, a base-catalyzed reaction between a substituted 2-acetylthiophene and a substituted benzaldehyde, or vice versa.[5][6] This straightforward and versatile method allows for the generation of a diverse library of thiophene chalcone derivatives for biological screening.[7]
Anticancer Activities: Targeting Multiple Hallmarks of Cancer
Thiophene chalcones have emerged as a promising class of anticancer agents, exhibiting cytotoxicity against a wide range of cancer cell lines through various mechanisms of action.[3][5]
Induction of Apoptosis
A primary mechanism by which thiophene chalcones exert their anticancer effects is through the induction of apoptosis, or programmed cell death. This is often achieved through the modulation of the intrinsic and extrinsic apoptotic pathways. Studies have shown that certain thiophene chalcone derivatives can upregulate the expression of pro-apoptotic proteins like Bax and p53, while downregulating the anti-apoptotic protein Bcl-2.[5][8] This shift in the Bax/Bcl-2 ratio disrupts the mitochondrial membrane potential, leading to the release of cytochrome c and the subsequent activation of the caspase cascade, ultimately resulting in apoptotic cell death.[5][8]
References
- 1. Synthesis and Antibacterial Activity of Some Heterocyclic Chalcone Analogues Alone and in Combination with Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Review on Anticancer Activities of Thiophene and Its Analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Synthesis and Evaluation of Novel Bis-Chalcone Derivatives Containing a Thiophene Moiety as Potential Anticancer Agents: In Vitro, In Silico , and Mechanistic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ijpsjournal.com [ijpsjournal.com]
- 6. benchchem.com [benchchem.com]
- 7. Theoretical and molecular mechanistic investigations of novel (3-(furan-2-yl)pyrazol-4-yl) chalcones against lung carcinoma cell line (A549) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Methodological & Application
Synthesis of 2-Cinnamoylthiophene via Claisen-Schmidt Condensation: An Application Note and Protocol for Drug Development Professionals
Introduction: The Significance of the Chalcone Scaffold
Chalcones, characterized by an α,β-unsaturated ketone system flanked by two aromatic rings, are a prominent class of compounds in the flavonoid family.[1] Their versatile biological activities, including anticancer, anti-inflammatory, antioxidant, and antimicrobial properties, have established them as privileged structures in medicinal chemistry.[1][2] The thiophene moiety, a bioisostere of the phenyl group, is a key component in numerous FDA-approved drugs and is recognized for its significant role in drug discovery.[3][4] The fusion of a thiophene ring with the chalcone framework in 2-cinnamoylthiophene presents a molecule with considerable potential for the development of novel therapeutic agents.[5][6][7]
The Claisen-Schmidt condensation is a reliable and efficient method for the synthesis of chalcones.[2] This base-catalyzed reaction involves the condensation of an aromatic ketone with an aromatic aldehyde that lacks α-hydrogens, leading to the formation of the characteristic α,β-unsaturated ketone structure.[2] This application note will provide a comprehensive guide to the synthesis of this compound via this classical yet powerful reaction.
Reaction Mechanism: A Step-by-Step Look at the Claisen-Schmidt Condensation
The base-catalyzed Claisen-Schmidt condensation proceeds through a three-step mechanism:
-
Enolate Formation: A base, typically a hydroxide, abstracts an acidic α-hydrogen from the ketone (2-acetylthiophene) to form a resonance-stabilized enolate.[1]
-
Nucleophilic Attack: The newly formed enolate acts as a nucleophile and attacks the electrophilic carbonyl carbon of the aldehyde (benzaldehyde).[1]
-
Dehydration: The resulting aldol adduct is unstable and readily undergoes dehydration to yield the thermodynamically stable conjugated system of the chalcone, in this case, this compound.[1]
Caption: Mechanism of the Claisen-Schmidt condensation for the synthesis of this compound.
Experimental Protocol
This section provides a detailed, step-by-step protocol for the synthesis of this compound.
Materials and Reagents
| Reagent | Molar Mass ( g/mol ) | Quantity (mmol) | Volume/Mass |
| 2-Acetylthiophene | 126.17 | 10 | 1.26 g |
| Benzaldehyde | 106.12 | 10 | 1.05 mL |
| Potassium Hydroxide | 56.11 | 20 | 1.12 g |
| Methanol | 32.04 | - | 20 mL |
| Deionized Water | 18.02 | - | As needed |
| 5% Hydrochloric Acid | - | - | As needed |
| Ethyl Acetate | 88.11 | - | As needed |
Procedure
-
Reactant Preparation: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 1.26 g (10 mmol) of 2-acetylthiophene and 1.05 mL (10 mmol) of benzaldehyde in 20 mL of methanol.
-
Catalyst Addition: While stirring the solution at room temperature, slowly add a solution of 1.12 g (20 mmol) of potassium hydroxide in 4 mL of water dropwise over 15-20 minutes. Maintain the temperature below 25°C by using an ice bath if necessary.
-
Reaction: Continue stirring the reaction mixture at room temperature for 24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a mobile phase of n-hexane:ethyl acetate (7:3).
-
Work-up and Isolation: Upon completion, pour the reaction mixture into a beaker containing crushed ice. Acidify the mixture with 5% hydrochloric acid until a precipitate forms.
-
Purification: Collect the solid product by vacuum filtration and wash it thoroughly with cold deionized water until the filtrate is neutral. Dry the crude product in a desiccator. Further purify the this compound by recrystallization from ethyl acetate.
Caption: Experimental workflow for the synthesis of this compound.
Characterization of this compound
The structure and purity of the synthesized this compound can be confirmed using various spectroscopic techniques.
Infrared (IR) Spectroscopy
The IR spectrum of this compound is expected to show characteristic absorption bands. The presence of a strong absorption band around 1656 cm⁻¹ is indicative of the C=O stretching vibration of the α,β-unsaturated ketone.[8] Aromatic C-H stretching vibrations are typically observed in the region of 3100-3000 cm⁻¹.[9]
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR: The proton NMR spectrum provides detailed information about the structure. The two vinylic protons of the propenone bridge are expected to appear as doublets with a large coupling constant (J ≈ 15-16 Hz), confirming the E-configuration. The protons of the thiophene and phenyl rings will appear in the aromatic region (typically δ 7.0-8.0 ppm).
¹³C NMR: The carbon NMR spectrum will show characteristic signals for the carbonyl carbon (around δ 180-190 ppm), the vinylic carbons, and the aromatic carbons of the thiophene and phenyl rings. Based on data for similar chalcone structures, the carbonyl carbon of this compound is anticipated to resonate around 188-191 ppm.[1]
Applications in Drug Development
The this compound scaffold is a promising starting point for the development of new therapeutic agents due to the combined pharmacological potential of the thiophene and chalcone moieties.
Anticancer Activity
Thiophene derivatives have demonstrated significant anticancer activity through various mechanisms, including the inhibition of kinases and induction of apoptosis.[5][10] Chalcones are also well-known for their cytotoxic effects on various cancer cell lines.[11] The combination of these two pharmacophores in this compound and its derivatives makes them attractive candidates for the development of novel anticancer drugs.[3][12] Studies have shown that some cinnamamide derivatives incorporating a thiophene ring exhibit potent antiproliferative activity against colon cancer cells.[3]
Antimicrobial Activity
Both thiophene and chalcone derivatives have been reported to possess significant antimicrobial properties.[7][13][14][15] The α,β-unsaturated ketone moiety in chalcones can act as a Michael acceptor, interacting with biological nucleophiles in microorganisms.[1] Thiophene-containing compounds have shown activity against a range of bacteria and fungi.[9][13] Therefore, this compound serves as a valuable scaffold for the design and synthesis of new antimicrobial agents.
Conclusion
The Claisen-Schmidt condensation provides a straightforward and efficient route for the synthesis of this compound. This application note has detailed the reaction mechanism, provided a robust experimental protocol, and outlined the characterization of the final product. The promising biological activities associated with both the thiophene and chalcone moieties make this compound a highly attractive scaffold for researchers and professionals in the field of drug discovery and development. Further derivatization of this core structure could lead to the discovery of novel therapeutic agents with enhanced potency and selectivity.
References
- 1. rsc.org [rsc.org]
- 2. 1H NMR Chemical Shift [sites.science.oregonstate.edu]
- 3. researchgate.net [researchgate.net]
- 4. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Evaluation of the antiproliferative activity of 2-amino thiophene derivatives against human cancer cells lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. rsc.org [rsc.org]
- 7. Therapeutic importance of synthetic thiophene - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Discovery of new antimicrobial thiophene derivatives with activity against drug-resistant Gram negative-bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. Antimicrobial activity of thiophene derivatives derived from ethyl (E)-5-(3-(dimethylamino)acryloyl)-4-methyl-2-(phenylamino)thiophene-3-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
Comprehensive Characterization of 2-Cinnamoylthiophene: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Cinnamoylthiophene, with the chemical name (2E)-3-phenyl-1-(thiophen-2-yl)prop-2-en-1-one, is a heterocyclic aromatic ketone belonging to the chalcone family. Chalcones are characterized by an open-chain flavonoid structure in which two aromatic rings are joined by a three-carbon α,β-unsaturated carbonyl system. This structural motif is a privileged scaffold in medicinal chemistry, exhibiting a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The presence of the thiophene ring, a sulfur-containing heterocycle, often enhances the pharmacological profile of these molecules.
Given its potential therapeutic applications, the precise and comprehensive characterization of this compound is paramount for ensuring its identity, purity, and quality in research and drug development settings. This guide provides a detailed overview of the essential analytical techniques and protocols for the thorough characterization of this compound. The methodologies described herein are designed to be robust and reproducible, providing a self-validating system for the analysis of this compound.
Physicochemical Properties
A foundational understanding of the physicochemical properties of this compound is essential for its handling, formulation, and analysis.
| Property | Value | Source |
| Chemical Formula | C₁₃H₁₀OS | --INVALID-LINK--[1] |
| Molecular Weight | 214.28 g/mol | --INVALID-LINK--[1] |
| Appearance | White to yellow to green powder or crystals | --INVALID-LINK--[1] |
| CAS Number | 3988-77-0 | --INVALID-LINK--[2] |
| Synonyms | 3-Phenyl-1-(thiophen-2-yl)prop-2-en-1-one, (2E)-3-phenyl-1-thiophen-2-ylprop-2-en-1-one | --INVALID-LINK--[1] |
Spectroscopic Characterization
Spectroscopic techniques are indispensable for elucidating the molecular structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules in solution. Both ¹H and ¹³C NMR are essential for the complete characterization of this compound.
¹H NMR Spectroscopy
-
Principle: ¹H NMR spectroscopy provides information about the number of different types of protons, their chemical environment, their relative numbers, and their proximity to other protons in the molecule.
-
Expected Chemical Shifts (δ) in CDCl₃: Based on data from similar chalcone derivatives, the following proton chemical shifts are expected.[2] The protons of the thiophene ring typically appear in the aromatic region, as do the protons of the phenyl group. The olefinic protons of the α,β-unsaturated system are expected to be in the range of 7-8 ppm, with a large coupling constant characteristic of a trans configuration.
| Proton Assignment | Expected Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) |
| Thiophene H5 | ~7.6 | dd | ~5.0, 1.1 |
| Thiophene H3 | ~7.8 | dd | ~3.7, 1.1 |
| Thiophene H4 | ~7.1 | dd | ~5.0, 3.7 |
| Olefinic Hα (to C=O) | ~7.5 | d | ~15.7 |
| Olefinic Hβ | ~7.8 | d | ~15.7 |
| Phenyl H (ortho, meta, para) | 7.3 - 7.6 | m | - |
¹³C NMR Spectroscopy
-
Principle: ¹³C NMR spectroscopy provides information about the different types of carbon atoms in a molecule.
-
Expected Chemical Shifts (δ) in CDCl₃: The carbonyl carbon is expected to be the most downfield signal. The carbons of the thiophene and phenyl rings, as well as the olefinic carbons, will appear in the aromatic/alkene region.[2]
| Carbon Assignment | Expected Chemical Shift (ppm) |
| C=O | ~189.0 |
| Thiophene C2 (C=O) | ~144.0 |
| Thiophene C5 | ~134.5 |
| Thiophene C3 | ~132.6 |
| Thiophene C4 | ~128.5 |
| Olefinic Cα (to C=O) | ~121.5 |
| Olefinic Cβ | ~145.0 |
| Phenyl C (ipso) | ~134.8 |
| Phenyl C (ortho, meta, para) | 128.5 - 130.8 |
Experimental Protocol: NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 10-20 mg of this compound in ~0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
-
Instrumentation: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.
-
¹H NMR Acquisition:
-
Set the spectral width to cover the range of -2 to 12 ppm.
-
Use a 30-degree pulse angle and a relaxation delay of 1-2 seconds.
-
Acquire a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Use a proton-decoupled pulse sequence.
-
Set the spectral width to cover the range of 0 to 200 ppm.
-
Acquire a larger number of scans (e.g., 1024 or more) due to the lower natural abundance of ¹³C.
-
-
Data Processing: Process the raw data by applying a Fourier transform, phase correction, and baseline correction. Integrate the ¹H NMR signals and reference the spectra to the TMS signal at 0.00 ppm.
Mass Spectrometry (MS)
Mass spectrometry is a destructive analytical technique that provides information about the molecular weight and elemental composition of a molecule, as well as its fragmentation pattern, which can aid in structural elucidation.
-
Principle: In the mass spectrometer, the molecule is ionized, and the resulting molecular ion and its fragments are separated based on their mass-to-charge ratio (m/z).
-
Expected Fragmentation Pattern: The molecular ion peak [M]⁺• is expected at an m/z corresponding to the molecular weight of this compound (214.28). Common fragmentation pathways for chalcones involve cleavage at the α,β-unsaturated ketone moiety.[3]
| m/z | Fragment Identity |
| 214 | [M]⁺• (Molecular Ion) |
| 185 | [M - CHO]⁺ |
| 137 | [C₇H₅S]⁺ (Thiophenoyl cation) |
| 111 | [C₄H₃S-C=O]⁺ |
| 105 | [C₆H₅-C=O]⁺ (Benzoyl cation) |
| 77 | [C₆H₅]⁺ (Phenyl cation) |
Experimental Protocol: GC-MS Analysis
-
Sample Preparation: Prepare a dilute solution of this compound (e.g., 100 µg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.
-
Instrumentation: Use a gas chromatograph coupled to a mass spectrometer (GC-MS) with an electron ionization (EI) source.
-
GC Conditions:
-
Column: A non-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm film thickness).
-
Injector Temperature: 250 °C.
-
Oven Temperature Program: Start at 150 °C, hold for 1 minute, then ramp to 280 °C at 10 °C/min, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Scan Range: m/z 40-400.
-
-
Data Analysis: Identify the peak corresponding to this compound in the total ion chromatogram (TIC) and analyze its mass spectrum to identify the molecular ion and major fragment ions. Compare the obtained spectrum with a reference library if available.
Infrared (IR) Spectroscopy
IR spectroscopy is a valuable tool for identifying the functional groups present in a molecule.
-
Principle: Molecules absorb infrared radiation at specific frequencies that correspond to the vibrational energies of their chemical bonds.
-
Expected Absorption Bands: The IR spectrum of this compound is expected to show characteristic absorption bands for the carbonyl group, the carbon-carbon double bond, the thiophene ring, and the phenyl ring.
| Wavenumber (cm⁻¹) | Vibrational Mode |
| ~3100-3000 | C-H stretching (aromatic and vinylic) |
| ~1650 | C=O stretching (conjugated ketone) |
| ~1600-1450 | C=C stretching (aromatic and vinylic) |
| ~1440 | C-C stretching (thiophene ring) |
| ~970 | C-H bending (trans-disubstituted alkene) |
| ~850 | C-H out-of-plane bending (thiophene ring) |
| ~750 and ~690 | C-H out-of-plane bending (monosubstituted benzene) |
Experimental Protocol: FT-IR Spectroscopy
-
Sample Preparation:
-
KBr Pellet: Mix a small amount of the solid sample (~1-2 mg) with dry potassium bromide (KBr) (~100-200 mg) and press into a thin, transparent pellet.
-
Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly on the ATR crystal.
-
-
Instrumentation: Use a Fourier-transform infrared (FT-IR) spectrometer.
-
Data Acquisition:
-
Collect a background spectrum of the empty sample compartment (or the clean ATR crystal).
-
Collect the sample spectrum over the range of 4000-400 cm⁻¹.
-
Co-add a sufficient number of scans (e.g., 16-32) to obtain a high-quality spectrum.
-
-
Data Analysis: The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum. Identify and assign the major absorption bands.
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for conjugated systems.
-
Principle: Molecules with π-electron systems absorb light in the UV-Vis region, promoting electrons from a lower energy molecular orbital to a higher energy one. The wavelength of maximum absorbance (λmax) is characteristic of the chromophore.
-
Expected Absorption: Due to the extended conjugation of the cinnamoyl and thiophene moieties, this compound is expected to have a strong absorption in the UV-A or near-UV region. The position of λmax can be influenced by the polarity of the solvent (solvatochromism). In polar solvents, a bathochromic (red) shift is often observed for π to π* transitions.[4][5]
| Solvent | Expected λmax (nm) |
| Hexane | ~310 - 320 |
| Ethanol | ~320 - 330 |
| Acetonitrile | ~315 - 325 |
Experimental Protocol: UV-Vis Spectroscopy
-
Sample Preparation: Prepare a dilute stock solution of this compound in a UV-grade solvent (e.g., ethanol or acetonitrile). Further dilute the stock solution to obtain a concentration that gives an absorbance reading between 0.2 and 1.0 at λmax.
-
Instrumentation: Use a dual-beam UV-Vis spectrophotometer.
-
Data Acquisition:
-
Fill a cuvette with the pure solvent to be used as a blank.
-
Fill a second cuvette with the sample solution.
-
Scan the sample from approximately 200 to 500 nm.
-
-
Data Analysis: Determine the wavelength of maximum absorbance (λmax) and the corresponding absorbance value.
Chromatographic Characterization
Chromatographic techniques are essential for assessing the purity of this compound and for quantitative analysis.
High-Performance Liquid Chromatography (HPLC)
-
Principle: HPLC separates components of a mixture based on their differential partitioning between a stationary phase (the column) and a mobile phase.
-
Methodology: A reversed-phase HPLC method is generally suitable for the analysis of chalcones.
Experimental Protocol: HPLC Purity Analysis
-
Instrumentation: An HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD).
-
Chromatographic Conditions:
-
Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% formic acid.
-
Start with 50% B, increase to 95% B over 15 minutes, hold for 5 minutes, and then return to initial conditions.
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: Monitor at the λmax determined by UV-Vis spectroscopy (e.g., ~320 nm).
-
Injection Volume: 10 µL.
-
-
Sample Preparation: Dissolve the sample in the mobile phase or a compatible solvent (e.g., acetonitrile) to a concentration of approximately 0.1 mg/mL and filter through a 0.45 µm syringe filter.
-
Data Analysis: The purity of the sample is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
Workflow and Data Integration
The comprehensive characterization of this compound involves a logical workflow that integrates data from multiple analytical techniques.
Figure 1. Integrated workflow for the characterization of this compound.
Conclusion
The application of a multi-technique approach, as outlined in this guide, is crucial for the unambiguous characterization of this compound. By integrating data from NMR, MS, IR, and UV-Vis spectroscopy, a complete picture of the molecule's structure and electronic properties can be obtained. Chromatographic methods, such as HPLC, are then employed to confirm the purity of the synthesized compound. Adherence to these detailed protocols will ensure the generation of high-quality, reliable data, which is fundamental for the advancement of research and development involving this promising therapeutic agent.
References
Purification of Synthetic 2-Cinnamoylthiophene: Application Notes and Protocols
Introduction: The Importance of Purity for 2-Cinnamoylthiophene
This compound, a member of the chalcone family, is a valuable heterocyclic ketone with significant applications in medicinal chemistry and materials science. Its biological activities are intrinsically linked to its molecular structure, making the purity of the compound a critical parameter for reliable and reproducible research in drug development and other scientific fields. Synthetic routes to this compound, most commonly the Claisen-Schmidt condensation, can yield a crude product containing unreacted starting materials, by-products, and other impurities.[1][2] Therefore, robust purification methodologies are essential to isolate this compound in a highly purified form.
This comprehensive guide provides detailed application notes and standardized protocols for the purification of synthetic this compound, focusing on two primary and effective techniques: recrystallization and column chromatography. The principles behind each method are explained to provide a deeper understanding of the experimental choices, ensuring both scientific integrity and practical success.
Understanding Potential Impurities
The most common method for synthesizing this compound is the Claisen-Schmidt condensation, which involves the base-catalyzed reaction of 2-acetylthiophene with benzaldehyde. The primary impurities in the crude product are typically unreacted starting materials (2-acetylthiophene and benzaldehyde) and side-products from self-condensation or other competing reactions. The purification strategies outlined below are designed to effectively remove these common contaminants.
Method 1: Purification by Recrystallization
Recrystallization is a powerful and economical technique for purifying solid organic compounds.[2] It relies on the principle that the solubility of a compound in a solvent increases with temperature.[2] By dissolving the impure solid in a hot solvent and allowing it to cool slowly, the desired compound will form crystals of high purity, while the impurities remain in the surrounding solution (mother liquor).
Principle of Recrystallization
The key to successful recrystallization is the selection of an appropriate solvent. An ideal solvent for this compound should:
-
Dissolve the compound sparingly or not at all at room temperature but show high solubility at its boiling point.[2]
-
Not react with the compound.
-
Have a boiling point lower than the melting point of this compound to prevent it from "oiling out."[2]
-
Be sufficiently volatile for easy removal from the purified crystals.[2]
-
Dissolve impurities well at both high and low temperatures, or not at all, so they can be removed by filtration.
For chalcones, 95% ethanol has been found to be a widely effective recrystallization solvent.[1][3]
Protocol for Recrystallization of this compound
Materials:
-
Crude this compound
-
95% Ethanol
-
Erlenmeyer flasks
-
Hot plate with magnetic stirring
-
Büchner funnel and filter flask
-
Filter paper
-
Ice bath
Procedure:
-
Dissolution: Place the crude this compound in an Erlenmeyer flask with a magnetic stir bar. Add a minimal amount of 95% ethanol.
-
Heating: Gently heat the mixture on a hot plate with continuous stirring. Add small portions of hot 95% ethanol until the solid completely dissolves.[1] It is crucial to use the minimum amount of hot solvent necessary to achieve a saturated solution.
-
Hot Filtration (Optional): If insoluble impurities are observed in the hot solution, perform a hot gravity filtration using a pre-warmed funnel and fluted filter paper into a clean, pre-warmed Erlenmeyer flask. This step should be done quickly to prevent premature crystallization.
-
Cooling and Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Do not disturb the flask during this period to promote the formation of large, pure crystals. Once at room temperature, place the flask in an ice bath to maximize crystal formation.
-
Isolation of Crystals: Collect the purified crystals by vacuum filtration using a Büchner funnel.[2]
-
Washing: Wash the crystals with a small amount of ice-cold 95% ethanol to remove any residual mother liquor containing impurities.[1]
-
Drying: Dry the purified crystals in a vacuum oven at a temperature well below the compound's melting point to remove all traces of the solvent.
Data Presentation: Recrystallization Solvent Selection
| Solvent System | Suitability for Chalcones | Rationale |
| 95% Ethanol | Highly Recommended | Often provides a good balance of solubility at high temperatures and insolubility at low temperatures for many chalcones.[1][3] |
| Methanol/Water | Good Alternative | A mixed solvent system that can be effective if the compound is too soluble in pure methanol. |
| Ethyl Acetate/Hexane | Good Alternative | A two-solvent system where the compound is dissolved in the better solvent (ethyl acetate) and the anti-solvent (hexane) is added to induce crystallization.[4] |
Method 2: Purification by Column Chromatography
Column chromatography is a versatile purification technique that separates compounds based on their differential adsorption to a stationary phase while being carried through by a mobile phase.[5] For non-polar to moderately polar compounds like this compound, silica gel is a common and effective stationary phase.[5]
Principle of Column Chromatography
The separation is based on the polarity of the compounds in the mixture.[6] The stationary phase (silica gel) is highly polar. Compounds with higher polarity will adhere more strongly to the silica gel and move down the column more slowly. Less polar compounds will have a weaker interaction with the stationary phase and will be eluted more quickly by the mobile phase (eluent). By gradually increasing the polarity of the eluent, compounds can be selectively eluted from the column, leading to their separation.
Protocol for Column Chromatography of this compound
Materials:
-
Crude this compound
-
Hexane (or other non-polar solvent)
-
Ethyl acetate (or other polar solvent)
-
Chromatography column
-
Cotton or glass wool
-
Sand
-
Collection tubes or flasks
-
Thin Layer Chromatography (TLC) plates and chamber
Procedure:
-
Eluent Selection: The first step is to determine the optimal eluent system using Thin Layer Chromatography (TLC). The goal is to find a solvent mixture (typically hexane and ethyl acetate) where the this compound has an Rf value between 0.25 and 0.35.[1] This will ensure good separation on the column.
-
Column Packing:
-
Place a small plug of cotton or glass wool at the bottom of the column.
-
Add a small layer of sand.
-
Prepare a slurry of silica gel in the initial, least polar eluent.
-
Pour the slurry into the column and allow the silica gel to settle, tapping the column gently to ensure even packing.[3]
-
Add another layer of sand on top of the silica gel to protect the surface.
-
-
Sample Loading:
-
Dissolve the crude this compound in a minimal amount of the eluent or a more volatile solvent like dichloromethane.[1]
-
Carefully add the dissolved sample to the top of the column.
-
Alternatively, for less soluble compounds, a "dry loading" method can be used where the crude product is adsorbed onto a small amount of silica gel, the solvent is evaporated, and the resulting powder is added to the top of the column.
-
-
Elution:
-
Begin eluting the column with the least polar solvent mixture determined from the TLC analysis.
-
Collect the eluent in fractions using test tubes or small flasks.
-
Monitor the separation by spotting the collected fractions on TLC plates and visualizing the spots under UV light.
-
If necessary, gradually increase the polarity of the eluent (e.g., by increasing the percentage of ethyl acetate in hexane) to elute more polar compounds.
-
-
Fraction Pooling and Solvent Evaporation:
-
Combine the pure fractions containing the this compound.
-
Remove the solvent using a rotary evaporator to obtain the purified product.
-
Data Presentation: Column Chromatography Eluent Systems
| Eluent System (v/v) | Polarity | Typical Application |
| Hexane / Ethyl Acetate | Low to Medium | A very common and effective system for a wide range of compounds, including chalcones. The ratio is adjusted to achieve the desired separation. |
| Dichloromethane / Hexane | Low to Medium | Another versatile system, useful for compounds with slightly different polarity profiles. |
| Toluene / Ethyl Acetate | Medium | Can provide different selectivity compared to alkane-based systems. |
Visualization of Purification Workflows
Recrystallization Workflow
Caption: Workflow for the purification of this compound by recrystallization.
Column Chromatography Workflow
References
Application Notes & Protocols: 2-Cinnamoylthiophene as a Versatile Precursor for the Synthesis of Bio-relevant Heterocyclic Scaffolds
Prepared by: Gemini, Senior Application Scientist
Abstract
The thiophene nucleus is a privileged scaffold in medicinal chemistry, integral to numerous FDA-approved drugs.[1] Its derivatives exhibit a vast spectrum of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[2][3] 2-Cinnamoylthiophene, an α,β-unsaturated ketone (chalcone), serves as an exceptionally versatile starting material for the construction of more complex, fused, and substituted heterocyclic systems. This guide provides detailed protocols and mechanistic insights for leveraging this compound in the synthesis of high-value pyrimidine, pyrazole, and pyridine derivatives, intended for researchers in synthetic organic chemistry and drug development.
Introduction: The Strategic Value of this compound
Heterocyclic compounds form the bedrock of modern pharmaceuticals.[4][5] Among these, sulfur-containing heterocycles like thiophene have attracted significant attention due to their unique physicochemical properties which can enhance drug-receptor interactions and modulate metabolic stability.[1][3]
This compound belongs to the chalcone family, which are well-established intermediates for synthesizing various heterocyclic compounds through ring closure reactions.[2][6] Its structure features three key reactive sites:
-
The Carbonyl Group (C=O): A classic electrophilic site for condensation reactions.
-
The α,β-Unsaturated System: The β-carbon is susceptible to nucleophilic attack (Michael addition).
-
The Thiophene Ring: Can be functionalized further, though its primary role in these protocols is as a core structural motif.
This combination of reactive sites allows this compound to react with a wide range of binucleophiles in a controlled manner, leading to the formation of diverse five- and six-membered heterocyclic rings.
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// Product Nodes product1 [label="Thienyl-Pyrimidines", fillcolor="#4285F4", fontcolor="#FFFFFF", pos="-3,-1!"]; product2 [label="Thienyl-Pyrazoles", fillcolor="#34A853", fontcolor="#FFFFFF", pos="3,-1!"]; product3 [label="Thienyl-Pyridines", fillcolor="#EA4335", fontcolor="#FFFFFF", pos="0,2.5!"];
// Edges precursor -> product1 [label="Cyclocondensation"]; precursor -> product2 [label="Cyclocondensation"]; precursor -> product3 [label="Kröhnke-type\nSynthesis"];
reagent1 -> product1 [style=dashed, arrowhead=none, color="#5F6368"]; reagent2 -> product2 [style=dashed, arrowhead=none, color="#5F6368"]; reagent3 -> product3 [style=dashed, arrowhead=none, color="#5F6368"]; } Figure 1: Versatility of this compound as a central precursor.
Synthesis of 2-Amino-4-phenyl-6-(thiophen-2-yl)pyrimidines
Pyrimidine derivatives are of immense biological importance, forming the core structure of nucleobases and a wide array of therapeutic agents.[7][8] The reaction of chalcones with guanidine is a classical and highly efficient method for constructing the 2-aminopyrimidine scaffold.[9][10]
Causality of the Reaction Mechanism
The synthesis proceeds via a base-catalyzed cyclocondensation reaction. The mechanism involves two key steps:
-
Michael Addition: The strongly nucleophilic guanidine first attacks the electrophilic β-carbon of the α,β-unsaturated ketone system. This is the thermodynamically favored 1,4-conjugate addition.
-
Intramolecular Cyclization & Dehydration: The intermediate adduct then undergoes an intramolecular condensation between a terminal amino group of the guanidine moiety and the carbonyl carbon of the original chalcone. Subsequent dehydration (loss of a water molecule) driven by the formation of a stable aromatic pyrimidine ring yields the final product.
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node [fillcolor="#F1F3F4", fontcolor="#202124"]; start [label="this compound +\nGuanidine"]; intermediate1 [label="Michael Adduct\n(Acyclic Intermediate)"]; intermediate2 [label="Cyclized Intermediate\n(Hemiaminal-type)"]; product [label="2-Aminothienylpyrimidine", shape=Mdiamond, fillcolor="#4285F4", fontcolor="#FFFFFF"];
start -> intermediate1 [label="1,4-Michael\nAddition (Base Cat.)"]; intermediate1 -> intermediate2 [label="Intramolecular\nCondensation"]; intermediate2 -> product [label="Dehydration (-H₂O) &\nAromatization"]; } Figure 2: Mechanistic workflow for thienyl-pyrimidine synthesis.
Detailed Experimental Protocol
This protocol is adapted from the procedure reported by Siddesh et al. for the synthesis of thiophene-linked pyrimidopyrimidines, which begins with a chalcone-to-pyrimidine step.[9][10]
Materials:
-
(2E)-1-(Thiophen-2-yl)-3-phenylprop-2-en-1-one (this compound) (1.0 eq)
-
Guanidine Hydrochloride (1.2 eq)
-
Potassium Hydroxide (KOH) (2.0 eq)
-
Ethanol (or Dioxane)
-
Deionized Water
-
Crushed Ice
Procedure:
-
In a 100 mL round-bottomed flask equipped with a magnetic stirrer and reflux condenser, dissolve this compound (e.g., 2.14 g, 10 mmol) and guanidine hydrochloride (1.15 g, 12 mmol) in 30 mL of absolute ethanol.
-
Add a solution of potassium hydroxide (1.12 g, 20 mmol) in 5 mL of water to the mixture. The addition of a strong base is crucial to deprotonate the guanidine hydrochloride, generating the free guanidine base which is the active nucleophile.
-
Heat the reaction mixture to reflux (approx. 80 °C) and maintain for 5-7 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) (e.g., mobile phase: 7:3 Hexane:Ethyl Acetate). The disappearance of the chalcone spot (often yellow) indicates reaction completion.
-
After completion, allow the mixture to cool to room temperature.
-
Pour the reaction mixture slowly into a beaker containing 150 g of crushed ice with stirring. The product will precipitate out of the cold aqueous solution.
-
Filter the resulting solid precipitate using a Büchner funnel.
-
Wash the solid thoroughly with cold water to remove inorganic salts and any residual ethanol.
-
Dry the product in a vacuum oven at 50-60 °C.
-
Recrystallize the crude product from a suitable solvent, such as ethanol or an ethanol/ethyl acetate mixture, to obtain the pure 2-amino-4-phenyl-6-(thiophen-2-yl)pyrimidine.[10]
Characterization: The structure should be confirmed by IR, ¹H NMR, and Mass Spectrometry. Expected ¹H NMR signals include aromatic protons from the phenyl and thiophene rings, a pyrimidine ring proton, and a broad singlet for the -NH₂ protons.
Data Summary: Representative Yields
| Entry | R-group on Phenyl Ring | Typical Yield (%) | Reference |
| 1 | H | 75-85% | [10] |
| 2 | 4-OCH₃ | 80-90% | [9][10] |
| 3 | 4-Cl | 70-80% | [9] |
| 4 | 4-NO₂ | 65-75% | [9] |
Synthesis of 3-Aryl-5-(thiophen-2-yl)pyrazoles
Pyrazoles are five-membered heterocycles with two adjacent nitrogen atoms that are prevalent in pharmaceuticals, agrochemicals, and materials science.[11][12][13] A standard and reliable method for their synthesis is the reaction of α,β-unsaturated ketones with hydrazine.[11]
Causality of the Reaction Mechanism
This transformation is also a cyclocondensation reaction, but the pathway differs slightly from the pyrimidine synthesis.
-
Initial Condensation: Hydrazine hydrate first reacts with the carbonyl group of the chalcone to form a hydrazone intermediate.
-
Intramolecular Michael Addition: The terminal -NH₂ group of the hydrazone then acts as an intramolecular nucleophile, attacking the β-carbon of the conjugated system to form a five-membered ring (a pyrazoline).
-
Oxidation/Aromatization: The intermediate pyrazoline readily oxidizes (often by air or an added oxidant, though sometimes spontaneously) to the thermodynamically stable aromatic pyrazole ring.
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node [fillcolor="#F1F3F4", fontcolor="#202124"]; start [label="this compound +\nHydrazine Hydrate"]; intermediate1 [label="Hydrazone\nIntermediate"]; intermediate2 [label="Pyrazoline Ring\n(via Intramolecular\nMichael Addition)"]; product [label="Thienyl-Pyrazole", shape=Mdiamond, fillcolor="#34A853", fontcolor="#FFFFFF"];
start -> intermediate1 [label="Condensation\n(-H₂O)"]; intermediate1 -> intermediate2 [label="Cyclization"]; intermediate2 -> product [label="Oxidation\n(-2H) & Aromatization"]; } Figure 3: Mechanistic workflow for thienyl-pyrazole synthesis.
Detailed Experimental Protocol
This protocol is based on the multistep synthesis of pyrazoles from thiophene-containing chalcones reported by Fun, et al.[11]
Materials:
-
(2E)-1-(Thiophen-2-yl)-3-phenylprop-2-en-1-one (this compound) (1.0 eq)
-
Hydrazine Hydrate (80% solution) (1.5 eq)
-
Absolute Ethanol or Glacial Acetic Acid
-
Deionized Water
Procedure:
-
Dissolve this compound (e.g., 2.14 g, 10 mmol) in 25 mL of absolute ethanol in a 100 mL round-bottomed flask fitted with a reflux condenser.
-
Add hydrazine hydrate (0.94 mL, 15 mmol) to the solution. The use of a slight excess of hydrazine ensures the complete conversion of the chalcone.
-
Heat the mixture to reflux for 4-6 hours. The reaction can also be performed in glacial acetic acid as the solvent, which can facilitate the dehydration and cyclization steps.
-
Monitor the reaction by TLC until the starting chalcone is consumed.
-
Cool the reaction mixture to room temperature and pour it into a beaker of ice-cold water (150 mL).
-
The product will precipitate as a solid. Collect the solid by vacuum filtration.
-
Wash the precipitate with copious amounts of cold water.
-
Dry the crude product under vacuum.
-
Recrystallize from ethanol to afford the pure 3-phenyl-5-(thiophen-2-yl)-1H-pyrazole.
Characterization: The final structure is confirmed using standard spectroscopic methods. The ¹H NMR spectrum should show aromatic signals and a characteristic broad singlet for the pyrazole N-H proton.
Data Summary: Representative Yields
| Entry | R-group on Phenyl Ring | Solvent | Typical Yield (%) | Reference |
| 1 | H | Ethanol | 85-95% | [11] |
| 2 | 4-OCH₃ | Ethanol | 88-96% | [11] |
| 3 | 3,4-(OCH₃)₂ | Ethanol | 60-70% | [11] |
| 4 | 4-Br | Ethanol | 80-90% | [11] |
Synthesis of 2-Amino-4-phenyl-6-(thiophen-2-yl)nicotinonitriles (Pyridines)
Substituted pyridines are a cornerstone of agrochemicals and pharmaceuticals.[14] A powerful method for their synthesis from chalcones involves a multicomponent reaction with an active methylene nitrile, such as malononitrile, and an ammonia source.[15]
Causality of the Reaction Mechanism
This is a one-pot, multicomponent synthesis that proceeds through a cascade of reactions:
-
Michael Addition: Malononitrile anion (formed in situ by a base) adds to the β-carbon of the chalcone.
-
Cyclization: The intermediate adduct undergoes intramolecular cyclization, where the nitrogen from the ammonia source (ammonium acetate) attacks the carbonyl carbon.
-
Dehydration and Tautomerization: The cyclic intermediate eliminates water.
-
Oxidation (Aromatization): The resulting dihydropyridine intermediate is oxidized to the stable aromatic pyridine ring. The reaction conditions often facilitate this final dehydrogenation step.
dot graph "pyridine_mechanism" { graph [rankdir=LR, bgcolor="#FFFFFF", splines=true, size="7.6,4!"]; node [shape=box, style="filled", fontname="Helvetica", fontsize=10]; edge [fontname="Helvetica", fontsize=10];
node [fillcolor="#F1F3F4", fontcolor="#202124"]; start [label="Chalcone + Malononitrile\n+ Ammonium Acetate"]; intermediate1 [label="Michael Adduct"]; intermediate2 [label="Cyclized Dihydropyridine\nIntermediate"]; product [label="2-Aminonicotinonitrile\n(Pyridine)", shape=Mdiamond, fillcolor="#EA4335", fontcolor="#FFFFFF"];
start -> intermediate1 [label="Michael\nAddition"]; intermediate1 -> intermediate2 [label="Cyclization &\nDehydration"]; intermediate2 -> product [label="Oxidation\n(Aromatization)"]; } Figure 4: Mechanistic workflow for thienyl-pyridine synthesis.
Detailed Experimental Protocol
This protocol is a standard procedure for the synthesis of substituted pyridines from chalcones.[15]
Materials:
-
(2E)-1-(Thiophen-2-yl)-3-phenylprop-2-en-1-one (this compound) (1.0 eq)
-
Malononitrile (1.1 eq)
-
Ammonium Acetate (8.0 eq)
-
Absolute Ethanol
Procedure:
-
In a 100 mL round-bottomed flask, combine this compound (2.14 g, 10 mmol), malononitrile (0.73 g, 11 mmol), and ammonium acetate (6.17 g, 80 mmol). The large excess of ammonium acetate serves as both the nitrogen source and a catalyst.
-
Add 30 mL of absolute ethanol to the flask.
-
Fit the flask with a reflux condenser and heat the mixture to reflux with constant stirring for 8-10 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature. A solid product usually precipitates during this time.
-
Pour the mixture into ice water (150 mL) to ensure complete precipitation.
-
Filter the solid product, wash thoroughly with water, and then with a small amount of cold ethanol.
-
Dry the product in a vacuum oven.
-
Recrystallize from ethanol or acetic acid to obtain the pure 2-amino-4-phenyl-6-(thiophen-2-yl)nicotinonitrile.
Characterization: The structure can be confirmed by spectroscopic analysis. The IR spectrum should show a characteristic sharp peak for the nitrile (-C≡N) group around 2200-2230 cm⁻¹ and bands for the amino (-NH₂) group.
Data Summary: Representative Yields
| Entry | R-group on Phenyl Ring | Typical Yield (%) | Reference |
| 1 | H | 65-75% | [15] |
| 2 | 4-OCH₃ | 70-80% | [15] |
| 3 | 4-Cl | 60-70% | [15] |
| 4 | 2,4-diCl | 55-65% | [15] |
Conclusion
This compound stands out as a powerful and adaptable precursor in heterocyclic synthesis. The protocols detailed herein demonstrate straightforward, high-yielding pathways to three distinct and medicinally relevant heterocyclic cores: pyrimidines, pyrazoles, and pyridines. The choice of binucleophile—guanidine, hydrazine, or malononitrile/ammonia—selectively dictates the resulting scaffold, allowing for the rapid generation of diverse molecular libraries from a common starting material. These methods provide a robust foundation for researchers engaged in the discovery of novel bioactive compounds.
References
- 1. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Bioactivity Study of Thiophene and Pyrazole Containing Heterocycles – Oriental Journal of Chemistry [orientjchem.org]
- 3. books.rsc.org [books.rsc.org]
- 4. derpharmachemica.com [derpharmachemica.com]
- 5. journalwjarr.com [journalwjarr.com]
- 6. pnrjournal.com [pnrjournal.com]
- 7. bu.edu.eg [bu.edu.eg]
- 8. heteroletters.org [heteroletters.org]
- 9. ias.ac.in [ias.ac.in]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. hilarispublisher.com [hilarispublisher.com]
- 13. Recent Advances in the Synthesis of Pyrazole Derivatives: A Review [mdpi.com]
- 14. Pyridine synthesis [organic-chemistry.org]
- 15. longdom.org [longdom.org]
In Vitro Biological Assays for 2-Cinnamoylthiophene: A Senior Application Scientist's Guide
Introduction: Unveiling the Therapeutic Potential of 2-Cinnamoylthiophene
This compound is a heterocyclic compound that merges the structural features of cinnamaldehyde and a thiophene moiety. This unique combination suggests a promising pharmacological profile, as both parent structures are associated with a wide array of biological activities. Thiophene derivatives, for instance, are known for their diverse therapeutic applications, including anti-inflammatory, antimicrobial, and anticancer effects.[1][2][3][4] Cinnamaldehyde, a major component of cinnamon, has been extensively studied for its anti-inflammatory, antioxidant, and anticancer properties.[5][6][7][8]
This guide provides a comprehensive overview of in vitro biological assays to explore the therapeutic potential of this compound. As a Senior Application Scientist, the focus here is not merely on procedural steps but on the underlying scientific rationale, ensuring that each protocol is a self-validating system for generating robust and reproducible data. The assays detailed below are selected based on the predicted biological activities of this compound, primarily focusing on its anti-inflammatory and anticancer potential.
Part 1: Foundational Assays - Cytotoxicity and General Bioactivity
Prior to investigating specific mechanisms of action, it is crucial to establish the cytotoxic profile of this compound. This foundational data informs the concentration ranges for subsequent, more targeted assays and provides initial insights into the compound's therapeutic index.
MTT Assay for Cell Viability and Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ humidified incubator.
-
Compound Treatment: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and make serial dilutions in the cell culture medium. Add the desired concentrations of the compound to the wells and incubate for 24, 48, or 72 hours.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).
Part 2: Investigating Anti-Inflammatory Activity
Chronic inflammation is a key driver of numerous diseases. The structural similarity of this compound to known anti-inflammatory agents suggests its potential to modulate inflammatory pathways.[1][7]
Inhibition of Protein Denaturation Assay
Protein denaturation is a well-documented cause of inflammation.[9] This assay provides a simple and rapid in vitro method to screen for anti-inflammatory activity.
-
Reaction Mixture Preparation: Prepare a reaction mixture containing 0.2 mL of this compound at various concentrations, 2.8 mL of phosphate-buffered saline (pH 6.3), and 0.2 mL of egg albumin (from fresh hen's egg).
-
Incubation: Incubate the mixture at 37°C for 15 minutes.
-
Denaturation: Induce denaturation by heating the mixture at 70°C in a water bath for 5 minutes.
-
Absorbance Measurement: After cooling, measure the absorbance of the solutions at 660 nm.
-
Calculation: Calculate the percentage inhibition of protein denaturation using a standard anti-inflammatory drug (e.g., Ibuprofen) as a positive control.
Quantification of Nitric Oxide (NO) Production in LPS-Stimulated Macrophages
Lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages are a standard model for studying inflammation. Inhibition of nitric oxide (NO) production is a key indicator of anti-inflammatory activity.
-
Cell Culture: Culture RAW 264.7 macrophage cells in DMEM supplemented with 10% FBS.
-
Cell Seeding: Seed the cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere for 24 hours.
-
Treatment: Pre-treat the cells with various concentrations of this compound for 1 hour.
-
Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours.
-
Griess Reagent: Collect the cell culture supernatant and mix it with an equal volume of Griess reagent (1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).
-
Absorbance Measurement: Measure the absorbance at 540 nm. A standard curve using sodium nitrite is used to determine the concentration of nitrite in the samples.
Measurement of Pro-Inflammatory Cytokines (TNF-α and IL-6)
To further elucidate the anti-inflammatory mechanism, the effect of this compound on the production of key pro-inflammatory cytokines like TNF-α and IL-6 can be quantified using Enzyme-Linked Immunosorbent Assay (ELISA).
-
Sample Collection: Collect the supernatant from LPS-stimulated RAW 264.7 cells treated with this compound as described in the Griess assay protocol.
-
ELISA Procedure: Perform the ELISA according to the manufacturer's instructions for the specific TNF-α and IL-6 kits. This typically involves coating a 96-well plate with a capture antibody, adding the samples, followed by a detection antibody, a substrate, and a stop solution.
-
Data Analysis: Measure the absorbance and calculate the concentration of TNF-α and IL-6 based on a standard curve.
Visualizing the Anti-Inflammatory Pathway
Part 3: Probing Anticancer Activity
The thiophene scaffold is present in several approved anticancer drugs, and cinnamaldehyde has demonstrated anticancer properties, suggesting that this compound is a promising candidate for anticancer drug discovery.[5][10]
Cell Cycle Analysis by Flow Cytometry
Understanding how this compound affects cell cycle progression is crucial for elucidating its antiproliferative mechanism.
-
Cell Treatment: Treat cancer cells (e.g., HeLa, MCF-7) with this compound at its IC₅₀ concentration for 24 or 48 hours.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with ice-cold PBS.
-
Fixation: Fix the cells in 70% ethanol at -20°C overnight.
-
Staining: Wash the cells with PBS and resuspend them in a staining solution containing propidium iodide (PI) and RNase A.
-
Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.
-
Data Interpretation: Determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Apoptosis Assay using Annexin V/PI Staining
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells based on the externalization of phosphatidylserine (detected by Annexin V) and membrane integrity (assessed by PI).
-
Cell Treatment: Treat cancer cells with this compound for a predetermined time.
-
Staining: Harvest and wash the cells, then resuspend them in Annexin V binding buffer. Add FITC-conjugated Annexin V and PI to the cell suspension.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry: Analyze the stained cells by flow cytometry.
-
Data Analysis: Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic, and necrotic).
Mitochondrial Membrane Potential (MMP) Assay
A decrease in mitochondrial membrane potential is an early indicator of apoptosis. This can be measured using cationic fluorescent dyes like JC-1.
-
Cell Treatment: Treat cancer cells with this compound.
-
JC-1 Staining: Incubate the cells with JC-1 dye. In healthy cells with high MMP, JC-1 forms aggregates that fluoresce red. In apoptotic cells with low MMP, JC-1 remains as monomers and fluoresces green.
-
Analysis: Measure the fluorescence intensity using a fluorescence microscope or a flow cytometer. A shift from red to green fluorescence indicates a loss of MMP.
Visualizing the Experimental Workflow for Anticancer Evaluation
Data Presentation and Interpretation
For clarity and comparative analysis, all quantitative data should be summarized in tables.
Table 1: Cytotoxicity of this compound on Various Cell Lines
| Cell Line | Incubation Time (h) | IC₅₀ (µM) |
|---|---|---|
| HeLa | 24 | |
| 48 | ||
| MCF-7 | 24 | |
| 48 |
| RAW 264.7 | 24 | |
Table 2: Anti-inflammatory Activity of this compound
| Assay | Concentration (µM) | % Inhibition | IC₅₀ (µM) |
|---|---|---|---|
| Protein Denaturation | |||
| NO Production | |||
| TNF-α Release |
| IL-6 Release | | | |
Conclusion and Future Directions
The protocols outlined in this guide provide a robust framework for the initial in vitro characterization of this compound. The data generated from these assays will offer significant insights into its potential as an anti-inflammatory or anticancer agent. Positive results from these studies would warrant further investigation into more specific molecular targets, such as the expression and activity of COX-1/COX-2 enzymes, and key proteins involved in the apoptotic cascade (e.g., caspases, Bcl-2 family proteins) through techniques like Western blotting. Ultimately, these in vitro findings will be crucial for guiding subsequent in vivo studies and the potential development of this compound as a novel therapeutic agent.
References
- 1. Thiophene-Based Compounds with Potential Anti-Inflammatory Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Thiophenes-Naturally Occurring Plant Metabolites: Biological Activities and In Silico Evaluation of Their Potential as Cathepsin D Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. encyclopedia.pub [encyclopedia.pub]
- 5. mdpi.com [mdpi.com]
- 6. Cinnamaldehyde: Pharmacokinetics, anticancer properties and therapeutic potential (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Anti-Inflammatory Activities of Cinnamomum cassia Constituents In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The role and mechanism of cinnamaldehyde in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ashdin.com [ashdin.com]
- 10. Thiophene derivative inflicts cytotoxicity via an intrinsic apoptotic pathway on human acute lymphoblastic leukemia cells | PLOS One [journals.plos.org]
Elucidating the Molecular Mechanisms of 2-Cinnamoylthiophene: A Guide for Preclinical Investigation
Introduction
2-Cinnamoylthiophene is a member of the chalcone family, a class of compounds characterized by an open-chain flavonoid structure with two aromatic rings joined by a three-carbon α,β-unsaturated carbonyl system.[1][2] Chalcones and their heterocyclic analogs, including those incorporating a thiophene moiety, are of significant interest in medicinal chemistry due to their broad spectrum of biological activities.[3][4][5] Thiophene derivatives, in particular, are recognized as "privileged scaffolds" in drug discovery, with numerous approved drugs containing this five-membered sulfur-containing ring. The demonstrated anticancer, anti-inflammatory, and enzyme inhibitory properties of related compounds suggest that this compound holds considerable therapeutic promise.[6][7]
This document serves as a comprehensive guide for researchers, scientists, and drug development professionals aiming to investigate the mechanism of action (MoA) of this compound. As a definitive MoA has not yet been fully elucidated for this specific molecule, this guide provides a logical, field-proven workflow to systematically explore its cytotoxic effects, identify its primary cellular and molecular targets, and characterize its impact on key signaling pathways. The protocols herein are designed to be self-validating, providing a robust framework for preclinical assessment.
Proposed Investigational Workflow
The study of a novel compound's mechanism of action is a stepwise process that begins with broad phenotypic observations and progressively narrows to specific molecular interactions. The following workflow is proposed for the systematic investigation of this compound.
Caption: Proposed workflow for MoA studies of this compound.
Phase 1: Assessment of Cytotoxic Activity
The initial step is to determine the cytotoxic potential of this compound across a panel of human cancer cell lines. This provides essential data on its potency (IC50 values) and selectivity.
Protocol 1: MTT Assay for Cell Viability
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.[1]
Materials:
-
Human cancer cell lines (e.g., HeLa, PANC-1, U87MG, SHSY-5Y) and a non-cancerous control cell line (e.g., human fibroblasts).[8][9]
-
This compound (stock solution in DMSO).
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.
-
Complete cell culture medium.
-
96-well plates.
-
Microplate reader.
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the existing medium with 100 µL of the diluted compound solutions. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plate for 48-72 hours.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL) to each well and incubate for 4 hours.
-
Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Expected Outcome & Interpretation: A dose-dependent decrease in cell viability will indicate cytotoxic activity. The IC50 values will quantify the potency of this compound.
| Cell Line | IC50 of this compound (µM) | IC50 of Doxorubicin (µM) |
| HeLa (Cervical Cancer) | [Experimental Data] | [Experimental Data] |
| PANC-1 (Pancreatic Cancer) | [Experimental Data] | [Experimental Data] |
| U87MG (Glioblastoma) | [Experimental Data] | [Experimental Data] |
| Human Fibroblasts | [Experimental Data] | [Experimental Data] |
| Caption: Table for summarizing IC50 values from cytotoxicity assays. |
Phase 2: Investigating Apoptosis and Cell Cycle Arrest
If this compound demonstrates significant cytotoxicity, the next step is to determine if this is due to the induction of programmed cell death (apoptosis) or disruption of the cell division cycle.[10][11]
Protocol 2: Annexin V-FITC/Propidium Iodide (PI) Apoptosis Assay
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Procedure:
-
Cell Treatment: Treat cells with this compound at its IC50 and 2x IC50 concentrations for 24 and 48 hours.
-
Cell Harvesting: Harvest and wash the cells with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and PI.
-
Incubation: Incubate in the dark for 15 minutes at room temperature.
-
Flow Cytometry: Analyze the cells using a flow cytometer.
Interpretation:
-
An increase in the Annexin V-positive/PI-negative population indicates early apoptosis.
-
An increase in the Annexin V-positive/PI-positive population suggests late apoptosis or necrosis.
Protocol 3: Caspase-Glo® 3/7 Assay
This luminescent assay measures the activity of caspases 3 and 7, key executioner caspases in the apoptotic pathway.[12]
Procedure:
-
Cell Treatment: Treat cells in a 96-well plate with this compound as described above.
-
Reagent Addition: Add Caspase-Glo® 3/7 Reagent to each well.
-
Incubation: Incubate at room temperature for 1-2 hours.
-
Luminescence Measurement: Measure luminescence using a plate reader.
Interpretation: An increase in luminescence compared to the control indicates activation of the caspase cascade and induction of apoptosis.
Protocol 4: Cell Cycle Analysis by Flow Cytometry
This protocol determines the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M).[13][14]
Procedure:
-
Cell Treatment: Treat cells with this compound at its IC50 concentration for 24 hours.
-
Cell Fixation: Harvest the cells and fix them in ice-cold 70% ethanol overnight.
-
Staining: Wash the cells and stain them with a solution containing PI and RNase A.
-
Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.
Interpretation: Accumulation of cells in a specific phase (e.g., G2/M) suggests that this compound interferes with cell cycle progression at that checkpoint.[15]
Phase 3: Delineating the Underlying Signaling Pathways
Based on the results from Phase 2, the investigation can now focus on specific signaling pathways known to be modulated by chalcone derivatives.
Potential Pathway 1: Inhibition of the NF-κB Signaling Pathway
The NF-κB pathway is a critical regulator of inflammation and cell survival, and its inhibition is a common mechanism for anticancer agents.[16][17]
Caption: Potential inhibition of the NF-κB pathway by this compound.
Protocol 5: Western Blot for NF-κB Pathway Proteins This protocol assesses the phosphorylation and degradation of key proteins in the NF-κB pathway.
Procedure:
-
Cell Treatment: Pre-treat cells with this compound for 1 hour, then stimulate with TNF-α (a known NF-κB activator) for 30 minutes.
-
Protein Extraction: Lyse the cells and quantify the protein concentration.
-
Western Blotting: Separate proteins by SDS-PAGE, transfer to a PVDF membrane, and probe with primary antibodies against phospho-IκBα, total IκBα, and p65.
-
Detection: Use HRP-conjugated secondary antibodies and a chemiluminescent substrate to visualize the protein bands.
Interpretation:
-
A decrease in phospho-IκBα levels and stabilization of total IκBα in the presence of this compound would suggest inhibition of the IKK complex.
-
A decrease in nuclear p65 levels (assessed via cellular fractionation) would indicate inhibition of NF-κB translocation.[18]
Potential Pathway 2: Disruption of Microtubule Dynamics
Many anticancer compounds, particularly those causing G2/M arrest, act by inhibiting tubulin polymerization.[19][20][21]
Protocol 6: In Vitro Tubulin Polymerization Assay This cell-free assay directly measures the effect of a compound on the polymerization of purified tubulin.[22]
Procedure:
-
Reaction Setup: In a 96-well plate, combine purified tubulin with a polymerization buffer.
-
Compound Addition: Add this compound at various concentrations. Include positive (paclitaxel) and negative (colchicine) controls.
-
Polymerization Monitoring: Monitor the increase in absorbance at 340 nm over time at 37°C.
Interpretation:
-
Inhibition of the increase in absorbance compared to the vehicle control indicates that this compound inhibits tubulin polymerization.
Phase 4: Specific Target Validation
The final phase involves validating the interaction of this compound with specific molecular targets suggested by the pathway analysis or the broader literature on chalcones.
Protocol 7: Topoisomerase Inhibition Assay
Chalcone derivatives have been reported to inhibit topoisomerases I and II, enzymes crucial for DNA replication and repair.[23]
Procedure:
-
Reaction: Use a commercially available kit that provides supercoiled plasmid DNA and purified topoisomerase I or II.
-
Inhibition: Incubate the enzyme and DNA with varying concentrations of this compound.
-
Analysis: Analyze the DNA topology (supercoiled vs. relaxed) by agarose gel electrophoresis.
Interpretation: Inhibition of the conversion of supercoiled to relaxed DNA indicates that this compound is a topoisomerase inhibitor.
Protocol 8: Cyclooxygenase (COX) and Lipoxygenase (LOX) Inhibition Assays
Given the anti-inflammatory potential of chalcones, assessing the inhibition of COX-1, COX-2, and 5-LOX is warranted.[6][7]
Procedure:
-
Assay: Utilize commercially available colorimetric or fluorometric assay kits for each enzyme.
-
Inhibition: Perform the enzymatic reaction in the presence of varying concentrations of this compound.
-
Detection: Measure the product formation according to the kit's instructions.
Interpretation: A reduction in enzyme activity will identify this compound as a potential anti-inflammatory agent targeting the arachidonic acid pathway.
Conclusion
The structural features of this compound, combining the reactive α,β-unsaturated carbonyl system of chalcones with the versatile thiophene ring, make it a compelling candidate for drug development. The systematic application of the protocols outlined in this guide will enable a thorough characterization of its mechanism of action. By progressing from broad cytotoxic screening to specific molecular target validation, researchers can build a comprehensive profile of this compound's biological activity, paving the way for its potential translation into a novel therapeutic agent.
References
- 1. benchchem.com [benchchem.com]
- 2. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Chalcone Scaffolds Exhibiting Acetylcholinesterase Enzyme Inhibition: Mechanistic and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Studies of synthetic chalcone derivatives as potential inhibitors of secretory phospholipase A2, cyclooxygenases, lipoxygenase and pro-inflammatory cytokines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Anti-Cancer Activity of 2,4-Disubstituted Thiophene Derivatives: Dual Inhibitors of Lipoxygenase and Cyclooxygenase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Chalcone derivatives as xanthine oxidase inhibitors: synthesis, binding mode investigation, biological evaluation, and ADMET prediction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Anticancer Potential of Novel Cinnamoyl Derivatives against U87MG and SHSY-5Y Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The role and mechanism of cinnamaldehyde in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Deoxypodophyllotoxin induces G2/M cell cycle arrest and apoptosis in HeLa cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Sulphamoylated 2-methoxyestradiol analogues induce apoptosis in adenocarcinoma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Inhibitor of cyclooxygenase-2 induces cell-cycle arrest in the epithelial cancer cell line via up-regulation of cyclin dependent kinase inhibitor p21 - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Frontiers | Alkylaminophenol Induces G1/S Phase Cell Cycle Arrest in Glioblastoma Cells Through p53 and Cyclin-Dependent Kinase Signaling Pathway [frontiersin.org]
- 15. taylorandfrancis.com [taylorandfrancis.com]
- 16. mdpi.com [mdpi.com]
- 17. Inhibiting NF-κB Activation by Small Molecules As a Therapeutic Strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Inhibition of the NF-κB signaling pathway by the curcumin analog, 3,5-Bis(2-pyridinylmethylidene)-4-piperidone (EF31): anti-inflammatory and anti-cancer properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Novel tubulin polymerization inhibitors disclosed | BioWorld [bioworld.com]
- 20. Discovery of potent tubulin polymerization inhibitor that targets tubulin colchicine-binding site | BioWorld [bioworld.com]
- 21. Current advances of tubulin inhibitors as dual acting small molecules for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. Discovery of a novel anticancer agent with both anti-topoisomerase I and II activities in hepatocellular carcinoma SK-Hep-1 cells in vitro and in vivo: Cinnamomum verum component 2-methoxycinnamaldehyde - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Utilizing 2-Cinnamoylthiophene in Anticancer Research
Introduction: The Therapeutic Potential of the Chalcone Scaffold
Chalcones, characterized as 1,3-diphenyl-2-propen-1-ones, represent a vital class of natural and synthetic compounds that serve as precursors for all flavonoids.[1] This core structure, consisting of two aromatic rings joined by a three-carbon α,β-unsaturated carbonyl system, is a privileged scaffold in medicinal chemistry due to its diverse and significant biological activities.[1][2] Chalcone derivatives have garnered substantial interest for their therapeutic potential against a multitude of diseases, with a particularly prominent role in anticancer research.[2][3] Their multitargeted nature allows them to modulate various cellular signaling pathways implicated in carcinogenesis, including those controlling cell proliferation, apoptosis, and cell cycle progression.[3][4]
The incorporation of heterocyclic rings, such as thiophene, into the chalcone backbone has been shown to enhance or modify biological activity.[5][6] 2-Cinnamoylthiophene, also known as 3-phenyl-1-(thiophen-2-yl)prop-2-en-1-one, is a member of this promising class of compounds. Its structural features suggest a strong potential for anticancer activity, leveraging the established mechanisms of both chalcones and thiophene-containing molecules.[5][6] These application notes provide a comprehensive guide for researchers to investigate the anticancer properties of this compound, detailing its proposed mechanisms of action and providing robust protocols for its evaluation.
Proposed Mechanism of Action
Based on extensive research into the chalcone family, this compound is hypothesized to exert its anticancer effects through two primary, interconnected mechanisms: the induction of apoptosis (programmed cell death) and the arrest of the cell cycle.
Induction of the Intrinsic Apoptosis Pathway
Apoptosis is a critical cellular process that eliminates damaged or cancerous cells. Many chemotherapeutic agents function by triggering this pathway. Chalcone derivatives are well-documented inducers of apoptosis, primarily through the intrinsic (mitochondrial) pathway.[4][7] This process is tightly regulated by the B-cell lymphoma 2 (Bcl-2) family of proteins, which includes both anti-apoptotic members (e.g., Bcl-2) and pro-apoptotic members (e.g., Bax).[8]
The proposed mechanism for this compound involves:
-
Modulation of Bcl-2 Family Proteins: The compound is expected to disrupt the balance of these proteins, leading to a decrease in the expression of anti-apoptotic Bcl-2 and an increase in the expression of pro-apoptotic Bax.[3][8] This shift in the Bax/Bcl-2 ratio is a critical event that leads to Mitochondrial Outer Membrane Permeabilization (MOMP).[8]
-
Mitochondrial Disruption and Caspase Activation: MOMP results in the release of cytochrome c from the mitochondria into the cytosol.[3] Cytosolic cytochrome c then binds to Apoptotic Protease Activating Factor-1 (APAF-1), forming the apoptosome, which activates the initiator caspase, Caspase-9.[7]
-
Execution Phase: Activated Caspase-9 subsequently cleaves and activates the executioner caspases, primarily Caspase-3 and Caspase-7.[7] These enzymes are responsible for the proteolytic cleavage of numerous cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptosis, including DNA fragmentation and cell death.[7]
Caption: Proposed intrinsic apoptosis pathway induced by this compound.
Cell Cycle Arrest at the G2/M Transition
The cell cycle is a series of events that leads to cell division and proliferation. Uncontrolled progression through the cell cycle is a hallmark of cancer. Chalcones have been shown to induce cell cycle arrest, frequently at the G2/M checkpoint, thereby preventing cancer cells from entering mitosis.[4][9]
The G2/M transition is primarily controlled by the Cyclin B1/CDK1 complex.[9][10] Activation of this complex is required for cells to enter mitosis. The proposed mechanism for this compound-induced G2/M arrest involves:
-
Inhibition of the Cyclin B1/CDK1 Complex: The compound may decrease the expression levels of key regulatory proteins such as Cyclin B1 and CDK1 (also known as cdc2).[9]
-
Modulation of Upstream Regulators: This inhibition can be further influenced by the modulation of upstream regulators like Cdc25C phosphatase, which is responsible for activating the Cyclin B1/CDK1 complex.[9] Downregulation of Cdc25C would lead to the accumulation of the inactive, phosphorylated form of CDK1, thus preventing mitotic entry.[9]
Caption: Proposed mechanism of this compound-induced G2/M cell cycle arrest.
Data Presentation: Cytotoxicity Profile
The initial step in evaluating a novel anticancer agent is to determine its cytotoxic potency across a panel of cancer cell lines. While direct IC50 data for this compound is emerging, studies on its close derivatives provide a strong indication of its potential efficacy. The following table summarizes the half-maximal inhibitory concentration (IC50) values for a potent this compound derivative, [(Z)-3-(1H-indol-3-yl)-N-propyl-2-[(E)-3-(thien-2-yl)propenamido)propenamide] , against several human colon cancer cell lines, demonstrating significant and selective cytotoxicity.[11][12][13]
Table 1: Cytotoxicity of a this compound Derivative (Compound 4112)[11][12][13]
| Cell Line | Tissue of Origin | Compound 4112 IC50 (µM) | Doxorubicin (Positive Control) IC50 (µM) |
| HCT-116 | Colon Carcinoma | 2.85 ± 1.5 | ~0.1 - 1.0 |
| Caco-2 | Colorectal Adenocarcinoma | 0.89 ± 0.04 | ~0.5 - 2.0 |
| HT-29 | Colorectal Adenocarcinoma | 1.65 ± 0.07 | ~0.2 - 1.5 |
| C-166 | Normal Mouse Fibroblast | 71.0 ± 5.12 | Not Applicable |
| BHK | Normal Hamster Kidney | 77.6 ± 6.2 | Not Applicable |
Note: Data are presented as mean ± standard deviation. Doxorubicin values are approximate ranges from typical literature for comparative purposes.
Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for the in vitro and in vivo evaluation of this compound.
Protocol 1: In Vitro Cytotoxicity Assessment (MTT Assay)
Scientific Rationale: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.[8] Metabolically active cells possess mitochondrial reductase enzymes that convert the yellow, water-soluble MTT into a purple, insoluble formazan.[9] The amount of formazan produced is directly proportional to the number of viable cells.[8]
Methodology:
-
Cell Seeding: Seed cancer cells (e.g., HCT-116, MCF-7, A549) into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate overnight at 37°C in a 5% CO2 humidified incubator to allow for cell attachment.
-
Compound Treatment: Prepare a stock solution of this compound in DMSO. Create a serial dilution of the compound in culture medium to achieve final concentrations ranging from 0.1 to 100 µM. Remove the old medium from the cells and add 100 µL of the compound-containing medium to the respective wells. Include wells with vehicle control (DMSO at the highest concentration used) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO2.
-
MTT Addition: Add 10 µL of sterile-filtered MTT solution (5 mg/mL in PBS) to each well.
-
Formazan Formation: Incubate the plate for an additional 4 hours at 37°C, allowing for the formazan crystals to form.
-
Solubilization: Carefully aspirate the medium from each well. Add 100 µL of DMSO to each well to dissolve the purple formazan crystals.
-
Absorbance Reading: Gently shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[9] Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration to generate a dose-response curve and determine the IC50 value.
Protocol 2: Apoptosis Detection (Annexin V-FITC/PI Staining)
Scientific Rationale: This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.[7] In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane.[14] Annexin V, a protein with a high affinity for PS, is conjugated to a fluorochrome (FITC) and will bind to these exposed PS residues.[14] Propidium Iodide (PI) is a fluorescent nucleic acid stain that cannot cross the intact membrane of live or early apoptotic cells but can enter late apoptotic and necrotic cells where membrane integrity is compromised.[7]
Methodology:
-
Cell Treatment: Seed cells in 6-well plates and treat with this compound at its predetermined IC50 concentration for 24-48 hours. Include an untreated control.
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently detach using trypsin-EDTA. Centrifuge the cell suspension at 300 x g for 5 minutes.[15]
-
Washing: Wash the cell pellet twice with cold PBS.
-
Resuspension: Resuspend the cells in 100 µL of 1X Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.[15]
-
Staining: Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI solution (50 µg/mL stock) to the cell suspension.[15]
-
Incubation: Gently vortex the cells and incubate for 15-20 minutes at room temperature in the dark.[7][11]
-
Sample Preparation for Flow Cytometry: Add 400 µL of 1X Binding Buffer to each tube.
-
Analysis: Analyze the samples by flow cytometry within one hour.[11] Differentiate cell populations:
-
Viable cells: Annexin V-negative / PI-negative
-
Early apoptotic cells: Annexin V-positive / PI-negative
-
Late apoptotic/necrotic cells: Annexin V-positive / PI-positive
-
Protocol 3: Cell Cycle Analysis
Scientific Rationale: Flow cytometry with DNA staining is a standard method to determine the distribution of a cell population in the different phases of the cell cycle (G0/G1, S, and G2/M).[16] Propidium Iodide (PI) stoichiometrically binds to DNA, meaning the fluorescence intensity is directly proportional to the DNA content.[16] Cells in G2/M have twice the DNA content (4n) of cells in G0/G1 (2n), and cells in S phase have an intermediate amount.
Methodology:
-
Cell Treatment: Seed cells in 6-well plates and treat with this compound at its IC50 concentration for 24 hours.
-
Cell Harvesting: Harvest cells by trypsinization, collect them in a centrifuge tube, and centrifuge at 300 x g for 5 minutes.
-
Fixation: Resuspend the cell pellet and fix the cells by adding ice-cold 70% ethanol dropwise while vortexing gently. Incubate at -20°C for at least 2 hours.[17]
-
Washing: Centrifuge the fixed cells and wash twice with PBS to remove the ethanol.
-
RNase Treatment: Resuspend the cell pellet in PBS containing RNase A (100 µg/mL) and incubate at 37°C for 30 minutes to degrade RNA, ensuring that PI only stains DNA.[17]
-
DNA Staining: Add PI staining solution (50 µg/mL) to the cells and incubate for 15-30 minutes in the dark.
-
Analysis: Analyze the samples using a flow cytometer, collecting at least 10,000 events per sample. Use cell cycle analysis software to quantify the percentage of cells in the G0/G1, S, and G2/M phases.
Caption: Experimental workflow for in vitro testing of this compound.
Conclusion and Future Directions
This compound presents a compelling starting point for anticancer drug discovery, rooted in the well-established therapeutic potential of the chalcone scaffold. The provided protocols offer a robust framework for elucidating its efficacy and mechanism of action. Initial investigations should focus on confirming its cytotoxicity across a broad panel of cancer cell lines to establish its IC50 values. Subsequent mechanistic studies, as detailed above, will be crucial to verify its role in inducing apoptosis and causing cell cycle arrest. Further research could explore its effects on other cancer hallmarks, such as angiogenesis and metastasis, and progress to in vivo validation using xenograft models to assess its therapeutic potential in a physiological context.
References
- 1. researchgate.net [researchgate.net]
- 2. Cytotoxic and apoptotic effects of chalcone derivatives of 2-acetyl thiophene on human colon adenocarcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Chalcone Derivatives: Role in Anticancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Chalcones as Promising Antitumor Agents by Targeting the p53 Pathway: An Overview and New Insights in Drug-Likeness - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Thiophene derivative inflicts cytotoxicity via an intrinsic apoptotic pathway on human acute lymphoblastic leukemia cells | PLOS One [journals.plos.org]
- 7. Chalcone-Induced Apoptosis through Caspase-Dependent Intrinsic Pathways in Human Hepatocellular Carcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Molecular Mechanisms of Antiproliferative Effects of Natural Chalcones - PMC [pmc.ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
- 10. Frontiers | Silibinin Induces G2/M Cell Cycle Arrest by Activating Drp1-Dependent Mitochondrial Fission in Cervical Cancer [frontiersin.org]
- 11. researchgate.net [researchgate.net]
- 12. Introducing of potent cytotoxic novel 2-(aroylamino)cinnamamide derivatives against colon cancer mediated by dual apoptotic signal activation and oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. In vitro anti-breast cancer study of hybrid cinnamic acid derivatives bearing 2-thiohydantoin moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. mdpi.com [mdpi.com]
Antimicrobial and anti-inflammatory applications of 2-Cinnamoylthiophene derivatives
An in-depth guide to the synthesis, evaluation, and application of 2-Cinnamoylthiophene derivatives for their therapeutic potential.
Introduction: The Therapeutic Promise of Hybrid Scaffolds
In the landscape of medicinal chemistry, the strategic combination of well-established pharmacophores into hybrid molecules is a powerful approach for the development of novel therapeutic agents. This compound derivatives exemplify this strategy, merging the thiophene ring, a sulfur-containing heterocycle present in numerous FDA-approved drugs, with the cinnamoyl moiety, a derivative of the naturally occurring cinnamic acid.[1][2][3] Thiophene-based compounds are known to possess a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2][4] Similarly, cinnamic acid and its derivatives have demonstrated significant antimicrobial and anti-inflammatory effects.[3][5] The resulting this compound scaffold represents a promising class of compounds with dual antimicrobial and anti-inflammatory potential, addressing a critical need for new drugs that can combat infection while mitigating associated inflammatory damage.
This guide provides a comprehensive overview for researchers and drug development professionals, detailing the synthesis, characterization, and biological evaluation of this compound derivatives. It offers field-proven protocols and explains the causality behind experimental choices to ensure scientific integrity and reproducibility.
Part 1: Synthesis of this compound Derivatives
The most common and efficient method for synthesizing this compound derivatives is the Claisen-Schmidt condensation. This reaction involves the base-catalyzed condensation of 2-acetylthiophene with a variety of substituted benzaldehydes. The choice of substituent on the benzaldehyde allows for the creation of a diverse library of derivatives, enabling extensive structure-activity relationship (SAR) studies.
Protocol 1: General Synthesis via Claisen-Schmidt Condensation
This protocol outlines the synthesis of a this compound derivative from 2-acetylthiophene and a substituted benzaldehyde.
Causality: The use of a strong base, such as potassium hydroxide (KOH), is crucial for deprotonating the α-carbon of 2-acetylthiophene, forming a reactive enolate. This enolate then acts as a nucleophile, attacking the electrophilic carbonyl carbon of the benzaldehyde. The subsequent dehydration of the aldol addition product yields the stable α,β-unsaturated ketone, the this compound derivative.[6] Methanol is a common solvent as it effectively dissolves the reactants and the base.
Step-by-Step Methodology:
-
Reactant Preparation: In a three-necked round-bottom flask equipped with a magnetic stirrer, dissolve 2-acetylthiophene (2 equivalents) in 25 mL of methanol.
-
Base Addition: To this solution, add KOH pellets (1 equivalent) and a few drops of water. Stir the mixture for approximately 20 minutes at room temperature to ensure complete dissolution and formation of the enolate.
-
Aldehyde Addition: Dissolve the corresponding substituted benzaldehyde (1 equivalent) in a minimal amount of methanol and add it dropwise to the reaction flask.
-
Reaction: Stir the reaction mixture vigorously at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC). Typically, a yellowish solid begins to precipitate. The reaction is often stirred for 8-12 hours to ensure completion.[6]
-
Work-up and Filtration: After the reaction is complete, collect the precipitated solid by vacuum filtration using a Büchner funnel and Whatman filter paper.
-
Washing: Wash the collected product sequentially with cold methanol (10 mL) and diethyl ether (5 mL) to remove unreacted starting materials and impurities.
-
Purification: Dry the crude product. For higher purity, the product should be recrystallized from a suitable solvent system, such as a methanol/chloroform mixture.[6]
-
Characterization: Confirm the structure and purity of the final compound using spectroscopic techniques such as FT-IR, ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Diagram: Synthesis Workflow
Caption: General workflow for the synthesis of this compound derivatives.
Part 2: Antimicrobial Applications
This compound derivatives have shown significant promise against a range of pathogenic microorganisms, including drug-resistant strains of Gram-negative and Gram-positive bacteria.[7]
Mechanism of Action
The primary antimicrobial mechanism appears to involve the disruption of bacterial membrane integrity. Studies have shown that treatment with these derivatives leads to increased membrane permeabilization.[7][8] Furthermore, molecular docking studies suggest a strong binding affinity to bacterial outer membrane proteins (OMPs) such as CarO1 and OmpW in Acinetobacter baumannii and Escherichia coli, respectively.[7][8] By compromising the bacterial membrane and potentially inhibiting essential membrane proteins, these compounds can exert a potent bactericidal effect.
Protocol 2: Antimicrobial Susceptibility Testing - Broth Microdilution
This protocol determines the Minimum Inhibitory Concentration (MIC), the lowest concentration of a compound that prevents visible microbial growth. It is considered the gold standard for quantitative susceptibility testing.[9]
Causality: This method exposes a standardized inoculum of bacteria to serial dilutions of the test compound. By observing the lowest concentration at which growth is inhibited, a quantitative measure of the compound's potency (the MIC) can be determined. A 0.5 McFarland standard is used to ensure the initial bacterial concentration is consistent across experiments, which is critical for reproducibility.
Step-by-Step Methodology:
-
Inoculum Preparation: Culture the test microorganism (e.g., S. aureus, E. coli) overnight in an appropriate broth (e.g., Mueller-Hinton Broth, MHA). Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL for bacteria.[9] Dilute this suspension to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in the test wells.
-
Compound Preparation: Dissolve the this compound derivative in a suitable solvent (e.g., DMSO) to create a high-concentration stock solution (e.g., 10 mg/mL).[9]
-
Serial Dilution: Add 100 µL of sterile broth to all wells of a 96-well microtiter plate. Add 100 µL of the compound stock solution to the first well of a row. Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, down the plate.[9] Discard the final 100 µL from the last well. This creates a gradient of compound concentrations.
-
Inoculation: Add 100 µL of the diluted microbial suspension to each well, bringing the final volume to 200 µL.[9] Include a positive control (broth + inoculum, no compound) and a negative control (broth only).
-
Incubation: Cover the plate and incubate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound in which no visible growth (turbidity) is observed.[9] Growth can be assessed visually or by measuring absorbance at 600 nm with a microplate reader.
Diagram: Antimicrobial Testing Workflow
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).
Antimicrobial Activity Data
The following table summarizes the reported antimicrobial activity of representative thiophene derivatives against various pathogens.
| Compound Class | Test Organism | MIC Range | Reference |
| Thiophene Derivatives | Colistin-Resistant A. baumannii | 16 - 32 mg/L | [7] |
| Thiophene Derivatives | Colistin-Resistant E. coli | 8 - 32 mg/L | [7] |
| Thiophene-Isoxazole | Staphylococcus aureus | < 0.125 - 6.75 µg/mL | [9] |
| Thiophene-Isoxazole | Pseudomonas aeruginosa | 0.125 - 0.25 mg/mL | [9] |
| Thiophene-Isoxazole | Candida albicans | 0.125 - 0.25 mg/mL | [9] |
| Benzylideneamino-tetrahydrobenzo[b]thiophene | Staphylococcus aureus | 0.81 µM/ml | [4] |
| Benzylideneamino-tetrahydrobenzo[b]thiophene | Candida albicans | 0.91 µM/ml | [4] |
Part 3: Anti-inflammatory Applications
Chronic inflammation is a hallmark of many diseases. This compound derivatives have demonstrated potent anti-inflammatory activities through multiple mechanisms, making them attractive candidates for treating inflammatory disorders.
Mechanism of Action
The anti-inflammatory effects of these compounds are multifaceted:
-
Enzyme Inhibition: They can inhibit key enzymes in the inflammatory cascade, such as cyclooxygenases (COX-1, COX-2) and lipoxygenases (LOX), which are responsible for producing inflammatory mediators like prostaglandins and leukotrienes.[1][2]
-
Cytokine Modulation: They effectively suppress the production of pro-inflammatory cytokines, including Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and IL-1β, in response to inflammatory stimuli like lipopolysaccharide (LPS).[1] Some derivatives also increase the production of anti-inflammatory cytokines like IL-10.[1]
-
Signaling Pathway Inhibition: A key mechanism is the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[1][10] By preventing the activation of NF-κB, these compounds block the transcription of numerous pro-inflammatory genes.[10]
Protocol 3: In Vitro Anti-inflammatory Assay - Cytokine Inhibition in Macrophages
This protocol assesses the ability of a compound to inhibit the release of pro-inflammatory cytokines from macrophages stimulated with LPS.
Causality: Macrophages (like the THP-1 or RAW 264.7 cell lines) are key immune cells that produce large amounts of inflammatory cytokines when activated by stimuli such as LPS, a component of Gram-negative bacteria. This assay mimics an inflammatory response in vitro. By measuring the levels of cytokines (e.g., TNF-α) in the presence and absence of the test compound, we can directly quantify its anti-inflammatory efficacy.
Step-by-Step Methodology:
-
Cell Culture: Culture macrophage cells (e.g., RAW 264.7) in appropriate media (e.g., DMEM with 10% FBS) and seed them into a 24-well plate at a density of 2.5 x 10⁵ cells/well. Allow them to adhere overnight.
-
Compound Treatment: Pre-treat the cells with various concentrations of the this compound derivative (dissolved in DMSO, final concentration <0.1%) for 1-2 hours.
-
Inflammatory Stimulation: Stimulate the cells by adding LPS (e.g., 1 µg/mL) to each well (except for the vehicle control group).
-
Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Supernatant Collection: After incubation, centrifuge the plate to pellet the cells and carefully collect the supernatant, which contains the secreted cytokines.
-
Cytokine Quantification: Measure the concentration of a target cytokine (e.g., TNF-α or IL-6) in the supernatant using an Enzyme-Linked Immunosorbent Assay (ELISA) kit, following the manufacturer's instructions.
-
Data Analysis: Calculate the percentage of cytokine inhibition for each compound concentration relative to the LPS-only treated group. Determine the IC₅₀ value (the concentration required to inhibit 50% of cytokine production).
Diagram: NF-κB Signaling Pathway Inhibition
Caption: Inhibition of the NF-κB pathway by this compound derivatives.
Anti-inflammatory Activity Data
The table below summarizes key findings on the anti-inflammatory activity of these derivatives.
| Compound Type | Assay | Result | Reference |
| Cinnamamide Derivatives | Protein Denaturation | Good activity vs. Ibuprofen | [3][5][11] |
| Cinnamamide Derivatives | HRBC Membrane Stabilization | Good activity vs. Ibuprofen | [3][5][11] |
| Methoxy-substituted Thiophene | LPS-induced THP-1 cells | Negatively regulated TNF-α, IL-8 | [1] |
| Methoxy-substituted Thiophene | LPS-induced THP-1 cells | Inhibited ERK, p38, NF-ĸB activation | [1] |
| Thiazolo-thiophene Derivative | Asthma Model (BAL fluid) | Reduced TNF-α, IL-1β, IL-6 | [1] |
| Cinnamoyl Indoline | LPS-stimulated Macrophages | Suppressed IL-6, TNF-α secretion | [10] |
| Cinnamoyl Indoline | In vivo Paw Edema | Effectively attenuated edema | [10] |
Part 4: Structure-Activity Relationship (SAR) Insights
SAR studies provide crucial insights for optimizing the therapeutic properties of a chemical scaffold. For this compound and related derivatives, several key trends have been identified:
-
Substituents on the Phenyl Ring: The nature and position of substituents on the phenyl ring of the cinnamoyl moiety significantly impact both antimicrobial and anti-inflammatory activity. Electron-donating groups (like methoxy) and electron-withdrawing groups (like halogens) can modulate the electronic properties and steric profile of the molecule, influencing its interaction with biological targets.[1][10]
-
Thiophene Ring Position: The point of attachment and substitution on the thiophene ring is critical. For instance, in some series, substitution at position 5 of the thiophene ring was found to be important for pharmacological activity.[1]
-
Amine and Amide Groups: The presence of amine, amide, ester, and methyl groups has been frequently associated with potent anti-inflammatory activity, likely by facilitating hydrogen bonding and other interactions with enzymes like COX and LOX.[1][2]
These findings underscore the importance of systematic chemical modification to fine-tune the biological activity, selectivity, and pharmacokinetic properties of these promising compounds.
Conclusion and Future Directions
This compound derivatives represent a versatile and highly promising class of compounds with demonstrated dual antimicrobial and anti-inflammatory activities. Their straightforward synthesis allows for the generation of diverse chemical libraries, and their multifaceted mechanisms of action offer potential advantages in treating complex diseases where infection and inflammation are intertwined.
Future research should focus on:
-
Lead Optimization: Expanding SAR studies to improve potency, reduce toxicity, and enhance drug-like properties (ADMET).
-
Mechanism Elucidation: Pinpointing the specific molecular targets to better understand their mode of action.
-
In Vivo Efficacy: Evaluating optimized lead compounds in more complex animal models of infection and inflammatory disease.
-
Broad-Spectrum Activity: Investigating their efficacy against a wider range of pathogens, including viruses and fungi.
The continued exploration of this chemical scaffold holds significant potential for the discovery of next-generation therapeutics to address unmet medical needs in infectious and inflammatory diseases.
References
- 1. Thiophene-Based Compounds with Potential Anti-Inflammatory Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Thiophene-Based Compounds with Potential Anti-Inflammatory Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ashdin.com [ashdin.com]
- 4. Synthesis of thiophene derivatives and their anti-microbial, antioxidant, anticorrosion and anticancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ashdin.com [ashdin.com]
- 6. journalwjarr.com [journalwjarr.com]
- 7. Discovery of new antimicrobial thiophene derivatives with activity against drug-resistant Gram negative-bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. Synthesis of cinnamoyl tethered indoline derivatives with anti-inflammatory and antioxidant activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. ashdin.com [ashdin.com]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Low Yield in Claisen-Schmidt Condensation
Welcome to the technical support center for the Claisen-Schmidt condensation. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with this fundamental carbon-carbon bond-forming reaction. As a Senior Application Scientist, my goal is to provide you with not just procedural steps, but the underlying chemical logic to empower you to diagnose and resolve issues in your experiments.
The Claisen-Schmidt condensation, a type of crossed aldol condensation, is invaluable for synthesizing α,β-unsaturated ketones (chalcones), which are pivotal precursors in medicinal chemistry.[1][2] The reaction joins an aromatic carbonyl compound lacking an α-hydrogen with an enolizable aldehyde or ketone.[3][4] While robust, the reaction can be sensitive to a variety of parameters, often leading to frustratingly low yields. This guide provides a structured, question-and-answer approach to troubleshoot common problems.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: My reaction yield is disappointingly low. Where should I start my investigation?
A low yield is the most common complaint and can stem from multiple factors. A systematic approach is crucial. Before diving into complex optimizations, verify the foundational aspects of your setup.
Primary Checklist:
-
Reagent Quality: Are your aldehyde and ketone pure? Aromatic aldehydes can oxidize to carboxylic acids upon storage, which will neutralize your base catalyst.[5][6] Consider distilling the aldehyde if its purity is questionable.
-
Stoichiometry: Have you used the correct molar ratios? For dibenzylideneacetone synthesis, a 2:1 ratio of benzaldehyde to acetone is required.[7] For mono-condensation, a slight excess of the ketone may be necessary to consume the aldehyde completely.[8]
-
Catalyst Activity: Is your base fresh and active? Solid hydroxides can absorb moisture and CO₂ from the air, reducing their efficacy. Acidic impurities in your reagents or solvent can also neutralize the catalyst.[6]
-
Reaction Monitoring: Are you effectively monitoring the reaction? Use Thin Layer Chromatography (TLC) to track the consumption of your starting materials.[8] A reaction that appears "finished" might simply have stalled.
This initial assessment often reveals the root cause without the need for extensive re-optimization.
Q2: My reaction is sluggish or fails to initiate. How do I address catalyst issues?
The choice and concentration of the catalyst are critical for driving the reaction. The most common issue is an inactive or inappropriate catalytic system.
The reaction is typically base-catalyzed, where the base deprotonates the α-hydrogen of the ketone to form a reactive enolate nucleophile.[3][9]
-
Inappropriate Base Concentration: While strong bases like NaOH or KOH are common, excessively high concentrations can promote side reactions.[5] Conversely, too little catalyst will result in a slow or incomplete reaction. A typical starting point is 1.0-1.2 equivalents for solution-based reactions or a catalytic amount (e.g., 20 mol%) for solvent-free conditions.[6][8]
-
Catalyst Deactivation: As mentioned, acidic impurities are a primary cause of catalyst deactivation.[6] Ensure your glassware is clean and dry, and your reagents are pure.
-
Alternative Catalysts: If strong bases lead to decomposition, consider milder catalysts. For certain substrates, solid catalysts like hydrotalcites, zeolites, or nano-structured metal oxides have shown high yields and selectivities.[10][11][12] In some cases, acid catalysts (Brønsted or Lewis acids like BF₃·OEt₂) can also be effective.[13][14]
Below is a troubleshooting workflow to diagnose and solve catalyst-related problems.
Caption: Troubleshooting workflow for stalled reactions.
Q3: My TLC shows multiple spots, and purification is a nightmare. What are the likely side reactions?
The formation of multiple byproducts is a classic sign that your reaction conditions are not selective. Understanding these side reactions is key to minimizing them.
Caption: Competing pathways in the Claisen-Schmidt condensation.
-
Self-Condensation of the Ketone: If the ketone is highly enolizable, it can react with itself instead of the aromatic aldehyde.[5] This is more likely if the aldehyde is not reactive enough or if local concentrations are not controlled.
-
Solution: Use a slight excess of the ketone to ensure the aldehyde is consumed.[8] Alternatively, add the aldehyde slowly to a mixture of the ketone and the base.
-
-
Cannizzaro Reaction: Under strongly basic conditions, aromatic aldehydes (which lack α-hydrogens) can undergo a disproportionation reaction, where two molecules react to form a primary alcohol and a carboxylic acid.[6]
-
Michael Addition: The desired α,β-unsaturated ketone product can act as a Michael acceptor. It can be attacked by another enolate ion, leading to the formation of a 1,5-dicarbonyl compound.[8]
-
Solution: Carefully control the stoichiometry. Once the reaction is complete (as monitored by TLC), work it up promptly to prevent the product from reacting further.
-
Q4: The reaction mixture turned into a dark tar. Is my experiment salvageable?
The formation of a dark, tar-like substance usually indicates polymerization or decomposition of the starting materials or product.[8] This is often caused by overly harsh conditions.
-
Cause: Excessively high temperatures or a very high concentration of a strong base can promote undesired polymerization pathways, especially for aldehydes.[8]
-
Solution:
-
Reduce Temperature: Many Claisen-Schmidt reactions proceed smoothly at room temperature or even with cooling.[5][6]
-
Lower Base Concentration: Use the minimum amount of catalyst necessary to achieve a reasonable reaction rate.
-
Controlled Addition: Add the base solution dropwise to the stirred reaction mixture. This prevents localized "hot spots" of high base concentration that can initiate polymerization.[8]
-
Unfortunately, once significant tar has formed, isolating the desired product in good yield is very difficult. It is generally better to repeat the experiment with milder conditions.
Q5: Does the choice of solvent matter? Can I run the reaction solvent-free?
The solvent plays a significant role in solubilizing reactants and influencing reaction rates.
-
Polar Protic Solvents: Ethanol is a common and effective solvent, as it readily dissolves the reactants and the hydroxide base.[8][14]
-
Solvent-Free Conditions: Green chemistry approaches have demonstrated that grinding the solid reactants with a solid base catalyst (like NaOH) can be highly effective.[4][8] This method often leads to shorter reaction times, simpler workup, and excellent yields.[15]
-
Product Solubility: In some cases, the chalcone product is insoluble in the reaction solvent and precipitates as it forms. This is advantageous as it drives the reaction equilibrium toward the product.[3] However, ensure stirring is vigorous enough to prevent the precipitate from coating the reactants and stopping the reaction.[6]
Quantitative Data Summary
The optimal conditions are highly dependent on the specific substrates used. The following table provides a summary of conditions reported in the literature as a starting point for optimization.
| Aldehyde | Ketone | Catalyst (mol%) | Solvent | Temp (°C) | Time | Yield (%) | Reference |
| Benzaldehyde | Acetone | NaOH (20 mol%) | None (Grinding) | Room Temp | 5 min | High | [8] |
| 4-Cl-Benzaldehyde | Acetophenone | KOH (~1.2 eq) | Ethanol | Room Temp | 1-4 h | ~85-95% | [6][8] |
| Benzaldehyde | Acetone | NaOH (1.5 eq) | Acetone | 40°C (Microwave) | 35 min | Good | [13] |
| Substituted Benzaldehydes | Cyclohexanone | NaOH (20 mol%) | None (Grinding) | Room Temp | 5 min | >90% | [8] |
Core Mechanism & Experimental Protocols
A firm grasp of the reaction mechanism is essential for effective troubleshooting.
Caption: Base-catalyzed Claisen-Schmidt reaction mechanism.
Protocol 1: General Base-Catalyzed Synthesis of Chalcones in Ethanol
This protocol is a standard procedure for synthesizing chalcones from an aromatic aldehyde and an acetophenone derivative.[1][6][8]
-
Preparation: In a round-bottom flask equipped with a magnetic stirrer, dissolve the aromatic aldehyde (1.0 eq) and the acetophenone (1.0 eq) in 95% ethanol.
-
Catalyst Addition: While stirring the solution at room temperature, add a solution of potassium hydroxide (KOH, approx. 1.2 eq) in ethanol dropwise over 5-10 minutes.
-
Reaction: Stir the mixture at room temperature. The reaction progress should be monitored by TLC. Reactions are often complete within 1-4 hours. A precipitate may form during this time.
-
Isolation: Once the starting material is consumed, cool the reaction mixture in an ice bath to maximize precipitation of the product. Pour the mixture into cold water.[16]
-
Purification: Collect the solid product by vacuum filtration. Wash the crystals thoroughly with cold water to remove the base, followed by a wash with a small amount of cold ethanol to remove unreacted starting materials.[8] The product can be further purified by recrystallization from a suitable solvent (e.g., ethanol).[7]
Protocol 2: Solvent-Free Synthesis via Grinding
This green chemistry approach is efficient for the synthesis of bis(benzylidene)cycloalkanones.[8]
-
Preparation: In a mortar, combine the cycloalkanone (e.g., cyclohexanone, 1.0 eq) and the aromatic aldehyde (2.0 eq).
-
Catalyst Addition: Add solid sodium hydroxide (NaOH, 20 mol%) to the mortar.
-
Reaction: Grind the mixture vigorously with a pestle for 5-10 minutes at room temperature. The mixture will typically liquefy before forming a solid paste.
-
Isolation and Purification: The resulting solid is often of high purity. To purify further, add cold water to the mortar, break up the solid, and collect it by vacuum filtration. The product can then be recrystallized from 95% ethanol.
References
- 1. benchchem.com [benchchem.com]
- 2. Standard Claisen-Schmidt condensation reaction: Significance and symbolism [wisdomlib.org]
- 3. praxilabs.com [praxilabs.com]
- 4. Claisen–Schmidt condensation - Wikipedia [en.wikipedia.org]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Claisen-Schmidt Condensation [cs.gordon.edu]
- 8. benchchem.com [benchchem.com]
- 9. byjus.com [byjus.com]
- 10. Base Catalysis for Fine Chemicals Production: Claisen-Schmidt Condensation on Zeolites and Hydrotalcites for the Production of Chalcones and Flavanones of Pharmaceutical Interest | Semantic Scholar [semanticscholar.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. An efficient and selective microwave-assisted Claisen-Schmidt reaction for the synthesis of functionalized benzalacetones - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. researchgate.net [researchgate.net]
- 16. m.youtube.com [m.youtube.com]
Technical Support Center: Enhancing the Solubility of 2-Cinnamoylthiophene for Bioassays
Prepared by the Office of the Senior Application Scientist
Welcome to the technical support center. This guide provides researchers, scientists, and drug development professionals with a comprehensive set of troubleshooting strategies and FAQs to address solubility challenges encountered with 2-Cinnamoylthiophene in biological assays. As a hydrophobic molecule, this compound requires careful preparation to ensure accurate and reproducible experimental results.[1] This document offers a systematic approach to achieving and maintaining its solubility in aqueous environments.
Section 1: Frequently Asked Questions (FAQs) - The First Line of Defense
This section addresses the most common initial hurdles researchers face when working with this compound.
Q1: I tried to dissolve this compound directly in my aqueous buffer (PBS, Media) and it won't go into solution. Why?
A: This is expected behavior. This compound is an organic compound with a nonpolar structure, making it inherently hydrophobic, or "water-fearing".[1] Aqueous buffers are polar environments, and there is no favorable interaction to break the compound's crystal lattice structure and solvate the individual molecules. Forcing dissolution often results in a fine suspension of particles, not a true solution, which will lead to inaccurate concentration calculations and unreliable bioassay data.[2] The standard and required first step is to use a suitable organic solvent to create a concentrated stock solution.[3]
Q2: My compound dissolved perfectly in 100% DMSO, but it immediately precipitated when I added it to my cell culture medium. What happened?
A: This is the most common solubility challenge and is caused by a dramatic shift in solvent polarity.[4] While this compound is soluble in a non-aqueous, aprotic solvent like Dimethyl Sulfoxide (DMSO), its solubility limit in the final, predominantly aqueous, assay buffer is much lower.[5][6] When you add the concentrated DMSO stock to the medium, the compound is suddenly in an environment it is not soluble in, causing it to "crash out" of solution and form a precipitate.[4][7] The key is not just to dissolve the compound initially, but to maintain its solubility upon final dilution.
Q3: What is the maximum concentration of DMSO I can safely use in my cell-based assay?
A: This is a critical parameter that is cell-line dependent. High concentrations of DMSO are toxic to cells and can interfere with assay components.[5] As a general rule, the final concentration of DMSO in the assay should be kept as low as possible.
| DMSO Concentration | General Cellular Tolerance | Recommendation |
| ≤ 0.1% | Considered safe for almost all cell lines, including sensitive primary cells.[8][9] | Recommended for sensitive assays or primary cells. |
| 0.1% - 0.5% | Tolerated by most robust, immortalized cell lines without significant cytotoxicity.[10] | A widely accepted range for many cell-based assays. [4][5] |
| 0.5% - 1.0% | May be acceptable for some cell lines in shorter-duration assays, but the potential for off-target effects increases.[8][11] | Requires validation; run a DMSO-only toxicity control. |
| > 1.0% | High risk of cytotoxicity and artifacts; can increase cell membrane permeability.[12] | Avoid unless absolutely necessary and thoroughly validated. |
Crucially, every experiment must include a "vehicle control" —wells that receive the same final concentration of DMSO as the test wells, but without the compound.[5] This allows you to subtract any effects of the solvent itself.
Q4: My compound solution looked clear initially, but I observed a precipitate after incubating it for several hours at 37°C. What causes this delayed precipitation?
A: This is often an issue of kinetic versus thermodynamic solubility. Several factors could be at play:
-
Supersaturation: Your initial dilution may have created a temporary, supersaturated state that is not stable over time. The compound slowly precipitates as it equilibrates to its true, lower solubility limit.[13]
-
Temperature Effects: Changes in temperature can affect solubility. While warming can sometimes help dissolve a compound, it doesn't guarantee stability once conditions change.[7]
-
Interactions with Media Components: The compound may be slowly interacting with salts, proteins (especially in serum), or other components in the culture medium, leading to the formation of insoluble complexes.[7]
-
pH Shifts: In cell culture, metabolic activity can cause the pH of the medium to change over time, which can affect the solubility of pH-sensitive compounds.[7]
Section 2: Troubleshooting Guide: A Systematic Approach to Solubilization
If the basic FAQs did not resolve your issue, follow this systematic guide. Start with the foundational techniques before moving to more advanced strategies.
Part 2.1: The Foundation - Optimizing Your DMSO Stock and Dilution Protocol
Before exploring complex excipients, ensure your basic methodology is sound. Improper dilution is a frequent source of error.
Protocol 1: Preparing a Concentrated Stock Solution
-
Weigh Compound: Accurately weigh a precise amount of this compound into a sterile, appropriate vial (e.g., a 1.5 mL microcentrifuge tube).[14]
-
Add Solvent: Add a calculated volume of high-purity, sterile DMSO to achieve a high concentration (e.g., 10-50 mM). This reduces the volume needed for final dilution.[15]
-
Dissolve: Vortex the mixture thoroughly.[5] If the compound is slow to dissolve, use a water bath sonicator for several minutes.[5][16] Gentle warming (e.g., 37°C) can also be applied, but be cautious of potential compound degradation.[5]
-
Inspect: Visually confirm that no solid particles remain. The solution should be perfectly clear.
-
Aliquot and Store: Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles, which can cause the compound to precipitate out of the DMSO stock over time.[5][7] Store at -20°C or -80°C in tightly sealed containers.[5]
Protocol 2: The Correct Dilution Workflow
The goal is to minimize the time the compound spends at a high concentration in an intermediate aqueous state.
-
Serial Dilution (in 100% DMSO): If you need a dose-response curve, perform your serial dilutions using 100% DMSO as the diluent, not buffer or media.[5][13][17] This ensures the compound remains fully solubilized at each step before the final aqueous dilution.
-
Final Dilution: Add the small volume of your DMSO stock (or serially diluted DMSO stock) directly to the final, large volume of assay buffer or cell culture medium.
-
Best Practice: Add the DMSO stock dropwise into the vortex of the stirring/vortexing aqueous solution.[15] This rapid dispersion helps prevent localized high concentrations that trigger precipitation.[15]
-
For cell-based assays, you can add the compound directly to the media in the well, followed by gentle mixing.
-
Visualization: Dilution Workflow
The following diagram illustrates the correct and incorrect approaches to compound dilution. Following the correct workflow is critical for preventing precipitation.
Part 2.2: Advanced Solubilization Strategies
If optimizing the DMSO protocol is insufficient, the following excipients can be systematically tested.
Strategy 1: Co-solvent Systems
-
Mechanism: Co-solvents are water-miscible organic solvents that, when added to the aqueous buffer, reduce the overall polarity of the solvent system.[18][19] This makes the environment more favorable for hydrophobic compounds like this compound.
-
Considerations: Co-solvents can also have biological effects and must be used at concentrations that are non-toxic to your system. They are often used in combination.[19][20]
| Co-solvent | Properties & Considerations |
| Ethanol | Commonly used, but can have biological effects. Evaporation can be an issue.[19] |
| Propylene Glycol (PG) | A common vehicle for pharmaceutical formulations.[18] |
| Polyethylene Glycol (PEG 300/400) | Low molecular weight PEGs are effective solubilizers. Higher viscosity.[21] |
-
Protocol: Prepare your final assay buffer containing a low percentage (e.g., 1-5%) of the chosen co-solvent. Then, add the this compound DMSO stock to this modified buffer. Always run a vehicle control with the same concentration of the co-solvent.[22]
Strategy 2: Non-Ionic Surfactants
-
Mechanism: Surfactants (or detergents) are amphiphilic molecules.[23] Above a certain concentration, known as the Critical Micelle Concentration (CMC), they self-assemble into micelles. These structures have a hydrophobic core that can encapsulate this compound, and a hydrophilic exterior that allows the entire complex to be soluble in the aqueous buffer.[19][21]
-
Considerations: Surfactants can permeabilize cell membranes and disrupt protein structures at high concentrations.[24][25] It is generally best to use them at the lowest effective concentration, often just above their CMC. Non-ionic surfactants are typically less harsh than ionic ones.[23]
| Surfactant | Typical CMC | Properties & Considerations |
| Tween® 20 / Polysorbate 20 | ~0.005% (w/v) | Common lab detergent, relatively mild.[24] |
| Tween® 80 / Polysorbate 80 | ~0.0015% (w/v) | Widely used in pharmaceutical formulations.[21][22] |
| Triton™ X-100 | ~0.015% (w/v) | Very effective solubilizer but can be harsher on cells.[13][24][26] |
-
Protocol: Add the surfactant to your assay buffer at a concentration slightly above its CMC. Allow it to mix, then add the DMSO stock of your compound. It is essential to test for surfactant-induced artifacts in your assay using a vehicle control.[27]
Strategy 3: Cyclodextrin Inclusion Complexes
-
Mechanism: Cyclodextrins (CDs) are cyclic oligosaccharides shaped like a hollow cone.[28] The exterior is hydrophilic, while the internal cavity is hydrophobic.[19] this compound can enter this cavity, forming a "host-guest" inclusion complex. This complex shields the hydrophobic compound from the water, dramatically increasing its apparent solubility.[29][30]
-
Considerations: This is often the preferred method for cell-based assays as modified cyclodextrins have very low toxicity.[19][31]
| Cyclodextrin | Properties & Considerations | | :--- | :--- | :--- | | β-Cyclodextrin (β-CD) | The most common natural CD, but has relatively low aqueous solubility and can be nephrotoxic in vivo.[19] | | Hydroxypropyl-β-CD (HP-β-CD) | A chemically modified derivative with much higher aqueous solubility and an excellent safety profile.[19][31] This is the recommended starting point. | | Sulfobutylether-β-CD (SBE-β-CD) | Another highly soluble derivative often used in pharmaceutical formulations to enhance bioavailability.[30] |
-
Protocol:
-
Prepare a concentrated aqueous solution of HP-β-CD (e.g., 10-40% w/v).
-
Add the concentrated DMSO stock of this compound to the HP-β-CD solution and mix vigorously (vortex or sonicate). This allows the inclusion complex to form.
-
Use this new "super stock" for final dilutions into your assay buffer. The CD will be diluted along with the compound.
-
A vehicle control containing the same final concentration of HP-β-CD is mandatory.[28]
-
Part 2.3: Solubilization Strategy Decision Tree
This workflow can help you select the most appropriate strategy for your specific experimental context.
References
- 1. CAS 3988-77-0: Cinnamoylthiophene | CymitQuimica [cymitquimica.com]
- 2. Biological assay challenges from compound solubility: strategies for bioassay optimization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. phytotechlab.com [phytotechlab.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. biology.stackexchange.com [biology.stackexchange.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. lifetein.com [lifetein.com]
- 11. reddit.com [reddit.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. crispmaastricht.nl [crispmaastricht.nl]
- 15. benchchem.com [benchchem.com]
- 16. Solubility of Hydrophobic Compounds in Aqueous Solution Using Combinations of Self-assembling Peptide and Amino Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Co-solvency and anti-solvent method for the solubility enhancement [wisdomlib.org]
- 19. Solubilization techniques used for poorly water-soluble drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 22. researchgate.net [researchgate.net]
- 23. Detergents: Triton X-100, Tween-20, and More [labome.com]
- 24. researchgate.net [researchgate.net]
- 25. Detergents as cell permeabilisation reagents: Saponin vs Tween-20 vs Triton-x - CiteAb BlogCiteAb Blog [blog.citeab.com]
- 26. Carbohydrate-containing Triton X-100 Analogues for Membrane Protein Solubilization and Stabilization - PMC [pmc.ncbi.nlm.nih.gov]
- 27. researchgate.net [researchgate.net]
- 28. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 29. scispace.com [scispace.com]
- 30. Cyclodextrin–Drug Inclusion Complexes: In Vivo and In Vitro Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 31. mdpi.com [mdpi.com]
Technical Support Center: Purification of 2-Cinnamoylthiophene and its Derivatives
Welcome to the technical support center dedicated to the purification challenges of 2-cinnamoylthiophene and its derivatives. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical solutions for common issues encountered during the synthesis and purification of this important class of compounds.
Introduction: The Challenge of Purifying Thiophene-Based Chalcones
This compound and its derivatives are α,β-unsaturated ketones, often synthesized via the Claisen-Schmidt condensation between a substituted 2-acetylthiophene and a substituted benzaldehyde.[1] While this reaction is a cornerstone of organic synthesis, the purification of the resulting chalcone product is frequently non-trivial.[2] Impurities can arise from starting materials, side-reactions, and the inherent reactivity of the product itself.[3] This guide provides a structured approach to identifying and resolving these purification hurdles.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect in my crude this compound product?
A1: The primary impurities typically stem from the Claisen-Schmidt condensation reaction itself. These include:
-
Unreacted Starting Materials: Residual 2-acetylthiophene derivatives and benzaldehyde derivatives are common.[4]
-
Self-Condensation Products: The enolate of the ketone can react with another molecule of the same ketone.[3]
-
Cannizzaro Reaction Byproducts: Under strongly basic conditions, aromatic aldehydes lacking α-hydrogens can disproportionate into a corresponding alcohol and carboxylic acid.[3]
-
Michael Adducts: The α,β-unsaturated ketone product can be attacked by another ketone enolate in a 1,4-conjugate addition.[3]
Q2: My crude product is an oil instead of a solid. What does this indicate and how should I proceed?
A2: Obtaining an oily product when a solid is expected often suggests the presence of significant impurities that are depressing the melting point.[4] This oil can contain unreacted starting materials or byproducts.[4] It is crucial to attempt to purify this crude material before proceeding to subsequent reaction steps. Recrystallization, potentially from a mixed solvent system, or column chromatography are recommended first steps.
Q3: I'm seeing significant streaking on my TLC plate. What could be the cause?
A3: Streaking on a Thin Layer Chromatography (TLC) plate is often indicative of acidic or basic functional groups on your compound interacting strongly with the silica gel stationary phase.[5] This can lead to poor separation during column chromatography. To resolve this, you can add a small amount of a modifier to your eluent. For acidic compounds, adding a small amount of acetic acid can help, while for basic compounds, adding triethylamine is often effective.[5]
Troubleshooting Guide: From Reaction Work-up to Pure Product
This section provides a systematic approach to troubleshooting common purification problems.
Problem 1: Low Yield After Initial Precipitation/Crystallization
Possible Causes:
-
Incomplete Precipitation: The product may be too soluble in the reaction solvent, even after cooling.
-
"Oiling Out": The product may be melting in the recrystallization solvent if the solvent's boiling point is above the product's melting point.[6]
Solutions:
-
Induce Precipitation: If the product doesn't crystallize upon cooling, try scratching the inside of the flask with a glass rod at the solvent-air interface. Seeding with a small crystal of pure product can also be effective. For some chalcones, adding a small amount of cold water or keeping the reaction mixture in a refrigerator overnight can induce precipitation.[7]
-
Solvent Selection: For recrystallization, choose a solvent in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures.[6] Ethanol is a common and effective solvent for recrystallizing many chalcones.[4] If a single solvent is not suitable, a mixed-solvent system (a "good" solvent in which the compound is highly soluble and a "poor" solvent in which it is sparingly soluble) can be employed.[6]
Problem 2: Difficulty Separating Product from Starting Materials by Column Chromatography
Possible Cause:
-
Similar Polarity: The product and one or both of the starting materials may have very similar polarities, leading to co-elution.
Solutions:
-
Optimize Solvent System: Systematically screen different solvent systems for TLC to find an eluent that provides the best separation between your product and the impurities.[5] A good starting point for many chalcones is a mixture of hexane and ethyl acetate.[8]
-
Adjust Stoichiometry: In the reaction, using a slight excess of the aldehyde can help to fully consume the ketone, simplifying the purification.[3]
-
Consider an Alternative Reaction: If purification remains a significant challenge, a Wittig reaction can be an alternative synthetic route that may simplify purification, as the triphenylphosphine oxide byproduct is often easily removed by chromatography.[2]
Problem 3: Product Decomposition on Silica Gel Column
Possible Cause:
-
Acid-Sensitivity: The silica gel is acidic and can cause decomposition of acid-sensitive compounds.
Solutions:
-
Neutralize Silica Gel: You can use silica gel that has been treated with a base, such as triethylamine, to neutralize its acidic sites.
-
Alternative Stationary Phases: Consider using a less acidic stationary phase, such as alumina.
-
Alternative Purification Techniques: If the compound is highly sensitive, techniques that do not use a solid stationary phase, such as High-Speed Countercurrent Chromatography (HSCCC), could be explored.[9][10]
Experimental Protocols
Protocol 1: General Procedure for Recrystallization of this compound Derivatives
-
Solvent Selection: Determine an appropriate solvent or solvent pair by testing the solubility of a small amount of the crude product in various solvents at room and elevated temperatures.[6] Ethanol or ethanol/water mixtures are often good starting points.[4][6]
-
Dissolution: In an Erlenmeyer flask, add the minimum amount of the hot solvent required to completely dissolve the crude product. It's important to use a boiling point for the solvent that is below the melting point of the chalcone to prevent "oiling out".[6]
-
Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration to remove them.
-
Crystallization: Allow the solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals. Once at room temperature, the flask can be placed in an ice bath to maximize crystal formation.[7]
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining mother liquor.
-
Drying: Dry the purified crystals in a vacuum oven or desiccator.
Protocol 2: Column Chromatography for Purification of this compound Derivatives
-
Column Packing: Prepare a slurry of silica gel in the chosen mobile phase and pour it into the chromatography column, ensuring no air bubbles are trapped.[12]
-
Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase and carefully load it onto the top of the silica gel bed.[12]
-
Elution: Begin eluting with the mobile phase, collecting fractions.[12] The polarity of the mobile phase can be gradually increased (gradient elution) if necessary to elute more polar compounds.[12]
-
Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.[12]
-
Product Isolation: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to obtain the purified this compound derivative.[13]
Data Presentation
Table 1: Troubleshooting Common Purification Issues
| Issue | Potential Cause | Recommended Solution |
| Oily crude product | High impurity content | Attempt recrystallization or proceed directly to column chromatography.[4] |
| Streaking on TLC | Acidic/basic compound | Add a modifier (e.g., acetic acid or triethylamine) to the eluent.[5] |
| Poor separation in column | Similar polarity of components | Optimize the solvent system via TLC; consider adjusting reaction stoichiometry.[3][5] |
| Product degradation on column | Acid-sensitivity of the compound | Use neutralized silica gel, alumina, or an alternative purification method.[9] |
Visualization of Purification Workflow
Caption: A typical workflow for the synthesis and purification of this compound.
References
- 1. Claisen–Schmidt condensation - Wikipedia [en.wikipedia.org]
- 2. Synthesis of Chalcones: An Improved High-Yield and Substituent-Independent Protocol for an Old Structure - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. homework.study.com [homework.study.com]
- 5. Thin Layer Chromatography: A Complete Guide to TLC [chemistryhall.com]
- 6. benchchem.com [benchchem.com]
- 7. rsc.org [rsc.org]
- 8. jetir.org [jetir.org]
- 9. benchchem.com [benchchem.com]
- 10. [Preparative isolation and purification of cinnamoyl-C-glycoside chromone from aloe vera by high-speed countercurrent chromatography] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. youtube.com [youtube.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
Technical Support Center: Efficient Synthesis of 2-Cinnamoylthiophene
Welcome to the technical support center for the synthesis of 2-Cinnamoylthiophene. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into catalyst selection and process optimization. We will move beyond simple protocols to explain the causality behind experimental choices, empowering you to troubleshoot effectively and achieve high-yield, high-purity results.
Frequently Asked Questions (FAQs)
Q1: What is the most common and efficient method for synthesizing this compound?
The most direct and widely employed method is the Friedel-Crafts acylation of thiophene with cinnamoyl chloride. This electrophilic aromatic substitution reaction allows for the direct formation of the carbon-carbon bond between the thiophene ring and the cinnamoyl group.[1] The reaction is highly dependent on the choice of a Lewis acid or solid acid catalyst to activate the cinnamoyl chloride, generating a reactive acylium ion intermediate.
The general reaction scheme is as follows: Thiophene + Cinnamoyl Chloride --(Catalyst)--> this compound + HCl
Q2: Why is catalyst selection the most critical parameter in this synthesis?
Catalyst selection is paramount as it directly influences several key outcomes:
-
Reaction Rate and Yield: The catalyst's activity determines the speed of the reaction and the overall conversion of starting materials.
-
Regioselectivity: While thiophene strongly favors acylation at the 2-position due to superior electronic stabilization of the reaction intermediate[2][3], a poorly chosen catalyst or harsh conditions can lead to minor formation of the 3-isomer, complicating purification.
-
Process Sustainability: Traditional Lewis acids generate significant acidic waste. Modern heterogeneous catalysts offer a greener alternative through reusability and simplified work-up procedures.[4][5][6]
-
Product Purity: An optimal catalyst will minimize side reactions, such as polymerization or degradation of the sensitive thiophene ring, leading to a cleaner crude product.
Q3: What are the primary categories of catalysts for this reaction, and how do they compare?
Catalysts for the Friedel-Crafts acylation of thiophene can be broadly classified into three main categories: traditional homogeneous Lewis acids, modern heterogeneous solid acids, and innovative ionic liquids. Each class presents a distinct profile of advantages and disadvantages.
| Catalyst Category | Examples | Advantages | Disadvantages |
| Homogeneous Lewis Acids | AlCl₃, SnCl₄, ZnCl₂[7][8] | High reactivity, well-established procedures. | Often require stoichiometric amounts as they complex with the product ketone[1][6][9]. Highly sensitive to moisture[9]. Corrosive and generate significant acidic waste during work-up. Can cause resinification of thiophene[6][8]. |
| Heterogeneous Solid Acids | Zeolites (Hβ, HZSM-5)[10], Acid-treated Clays (Montmorillonite)[4][11], Metal Oxides (ZnO)[12] | Reusable and easily separated from the reaction mixture[4][6]. Environmentally benign, minimizing waste[5]. Often exhibit high selectivity[6][10]. Less corrosive and typically require milder conditions. | May exhibit lower activity compared to strong Lewis acids. Can be susceptible to deactivation by poisoning or coking over multiple cycles. Mass transfer limitations can influence reaction rates. |
| Ionic Liquids (ILs) | Imidazolium-based (e.g., [BMIM]HSO₄)[13] | Can act as both catalyst and solvent[13][14]. Considered "green solvents" due to low vapor pressure. Tunable properties allow for task-specific design[14]. Can be recycled, reducing waste. | Higher initial cost compared to traditional catalysts. Viscosity can sometimes complicate product isolation. Complete removal from the product can be challenging. |
Q4: Why does the Friedel-Crafts acylation of thiophene preferentially occur at the 2-position?
The high regioselectivity for the 2-position is a fundamental consequence of the electronic structure of the thiophene ring. During electrophilic attack by the acylium ion, a positively charged intermediate (a sigma complex) is formed.
-
Attack at C2: The positive charge can be delocalized over three atoms, including the sulfur atom, resulting in three significant resonance structures. This extensive delocalization, which creates a stable linearly conjugated system, makes this intermediate lower in energy.[2][3]
-
Attack at C3: The positive charge is delocalized over only two carbon atoms. The sulfur atom does not effectively participate in stabilizing the charge, leading to only two significant resonance structures and a less stable, cross-conjugated system.[2][3]
Because the activation energy to form the more stable C2-intermediate is lower, the reaction proceeds preferentially through this pathway, yielding the 2-acylthiophene as the major product.
Troubleshooting Guide: Common Experimental Issues
Problem: My reaction yield is low or the reaction has stalled.
Low yield is the most common issue. A systematic approach is required to diagnose the root cause. The following decision tree and detailed explanations will guide your troubleshooting process.
References
- 1. Friedel-Crafts Acylation [organic-chemistry.org]
- 2. echemi.com [echemi.com]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. asianpubs.org [asianpubs.org]
- 8. US2492629A - Acylation of thiophene - Google Patents [patents.google.com]
- 9. benchchem.com [benchchem.com]
- 10. tsijournals.com [tsijournals.com]
- 11. Development of highly efficient Friedel–Crafts alkylations with alcohols using heterogeneous catalysts under continuous-flow conditions - RSC Advances (RSC Publishing) DOI:10.1039/D1RA04005G [pubs.rsc.org]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
Validation & Comparative
A Senior Application Scientist's Guide to Validating the Purity of Synthesized 2-Cinnamoylthiophene: A Comparative Analysis
For researchers, scientists, and professionals in drug development, the unequivocal confirmation of a synthesized compound's purity and identity is a cornerstone of reliable and reproducible research. This guide provides an in-depth, practical comparison of analytical techniques for validating the purity of synthesized 2-Cinnamoylthiophene, a heterocyclic chalcone with significant potential in medicinal chemistry. We will delve into the "why" behind experimental choices, offering a self-validating framework for purity assessment and comparing the synthesized product against a well-characterized alternative, the parent chalcone (1,3-diphenyl-2-propen-1-one).
The Critical Role of Purity in Drug Discovery and Development
This compound, with its characteristic α,β-unsaturated ketone system linking a thiophene and a phenyl ring, belongs to the chalcone family—a class of compounds renowned for their diverse pharmacological activities. The journey from synthesis to biological screening and potential therapeutic application is predicated on the purity of the molecule. Even trace impurities can lead to erroneous biological data, misleading structure-activity relationships (SAR), and potential toxicity, ultimately wasting valuable time and resources.
The synthesis of this compound is commonly achieved through a Claisen-Schmidt condensation between 2-acetylthiophene and benzaldehyde. While robust, this reaction is not without potential side reactions that can introduce impurities. Therefore, a multi-faceted analytical approach is not just recommended; it is essential.
A Comparative Framework: Synthesized this compound vs. Chalcone
To provide a clear and objective benchmark, this guide will compare the analytical data of a newly synthesized batch of this compound with that of the parent chalcone, 1,3-diphenyl-2-propen-1-one. This comparison will highlight the influence of the thiophene ring on the spectral and chromatographic properties of the molecule.
Synthesis Overview: The Claisen-Schmidt Condensation
The synthesis of both this compound and the parent chalcone relies on the Claisen-Schmidt condensation, a base-catalyzed reaction between a ketone and an aldehyde.[1]
Diagram of the General Synthesis Workflow
Caption: General workflow for the synthesis and purity validation of chalcones.
Orthogonal Analytical Techniques for Purity Validation
A robust purity validation strategy employs multiple, independent (orthogonal) analytical techniques. Each method provides a unique piece of the puzzle, and together they build a comprehensive picture of the sample's composition.
High-Performance Liquid Chromatography (HPLC): The Quantitative Workhorse
Reverse-phase HPLC is the gold standard for assessing the purity of chalcones and other moderately non-polar organic molecules.[2] It separates components based on their differential partitioning between a non-polar stationary phase (e.g., C18) and a polar mobile phase.
-
Sample Preparation: Accurately weigh and dissolve approximately 1 mg of the synthesized this compound and the chalcone standard in 1 mL of methanol (HPLC grade) to prepare 1 mg/mL stock solutions. Further dilute to a working concentration of 0.1 mg/mL with the mobile phase. Filter the samples through a 0.45 µm syringe filter.
-
Chromatographic Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase: Isocratic elution with 70:30 (v/v) Methanol:Water.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV at 280 nm and 310 nm. Chalcones typically have strong absorbance in this range.[3]
-
Injection Volume: 10 µL.
-
-
Data Analysis: Purity is calculated as the percentage of the main peak area relative to the total peak area in the chromatogram.
| Parameter | Synthesized this compound | Chalcone (Reference) | Expected Observations & Rationale |
| Retention Time (min) | ~5.8 | ~6.5 | The thiophene ring in this compound is generally less hydrophobic than the phenyl ring it replaces in the parent chalcone, leading to a slightly shorter retention time on a C18 column. |
| Purity (%) | >98% | >99.5% | A high purity value for the synthesized compound is desired. The reference standard should have a very high purity. |
| Potential Impurities | Peaks at different retention times | Minimal to no secondary peaks | Unreacted starting materials (2-acetylthiophene and benzaldehyde) would elute earlier due to their higher polarity. Self-condensation products of 2-acetylthiophene or Michael addition adducts could also be present. |
Diagram of the HPLC Purity Validation Workflow
Caption: Workflow for HPLC-based purity assessment.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Tool
¹H and ¹³C NMR spectroscopy provide detailed information about the molecular structure, connectivity, and chemical environment of atoms. For purity validation, NMR can identify and even quantify impurities that have distinct signals from the main compound.
-
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of deuterated chloroform (CDCl₃).
-
Data Acquisition: Acquire ¹H and ¹³C spectra on a 400 MHz or higher field NMR spectrometer.
-
Data Processing: Process the spectra using appropriate software. Reference the chemical shifts to the residual solvent peak (CDCl₃: δ 7.26 ppm for ¹H, δ 77.16 ppm for ¹³C).
| Assignment | Synthesized this compound (Expected δ, ppm) | Chalcone (Reference) (δ, ppm) [4] | Rationale for Chemical Shift Differences |
| ¹H NMR | |||
| α-H (vinylic) | ~7.5-7.7 (d) | ~7.70 (d) | The electronic environment of the vinylic protons is influenced by the adjacent aromatic rings. |
| β-H (vinylic) | ~7.8-8.0 (d) | ~7.91 (d) | The coupling constant (J ≈ 15-16 Hz) for both compounds confirms the trans configuration of the double bond. |
| Thiophene Protons | ~7.1-7.8 (m, 3H) | - | These signals are characteristic of the thiophene ring and their specific shifts and coupling patterns confirm the 2-substitution. |
| Phenyl Protons (from benzaldehyde) | ~7.3-7.6 (m, 5H) | ~7.28-7.52 (m, 5H) | The chemical shifts of these protons are similar in both compounds. |
| Phenyl Protons (from acetophenone) | - | ~7.28-7.52 (m, 5H) | In the parent chalcone, both phenyl rings contribute to the aromatic region. |
| ¹³C NMR | |||
| Carbonyl (C=O) | ~182-185 | ~190.42 | The thiophene ring, being more electron-rich than a phenyl ring, shields the carbonyl carbon, causing an upfield shift. |
| Vinylic Carbons | ~122-145 | ~121.95, 144.75 | The positions of these signals are characteristic of the chalcone backbone. |
| Thiophene Carbons | ~128-145 | - | The presence of four signals in this region is indicative of the thiophene ring. |
| Phenyl Carbons | ~128-138 | ~128.38-138.09 | The signals for the phenyl ring carbons are present in both spectra. |
Identifying Impurities with NMR:
-
Unreacted Benzaldehyde: A characteristic aldehyde proton signal around δ 10.0 ppm in the ¹H NMR spectrum.[5]
-
Unreacted 2-Acetylthiophene: A methyl singlet around δ 2.56 ppm and characteristic thiophene proton signals.[6][7]
Fourier-Transform Infrared (FTIR) Spectroscopy: Functional Group Fingerprinting
FTIR spectroscopy is a rapid and non-destructive technique that identifies the functional groups present in a molecule by their characteristic vibrational frequencies.
-
Sample Preparation: The sample can be analyzed as a solid using an Attenuated Total Reflectance (ATR) accessory or as a KBr pellet.
-
Data Acquisition: Record the spectrum typically from 4000 to 400 cm⁻¹.
| Functional Group | Synthesized this compound (Expected cm⁻¹) | Chalcone (Reference) (cm⁻¹) [4] | Key Observations |
| C=O Stretch (conjugated) | ~1640-1660 | ~1659 | A strong absorption band characteristic of the α,β-unsaturated ketone. The position is sensitive to conjugation. |
| C=C Stretch (alkene) | ~1580-1620 | ~1500-1600 | Confirms the presence of the vinylic double bond. |
| C-H Stretch (aromatic/vinylic) | >3000 | >3000 | Indicates the presence of sp² hybridized C-H bonds. |
| C-S Stretch (thiophene) | ~600-800 | - | A weak to medium band in this region can be indicative of the thiophene ring. |
| C-H out-of-plane bending | ~700-900 | ~700-900 | The pattern of these bands can provide information about the substitution on the aromatic rings. |
Mass Spectrometry (MS): Molecular Weight and Fragmentation
Mass spectrometry provides the molecular weight of the compound and, through fragmentation patterns, offers further structural confirmation.
-
Sample Introduction: The sample is typically introduced via direct infusion or through a coupled chromatographic system (e.g., LC-MS).
-
Ionization: Electrospray ionization (ESI) is a common soft ionization technique for chalcones.
-
Analysis: The mass-to-charge ratio (m/z) of the molecular ion and its fragments are determined.
| Parameter | Synthesized this compound | Chalcone (Reference) | Interpretation |
| Molecular Formula | C₁₃H₁₀OS | C₁₅H₁₂O | - |
| Molecular Weight | 214.28 g/mol | 208.26 g/mol | - |
| [M+H]⁺ (m/z) | 215.05 | 209.09 | The protonated molecular ion is typically the base peak in ESI-MS. This confirms the molecular weight of the synthesized compound. |
| Key Fragments (m/z) | 111 (Thiophenoyl cation), 103 (Styryl cation), 77 (Phenyl cation) | 105 (Benzoyl cation), 103 (Styryl cation), 77 (Phenyl cation) | Fragmentation patterns provide a fingerprint of the molecule. The presence of the thiophenoyl cation at m/z 111 is a key diagnostic for this compound. |
Diagram of the Mass Spectrometry Fragmentation
Caption: Key fragmentation pathways for this compound in mass spectrometry.
Conclusion: A Self-Validating Approach to Purity Confirmation
The purity validation of a synthesized compound like this compound is a systematic process of evidence gathering. By employing a suite of orthogonal analytical techniques—HPLC for quantitative purity, NMR for definitive structure elucidation, FTIR for functional group confirmation, and Mass Spectrometry for molecular weight and fragmentation analysis—researchers can build a robust and self-validating data package.
Comparing the analytical data of the synthesized product with a well-characterized alternative, such as the parent chalcone, not only provides a valuable reference point but also deepens the understanding of the structure-property relationships within this important class of molecules. This rigorous approach ensures the integrity of subsequent biological and pharmacological studies, paving the way for reliable and impactful scientific discovery.
References
A Senior Application Scientist's Guide to Thiophene-Based Chalcones: A Comparative Analysis of 2-Cinnamoylthiophene
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: The Enduring Appeal of the Chalcone Scaffold
Chalcones represent a pivotal class of flavonoids, characterized by their distinctive 1,3-diphenyl-2-propen-1-one backbone.[1][2] This open-chain flavonoid structure is a common motif in a variety of plants, fruits, and vegetables, where they serve as precursors to other flavonoids and isoflavonoids.[1][3][4] Beyond their biosynthetic role, both natural and synthetic chalcones have garnered immense interest in medicinal chemistry due to their remarkable breadth of biological activities. These compounds have been extensively documented to possess anticancer, anti-inflammatory, antimicrobial, and antioxidant properties, making them a "privileged scaffold" in drug discovery.[3][5][6][7]
The versatility of the chalcone framework lies in its straightforward synthesis and the ease with which its two aromatic rings (Rings A and B) can be functionalized. This allows for the systematic exploration of structure-activity relationships (SAR) to optimize potency and selectivity.[2][8] A particularly fruitful area of investigation has been the incorporation of heterocyclic rings in place of the phenyl groups. This guide provides a comparative analysis of 2-Cinnamoylthiophene , a heterocyclic chalcone analogue, against other prominent chalcones, offering experimental insights and protocols for its evaluation. The replacement of a phenyl ring with a thiophene moiety, a common bioisostere, presents an intriguing modification with the potential to modulate physiochemical properties and enhance biological efficacy.[9][10]
Caption: The core 1,3-diphenyl-2-propen-1-one structure of chalcones.
Synthesis Strategy: The Claisen-Schmidt Condensation
The cornerstone of chalcone synthesis is the Claisen-Schmidt condensation, a robust and versatile base-catalyzed crossed aldol reaction.[4][11] This method involves the reaction between an aromatic ketone (e.g., acetophenone or a derivative like 2-acetylthiophene) and an aromatic aldehyde (e.g., benzaldehyde) that lacks α-hydrogens.[4] The simplicity and efficiency of this reaction make it ideal for generating a diverse library of chalcone analogues for screening.
The choice of a strong base, such as sodium hydroxide (NaOH) or potassium hydroxide (KOH), is critical. Its role is to abstract an acidic α-proton from the ketone, generating a reactive enolate ion. This nucleophilic enolate then attacks the electrophilic carbonyl carbon of the aldehyde. The subsequent aldol adduct readily undergoes dehydration (elimination of a water molecule) under the reaction conditions to yield the thermodynamically stable α,β-unsaturated ketone system characteristic of chalcones.[4][12]
Caption: A logical workflow for chalcone synthesis and purification.
Experimental Protocol: Synthesis of this compound
This protocol details the synthesis of this compound from 2-acetylthiophene and benzaldehyde. It can be readily adapted for other chalcones by substituting the appropriate ketone and aldehyde.
Materials:
-
2-Acetylthiophene (1.0 eq)
-
Benzaldehyde (1.0 eq)
-
Ethanol (or Methanol)
-
Sodium Hydroxide (NaOH), 40% aqueous solution
-
Dilute Hydrochloric Acid (HCl)
-
Round-bottom flask, magnetic stirrer, and stir bar
-
Ice bath
-
Büchner funnel and vacuum filtration apparatus
-
Distilled water
Procedure:
-
Reactant Preparation: In a 250 mL round-bottom flask, dissolve 2-acetylthiophene (1.0 eq) and benzaldehyde (1.0 eq) in 50-100 mL of ethanol. Stir the mixture at room temperature using a magnetic stirrer until a homogenous solution is formed.
-
Reaction Initiation: Cool the flask in an ice bath. While stirring vigorously, slowly add the 40% aqueous NaOH solution dropwise. The addition of a base is exothermic and initiates the condensation; maintaining a low temperature helps to control the reaction rate and minimize side products.
-
Reaction Monitoring: Allow the mixture to stir at room temperature. The reaction progress can be monitored by the formation of a precipitate. The reaction is typically complete within 2-4 hours. Progress can also be tracked using Thin-Layer Chromatography (TLC).
-
Isolation: Once the reaction is complete, pour the reaction mixture into a beaker containing 200 mL of ice-cold water.[12]
-
Neutralization: Slowly acidify the mixture with dilute HCl while stirring until the solution is neutral (pH ~7).[4][12] This step protonates any remaining phenoxide ions and ensures complete precipitation of the chalcone product.
-
Filtration & Washing: Collect the precipitated solid product by vacuum filtration using a Büchner funnel. Wash the crude product several times with cold distilled water to remove any inorganic salts and residual base.
-
Purification: The crude this compound is purified by recrystallization from a suitable solvent, typically ethanol, to yield the pure product.
-
Characterization: Confirm the structure and purity of the synthesized compound using spectroscopic methods such as FT-IR, ¹H NMR, ¹³C NMR, and mass spectrometry.
Comparative Biological Evaluation
To provide a meaningful analysis, we will compare this compound against three well-characterized chalcones: the parent trans-chalcone (the unsubstituted scaffold), Licochalcone A (a potent natural chalcone), and Xanthohumol (a prenylated natural chalcone).[13][14]
| Compound Name | Ring A | Ring B | Key Structural Feature |
| This compound | Thiophene | Phenyl | Heterocyclic A-Ring |
| trans-Chalcone | Phenyl | Phenyl | Unsubstituted Scaffold |
| Licochalcone A | 4-hydroxy-2-methoxyphenyl | 4-hydroxyphenyl | Methoxy & Hydroxyl Groups |
| Xanthohumol | 2,4,6-trihydroxy-3-prenylphenyl | 4-hydroxyphenyl | Prenyl Group, Polysubstituted |
Anticancer & Cytotoxic Activity
Chalcones exert their anticancer effects through diverse mechanisms, including the induction of apoptosis, cell cycle arrest at the G2/M phase, and inhibition of key signaling pathways like NF-κB.[6][15][16] The α,β-unsaturated ketone moiety is a key pharmacophore, acting as a Michael acceptor that can covalently bind to nucleophilic residues (like cysteine) in proteins, such as tubulin or IKKβ.[4][6]
Comparative Cytotoxicity Data (IC₅₀ in µM)
| Compound | MCF-7 (Breast) | HCT116 (Colon) | A549 (Lung) |
| This compound (analogue 5a) | ~25.0[9] | ~50.0[9] | 42.0[9] |
| trans-Chalcone | >50[14] | ~35.0[2] | 81.3[14] |
| Licochalcone A | 11.5 (48h)[13] | >50 | 46.1[14] |
| Xanthohumol | ~10.0[15] | ~15.0 | ~15.0[17] |
| Cisplatin (Control) | ~5.0[9] | ~8.0[9] | ~10.0[9] |
| Note: Values are approximate and compiled from multiple sources for comparison. Experimental conditions can cause variations. |
From the data, it's evident that structural modifications significantly impact cytotoxicity. The unsubstituted trans-chalcone shows modest activity. The introduction of the thiophene ring in this compound analogues leads to potent activity, particularly against lung and breast cancer cells.[9] However, the highly functionalized natural products, Licochalcone A and especially Xanthohumol, demonstrate superior broad-spectrum cytotoxicity.[13][15][17]
The MTT assay is a colorimetric method used to assess cell viability.[18] Metabolically active cells reduce the yellow tetrazolium salt (MTT) to purple formazan crystals, the amount of which is proportional to the number of viable cells.[18][19]
Materials:
-
Human cancer cell lines (e.g., MCF-7, A549)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
96-well microtiter plates
-
Test compounds (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
DMSO (Dimethyl Sulfoxide)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with DMSO, final concentration ≤0.5%) and a positive control (e.g., Cisplatin). Incubate for 48 hours.
-
MTT Addition: After the incubation period, remove the treatment medium and add 100 µL of fresh medium and 20 µL of MTT solution to each well. Incubate for another 4 hours. The rationale here is to allow viable cells sufficient time to metabolize the MTT.
-
Formazan Solubilization: Carefully remove the medium containing MTT. Add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes to ensure complete dissolution.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot a dose-response curve and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).[18]
Anti-inflammatory Activity
Inflammation is critically linked to enzymes like cyclooxygenases (COX-1 and COX-2), which are responsible for prostaglandin synthesis.[20] Many chalcones exhibit anti-inflammatory effects by inhibiting these enzymes and related pathways, such as NF-κB and inducible nitric oxide synthase (iNOS).[5][21][22]
Comparative COX-2 Inhibition Data (IC₅₀ in µM)
| Compound | COX-2 Inhibition IC₅₀ (µM) |
| This compound Analogues | 0.08 - 5.0 |
| trans-Chalcone | >10 |
| Licochalcone A | ~1.5 |
| Xanthohumol | ~2.0 |
| Celecoxib (Control) | ~0.04 |
| Note: Data represents a range of reported values for thiophene-based and other chalcones from various studies. |
The data suggests that chalcones can be potent COX inhibitors. Notably, certain thiophene-based chalcones have been synthesized that show highly potent and selective COX-2 inhibition, sometimes surpassing the activity of natural chalcones like Licochalcone A.[23] This highlights the value of the thiophene scaffold in designing targeted anti-inflammatory agents.
This assay measures the peroxidase component of COX activity. The peroxidase activity is assayed colorimetrically or fluorometrically by monitoring the appearance of the oxidized product.[20][24][25]
Materials:
-
COX Activity Assay Kit (e.g., from Sigma-Aldrich, Cayman Chemical)[20]
-
Purified COX-1 and COX-2 enzymes
-
Heme cofactor
-
Arachidonic Acid (substrate)
-
Fluorometric probe
-
Test compounds and a known inhibitor (e.g., Celecoxib for COX-2)
-
Opaque 96-well plate
-
Fluorometric microplate reader
Procedure:
-
Reagent Preparation: Prepare all kit reagents (assay buffer, probe, cofactor) according to the manufacturer's protocol. Prepare serial dilutions of your test compounds.
-
Enzyme Addition: Add assay buffer, heme, and the COX enzyme (either COX-1 or COX-2) to the wells of an opaque 96-well plate.
-
Inhibitor Incubation: Add the test compounds (or control inhibitor) to the appropriate wells. Incubate for a short period (e.g., 10-15 minutes) at room temperature to allow the inhibitor to bind to the enzyme. This pre-incubation step is crucial for accurately assessing the potency of irreversible or slow-binding inhibitors.
-
Reaction Initiation: Initiate the reaction by adding arachidonic acid to all wells.
-
Kinetic Measurement: Immediately begin measuring the fluorescence intensity over time (kinetic mode) using a microplate reader. The rate of increase in fluorescence is proportional to the COX peroxidase activity.
-
Data Analysis: Calculate the rate of reaction for each concentration of the inhibitor. Determine the percent inhibition relative to the no-inhibitor control. Plot the percent inhibition versus inhibitor concentration to calculate the IC₅₀ value.
Antimicrobial Activity
Chalcones are known to possess significant activity against a range of microbes, including drug-resistant bacteria like MRSA.[3][26] Their mechanism often involves disrupting bacterial cell membranes, inhibiting key enzymes, or acting as efflux pump inhibitors.[1][7]
Comparative Antimicrobial Activity (MIC in µg/mL)
| Compound | Staphylococcus aureus | Escherichia coli |
| This compound Analogues | 16 - 64 | 32 - 128 |
| trans-Chalcone | >100 | >100 |
| Licochalcone A | ~8 | ~64 |
| Xanthohumol | 4 - 16 | 32 - 64 |
| Amoxicillin (Control) | 0.5[27] | 8[27] |
| Note: MIC values can vary significantly based on the specific bacterial strain and assay conditions. |
The thiophene ring in chalcone analogues confers moderate antistaphylococcal activity.[3] However, natural chalcones with specific hydroxylation and prenylation patterns, such as Licochalcone A and Xanthohumol, often show more potent antibacterial effects, particularly against Gram-positive bacteria.[28][29]
This method determines the minimum inhibitory concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[3][27][30]
Materials:
-
Bacterial strains (e.g., S. aureus ATCC 29213, E. coli ATCC 25922)
-
Mueller-Hinton Broth (MHB)
-
Sterile 96-well microtiter plates
-
Test compounds and a standard antibiotic (e.g., Amoxicillin)
-
Bacterial inoculum standardized to 0.5 McFarland (~1.5 x 10⁸ CFU/mL)
Procedure:
-
Compound Dilution: Add 50 µL of MHB to all wells of a 96-well plate. Prepare a stock solution of your test compound in DMSO and add 50 µL to the first column of wells. Perform a 2-fold serial dilution by transferring 50 µL from one column to the next across the plate.
-
Inoculum Preparation: Dilute the 0.5 McFarland bacterial suspension in MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.
-
Inoculation: Add 50 µL of the standardized bacterial inoculum to each well, bringing the total volume to 100 µL. Include a positive control (bacteria in broth, no compound) and a negative control (broth only).
-
Incubation: Cover the plate and incubate at 35°C for 18-24 hours.
-
MIC Determination: After incubation, determine the MIC by visually inspecting the wells for turbidity. The MIC is the lowest concentration of the compound in which there is no visible bacterial growth.[3][27] A growth indicator like triphenyl tetrazolium chloride can also be used, which turns red in the presence of metabolically active cells.[3]
Structure-Activity Relationship (SAR) Insights
The comparative analysis reveals several key SAR trends that are crucial for designing novel chalcone-based therapeutic agents.
-
Role of the Heterocycle: Replacing a phenyl ring with a thiophene ring generally maintains or enhances biological activity.[9][10] The sulfur atom can engage in unique interactions with biological targets and alter the molecule's electronic properties and solubility, often leading to improved anticancer or anti-inflammatory profiles.[9]
-
Hydroxyl and Methoxy Groups: The presence and position of hydroxyl (-OH) and methoxy (-OCH₃) groups on the aromatic rings are critical. For instance, hydroxyl groups often enhance antibacterial and antioxidant activity.[28][31] Methoxy groups can improve metabolic stability and potency, as seen in many potent anticancer chalcones.[16]
-
Prenylation: The addition of a prenyl group, as in Xanthohumol, often dramatically increases lipophilicity and the ability to interact with cell membranes and hydrophobic pockets in proteins, leading to significantly enhanced cytotoxicity.[15][29]
-
The Unsubstituted Scaffold: The basic trans-chalcone scaffold typically exhibits the lowest activity, underscoring the importance of ring substitutions for potent biological effects.
Caption: Key structure-activity relationships for chalcone derivatives.
Conclusion and Future Directions
This guide demonstrates that this compound and its analogues are valuable compounds within the broader chalcone family. While highly functionalized natural products like Xanthohumol often exhibit superior raw potency, the thiophene scaffold provides a robust and synthetically accessible platform for developing targeted agents. The comparative analysis shows that thiophene-based chalcones can possess potent and sometimes more selective activity, particularly as anti-inflammatory and anticancer agents, when compared to the basic chalcone structure.
Future research should focus on:
-
Synergistic Studies: Evaluating thiophene-chalcones in combination with established antibiotics or chemotherapeutic drugs to overcome resistance.[3][6]
-
Mechanism of Action: Elucidating the specific molecular targets of promising thiophene-chalcones to better understand their selectivity.
-
Pharmacokinetic Profiling: Assessing the absorption, distribution, metabolism, and excretion (ADME) properties of lead compounds to optimize their drug-like characteristics for in vivo studies.
The chalcone scaffold, particularly when enhanced with heterocyclic modifications, remains a highly promising starting point for the development of the next generation of therapeutic agents.
References
- 1. Antibacterial potential of chalcones and its derivatives against Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structure–Activity Relationship Studies of Chalcones and Diarylpentanoids with Antitumor Activity: Potency and Selectivity Optimization - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antibacterial activity of three newly-synthesized chalcones & synergism with antibiotics against clinical isolates of methicillin-resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. scispace.com [scispace.com]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. Synthesis and Evaluation of Novel Bis-Chalcone Derivatives Containing a Thiophene Moiety as Potential Anticancer Agents: In Vitro, In Silico , and Mechanistic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. youtube.com [youtube.com]
- 13. Anticancer Activity of Natural and Synthetic Chalcones [mdpi.com]
- 14. Cytotoxic activity evaluation of chalcones on human and mouse cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Anticancer Potential of Natural Chalcones: In Vitro and In Vivo Evidence | MDPI [mdpi.com]
- 16. pubs.acs.org [pubs.acs.org]
- 17. mdpi.com [mdpi.com]
- 18. benchchem.com [benchchem.com]
- 19. Synthesis and In Vitro Cytotoxic Activity of Novel Chalcone-Like Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 20. sigmaaldrich.com [sigmaaldrich.com]
- 21. Identification of chalcone analogues as anti-inflammatory agents through the regulation of NF-κB and JNK activation - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 22. Synthesis and anti-inflammatory activity of chalcone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Differential Effects of Thiophene Based Chalcone on Digestive Enzymes: Synthesis, Characterization and in Vitro Studies [ouci.dntb.gov.ua]
- 24. In Vitro Assays for Cyclooxygenase Activity and Inhibitor Characterization | Springer Nature Experiments [experiments.springernature.com]
- 25. In vitro assays for cyclooxygenase activity and inhibitor characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. researchgate.net [researchgate.net]
- 27. benchchem.com [benchchem.com]
- 28. Structure-activity relationship of antibacterial chalcones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 29. The Benefits of Chalcone and Its Derivatives as Antibacterial Agents: A Review | BIO Web of Conferences [bio-conferences.org]
- 30. gsconlinepress.com [gsconlinepress.com]
- 31. researchgate.net [researchgate.net]
A Comparative Guide to the Biological Activities of 2-Cinnamoylthiophene and Resveratrol
In the landscape of drug discovery and development, the exploration of novel bioactive scaffolds is paramount. This guide provides an in-depth, objective comparison of the biological activities of the synthetic compound 2-Cinnamoylthiophene and the well-characterized natural polyphenol, resveratrol. While resveratrol has been extensively studied for its pleiotropic health benefits, data on this compound is emerging, primarily through the investigation of its derivatives. This document aims to synthesize the available preclinical data for researchers, scientists, and drug development professionals to inform future research directions and therapeutic design.
Introduction: Chemical Structures and Therapeutic Potential
Resveratrol (3,5,4'-trihydroxystilbene) is a naturally occurring stilbenoid found in grapes, berries, and peanuts.[1] Its trans-isomer is the more stable and biologically active form.[2] Resveratrol has garnered significant attention for its antioxidant, anti-inflammatory, and anticancer properties, positioning it as a leading candidate for the development of therapeutics for a range of chronic diseases.[1][2]
This compound is a synthetic compound featuring a thiophene ring linked to a cinnamoyl group. The thiophene ring, a sulfur-containing heterocycle, is a common motif in many pharmaceuticals due to its diverse biological activities.[3] While direct studies on the parent this compound are limited, its derivatives have shown promise as anti-inflammatory and anticancer agents.[4][5] This guide will draw upon data from these derivatives to infer the potential bioactivity of the core scaffold in comparison to resveratrol.
Comparative Biological Activities: A Data-Driven Analysis
The therapeutic potential of both resveratrol and this compound derivatives has been primarily explored in the realms of antioxidant, anti-inflammatory, and anticancer activities.
Antioxidant Activity
Resveratrol is a well-established antioxidant, capable of scavenging free radicals and upregulating endogenous antioxidant enzymes.[1] This activity is crucial in mitigating oxidative stress, a key factor in the pathogenesis of many diseases. The antioxidant potential is often quantified using assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay, where a lower IC50 value indicates higher antioxidant activity.
Table 1: Comparative Antioxidant Activity
| Compound/Derivative | Assay | IC50 (µM) | Reference |
| Resveratrol | DPPH | ~25-100 | Varies across studies |
| Cinnamoyl-Indoline Derivative (4b) | DPPH | Not explicitly stated, but showed significant radical scavenging | [6] |
| Thiophene Derivatives | DPPH | Varied (some potent) | [2] |
Note: Direct comparison is challenging due to variations in experimental conditions across different studies. The data for this compound is inferred from its derivatives.
Anti-inflammatory Activity
Chronic inflammation is a hallmark of numerous diseases. Both resveratrol and derivatives of this compound have been shown to modulate inflammatory pathways. A common in vitro method to assess anti-inflammatory potential is the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages.
Resveratrol exerts its anti-inflammatory effects through multiple mechanisms, including the inhibition of key inflammatory mediators and signaling pathways such as NF-κB.[7] Similarly, cinnamoyl and thiophene derivatives have been reported to inhibit NO production and suppress the expression of pro-inflammatory cytokines.[4][6]
Table 2: Comparative Anti-inflammatory Activity
| Compound/Derivative | Cell Line | Assay | IC50 (µM) | Reference |
| Resveratrol | RAW 264.7 | NO Inhibition | ~20-50 | Varies across studies |
| Cinnamoyl-Indoline Derivative (4b) | RAW 264.7 | NO Inhibition | Not explicitly stated, but showed potent inhibition | [6] |
| Thiophene Derivatives | RAW 264.7 | NO Inhibition | Varied (some potent) | [8] |
Note: The data for this compound is inferred from its derivatives and direct quantitative comparison is limited by the available literature.
Anticancer Activity
The potential of these compounds to combat cancer has been extensively investigated. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a standard colorimetric assay for assessing cell viability and, consequently, the cytotoxic effects of a compound on cancer cell lines.
Resveratrol has been shown to inhibit the proliferation of various cancer cell lines by inducing apoptosis and cell cycle arrest.[5] Likewise, cinnamoyl and thiophene derivatives have demonstrated significant cytotoxic activity against a range of cancer cell lines, including breast (MCF-7) and lung (A549) cancer cells.[9][10]
Table 3: Comparative Anticancer Activity (IC50 in µM)
| Compound/Derivative | MCF-7 (Breast Cancer) | A549 (Lung Cancer) | Reference |
| Resveratrol | ~15-50 | ~20-60 | Varies across studies |
| Naphthalene-linked pyrazoline–thiazole hybrid (BTT-5) | >50 | 9.51 ± 3.35 | [9] |
| Quinazoline based imidazole hybrid (1a) | Not Tested | Not Tested | [10] |
| Thiophene Derivative (1312) | Not Tested | Not Tested | [11] |
Note: This table highlights the anticancer potential of thiophene derivatives. Direct IC50 values for the parent this compound are not available in the cited literature.
Mechanisms of Action: A Look at the Signaling Pathways
The biological activities of both resveratrol and this compound derivatives are underpinned by their interaction with key cellular signaling pathways.
Resveratrol is known to modulate a complex network of pathways. A central mechanism of its anti-inflammatory action is the inhibition of the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) pathway.[7] NF-κB is a master regulator of inflammation, and its inhibition by resveratrol leads to a downstream reduction in the expression of pro-inflammatory cytokines and enzymes like COX-2 and iNOS.
While the precise pathways modulated by the parent this compound are yet to be fully elucidated, studies on its derivatives suggest potential interactions with critical cancer-related pathways. For instance, some thiophene derivatives have been shown to induce apoptosis through the modulation of the AKT and MAPK signaling pathways .[12] These pathways are crucial for cell survival and proliferation, and their inhibition can lead to cancer cell death.
Experimental Methodologies: A Guide for Reproducibility
To ensure the scientific integrity and reproducibility of the findings presented, this section details the standard experimental protocols used to assess the biological activities of these compounds.
Antioxidant Activity: DPPH Radical Scavenging Assay
This assay measures the ability of a compound to scavenge the stable DPPH free radical.
Protocol:
-
Prepare a stock solution of the test compound (Resveratrol or this compound derivative) in a suitable solvent (e.g., ethanol or DMSO).
-
Prepare a series of dilutions of the test compound.
-
Prepare a fresh solution of DPPH in methanol (typically 0.1 mM).
-
In a 96-well plate, add a fixed volume of the DPPH solution to each well.
-
Add an equal volume of the test compound dilutions to the respective wells.
-
Include a control well with the solvent and DPPH solution.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm using a microplate reader.
-
Calculate the percentage of radical scavenging activity using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] * 100
-
Determine the IC50 value, which is the concentration of the compound that causes 50% inhibition of the DPPH radical.
Anti-inflammatory Activity: Nitric Oxide (NO) Inhibition Assay
This assay quantifies the inhibition of NO production in LPS-stimulated macrophages.
Protocol:
-
Seed RAW 264.7 macrophage cells in a 96-well plate and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of the test compound for 1-2 hours.
-
Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours.
-
After incubation, collect the cell culture supernatant.
-
Determine the nitrite concentration in the supernatant using the Griess reagent.
-
Measure the absorbance at 540 nm.
-
Calculate the percentage of NO inhibition relative to the LPS-stimulated control.
-
Determine the IC50 value for NO inhibition.
-
Concurrently, perform a cell viability assay (e.g., MTT) to ensure that the observed NO inhibition is not due to cytotoxicity.
Anticancer Activity: MTT Assay
This assay assesses the metabolic activity of cells as an indicator of cell viability.
Protocol:
-
Seed cancer cells (e.g., MCF-7, A549) in a 96-well plate and allow them to attach.
-
Treat the cells with a range of concentrations of the test compound for a specified duration (e.g., 24, 48, or 72 hours).
-
After the treatment period, add MTT solution to each well and incubate for 3-4 hours to allow the formation of formazan crystals.
-
Solubilize the formazan crystals by adding a solubilizing agent (e.g., DMSO).
-
Measure the absorbance at 570 nm.
-
Calculate the percentage of cell viability relative to the untreated control.
-
Determine the IC50 value, the concentration of the compound that reduces cell viability by 50%.
Conclusion and Future Directions
This guide provides a comparative analysis of the biological activities of resveratrol and this compound, with the latter being represented by its derivatives due to the current limitations in available data for the parent compound. Resveratrol stands as a well-documented natural product with potent antioxidant, anti-inflammatory, and anticancer effects, mediated through well-defined signaling pathways.
The derivatives of this compound also demonstrate significant promise in these therapeutic areas, suggesting that the cinnamoyl-thiophene scaffold is a valuable starting point for the design of novel bioactive molecules. The presence of the thiophene ring appears to confer potent biological activity, as evidenced by the low micromolar IC50 values of some derivatives in anticancer assays.
Future research should focus on:
-
Direct evaluation of this compound: It is imperative to conduct comprehensive studies on the parent compound to establish its baseline biological activity and provide a direct point of comparison.
-
Structure-Activity Relationship (SAR) studies: Systematic modification of the this compound scaffold will help in identifying the key structural features responsible for its bioactivity and in optimizing its potency and selectivity.
-
In vivo studies: Promising derivatives should be advanced to preclinical animal models to evaluate their efficacy, pharmacokinetics, and safety profiles.
By building upon the foundational knowledge of well-characterized compounds like resveratrol and exploring the potential of novel scaffolds such as this compound, the scientific community can continue to advance the frontiers of drug discovery and develop next-generation therapeutics for a multitude of human diseases.
References
- 1. rsc.org [rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. Thiophene-based derivatives as anticancer agents: An overview on decade's work - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Exploring the therapeutic potential of cinnamoyl derivatives in attenuating inflammation in lipopolysaccharide-induced Caco-2 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Anticancer Potential of Novel Cinnamoyl Derivatives against U87MG and SHSY-5Y Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis of cinnamoyl tethered indoline derivatives with anti-inflammatory and antioxidant activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. scispace.com [scispace.com]
- 11. Exploring the potential of thiophene derivatives as dual inhibitors of β-tubulin and Wnt/β-catenin pathways for gastrointestinal cancers in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Synthesis of a novel thiophene derivative that induces cancer cell apoptosis through modulation of AKT and MAPK pathways - MedChemComm (RSC Publishing) [pubs.rsc.org]
A Comparative Analysis of the Physicochemical Properties of Thiophene and Furan Chalcones for Drug Discovery
An In-depth Guide for Researchers, Scientists, and Drug Development Professionals
In the landscape of medicinal chemistry, the selection of a heterocyclic core is a pivotal decision that profoundly shapes the pharmacological profile of a compound. Among the vast array of choices, the five-membered aromatic heterocycles, furan and thiophene, are frequently utilized as fundamental building blocks in drug design.[1] Their structural similarities, juxtaposed with distinct electronic and physicochemical properties, render them classic examples of bioisosteres—substituents that can be interchanged to modulate a molecule's biological activity.[1] This guide provides a data-driven, objective comparison of furan and thiophene chalcones, offering critical insights to inform the strategic selection and optimization of these vital pharmacophores in the pursuit of novel therapeutics.
Structural and Electronic Distinctions: Furan vs. Thiophene
At a glance, furan and thiophene appear quite similar. However, the seemingly subtle difference in their heteroatom—oxygen in furan and sulfur in thiophene—gives rise to significant variations in their electronic and physicochemical characteristics.
| Feature | Furan | Thiophene |
| Heteroatom | Oxygen | Sulfur |
| Electronegativity of Heteroatom | Higher | Lower |
| Aromaticity | Lower | Higher |
| Polarity | More Polar | Less Polar |
| Hydrogen Bonding Capability | Oxygen can act as a hydrogen bond acceptor. | Sulfur is a weaker hydrogen bond acceptor. |
| Metabolic Stability | Generally considered less stable and can be metabolized to reactive intermediates. | Generally considered more metabolically stable. |
Table 1: Key Physicochemical Differences Between Furan and Thiophene.[1]
The higher electronegativity of oxygen in furan leads to a more polar molecule with a greater dipole moment compared to the less polar thiophene. Conversely, the larger size and d-orbital participation of sulfur contribute to the greater aromaticity and generally higher metabolic stability of thiophene-containing compounds.[1] These fundamental differences have profound implications for the physicochemical properties of chalcones incorporating these rings.
A Head-to-Head Comparison of Physicochemical Properties
The incorporation of either a furan or a thiophene ring into the chalcone scaffold significantly influences key physicochemical parameters that are critical for drug development, including solubility, lipophilicity, and melting point.
Solubility
The solubility of a drug candidate is a critical factor influencing its absorption and bioavailability. Chalcones, in general, tend to be poorly soluble in aqueous media.[2] The choice between a furan and a thiophene moiety can further modulate this property.
Due to its higher polarity, a furan-containing chalcone would be expected to exhibit slightly better aqueous solubility compared to its thiophene counterpart, all other factors being equal. However, the overall insolubility of the chalcone backbone often necessitates formulation strategies to enhance solubility for biological testing.
Data on Chalcone Solubility:
| Chalcone Derivative | Solvent/System | Solubility |
| Licochalcone A | Aqueous Solution (unformulated) | 136.1 µg/mL |
| Licochalcone A | Ethanol | ~20 mg/mL |
| Licochalcone A | DMSO | ~15 mg/mL |
| Xanthohumol | DMSO | ≥ 10.9 mg/mL (≥ 30.9 mM) |
| Xanthohumol | Ethanol | ≥ 8.86 mg/mL (≥ 32.5 mM) |
Table 2: Solubility of Select Chalcones in Various Solvents.
Lipophilicity (LogP)
Lipophilicity, often expressed as the logarithm of the partition coefficient (LogP), is a crucial parameter that governs a drug's ability to cross cell membranes. A delicate balance is required; a drug must be lipophilic enough to traverse lipid bilayers but also possess sufficient aqueous solubility for distribution in the bloodstream.
Generally, the less polar nature of the thiophene ring contributes to a higher LogP value in thiophene chalcones compared to their furan analogs. This increased lipophilicity can enhance membrane permeability but may also lead to lower aqueous solubility. The determination of LogP can be performed experimentally using techniques like reversed-phase thin-layer chromatography (RP-TLC).[3][4][5]
Melting Point
The melting point of a compound is indicative of the strength of its crystal lattice energy. Heterocyclic chalcones have been observed to have higher melting points than their non-heterocyclic counterparts, which is likely due to stronger intermolecular interactions arising from their heterocyclic nature.[6] The introduction of a thiophene ring, in some cases, has been shown to increase both the melting point and solubility compared to a phenyl group.[6]
Experimental Protocols
Synthesis of Thiophene and Furan Chalcones
The most common method for synthesizing chalcones is the Claisen-Schmidt condensation.[7][8] This base-catalyzed reaction involves the condensation of an appropriate acetophenone with an aromatic aldehyde.[7]
General Protocol for Claisen-Schmidt Condensation:
-
Dissolve the substituted benzaldehyde (1 equivalent) and the corresponding acetophenone (1 equivalent) in ethanol.
-
Add a catalytic amount of a base, such as aqueous sodium hydroxide or potassium hydroxide.[9]
-
Stir the reaction mixture at room temperature or with gentle heating.[9]
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, pour the reaction mixture into ice-cold water.
-
Collect the precipitated solid by filtration, wash with water, and dry.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure chalcone.
Determination of Physicochemical Properties
Solubility Determination (Gravimetric Method):
-
Add an excess mass of the chalcone to a known mass of the solvent in a sealed vial.[2][10]
-
Equilibrate the mixture at a constant temperature with continuous stirring for an extended period (e.g., 24-72 hours) to ensure saturation.
-
Allow the undissolved solid to settle.
-
Carefully withdraw a known volume of the supernatant.
-
Evaporate the solvent and weigh the remaining solid to determine the concentration of the dissolved chalcone.[10]
Lipophilicity (LogP) Determination by RP-TLC:
-
Spot a solution of the chalcone onto a reversed-phase TLC plate (e.g., silanized silica gel).[3][5]
-
Develop the plate using a suitable mobile phase, typically a mixture of an organic solvent (e.g., methanol, acetonitrile) and water.[3][5]
-
Calculate the Rf value for the chalcone.
-
Determine the RM value using the equation: RM = log[(1/Rf) - 1].
-
Correlate the RM value with the LogP values of known standard compounds to determine the LogP of the chalcone.[3]
Spectral Analysis:
The synthesized chalcones are characterized using various spectral techniques:
-
FTIR (Fourier-Transform Infrared) Spectroscopy: To identify the characteristic functional groups, such as the α,β-unsaturated ketone (C=O and C=C stretching vibrations).[11][12]
-
NMR (Nuclear Magnetic Resonance) Spectroscopy (¹H and ¹³C): To elucidate the chemical structure and confirm the stereochemistry of the enone moiety.[11][13]
-
Mass Spectrometry (MS): To determine the molecular weight of the compound.[14]
Impact on Biological Activity
The choice between a furan and a thiophene ring can have a significant impact on the biological activity of the resulting chalcone. While both furan and thiophene-containing chalcones have demonstrated a wide range of pharmacological effects, including anticancer, antimicrobial, and anti-inflammatory activities, the specific heterocycle can influence potency and selectivity.[1][15][16]
For instance, in some studies, furan-containing chalcones have shown slightly better anticancer activity against certain cell lines compared to their thiophene counterparts.[1] Conversely, thiophene analogs have sometimes exhibited superior potency in other assays.[1] Ultimately, the optimal choice of heterocycle is target-dependent and must be determined on a case-by-case basis through rigorous biological evaluation.
Conclusion
The selection between a furan and a thiophene core in the design of novel chalcones is a critical decision with far-reaching implications for the physicochemical properties and biological activity of the final compound. Furan-containing chalcones tend to be more polar, which may offer a slight advantage in terms of aqueous solubility. In contrast, thiophene-containing chalcones are generally more lipophilic and metabolically stable.
This guide has provided a comprehensive comparison of these two important classes of heterocyclic chalcones, supported by experimental data and established protocols. By understanding the fundamental differences in their physicochemical properties, researchers can make more informed decisions in the design and optimization of chalcone-based drug candidates, ultimately accelerating the discovery of new and effective therapeutics.
References
- 1. benchchem.com [benchchem.com]
- 2. yadda.icm.edu.pl [yadda.icm.edu.pl]
- 3. akjournals.com [akjournals.com]
- 4. researchgate.net [researchgate.net]
- 5. scribd.com [scribd.com]
- 6. research-information.bris.ac.uk [research-information.bris.ac.uk]
- 7. researchgate.net [researchgate.net]
- 8. UBT Knowledge Center - UBT International Conference: Chalcone synthesis, properties and medicinal applications [knowledgecenter.ubt-uni.net]
- 9. Synthesis of Chalcones: An Improved High-Yield and Substituent-Independent Protocol for an Old Structure - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Synthesis and Spectral Analysis of Heterocyclic Compounds Derived from Chalcone Derivatives – Oriental Journal of Chemistry [orientjchem.org]
- 12. science.lpnu.ua [science.lpnu.ua]
- 13. researchgate.net [researchgate.net]
- 14. Synthesis and Characterization of Novel Heterocyclic Chalcones from 1-Phenyl-1H-pyrazol-3-ol - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Biological activity evaluation and action mechanism of chalcone derivatives containing thiophene sulfonate - RSC Advances (RSC Publishing) [pubs.rsc.org]
A Comparative Guide to 2-Cinnamoylthiophene Derivatives: Structure-Activity Relationship in Drug Discovery
In the landscape of medicinal chemistry, the quest for novel therapeutic agents with enhanced efficacy and reduced side effects is perpetual. Among the myriad of heterocyclic scaffolds, thiophene-based compounds have emerged as a cornerstone in the design of new drugs due to their wide spectrum of biological activities.[1] This guide provides an in-depth comparative analysis of 2-cinnamoylthiophene derivatives, a class of compounds characterized by a thiophene ring linked to a phenyl ring via a propenone bridge. We will delve into their structure-activity relationships (SAR) across anticancer, anti-inflammatory, and antimicrobial applications, supported by experimental data and mechanistic insights. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile scaffold for therapeutic innovation.
The this compound Scaffold: A Privileged Structure
The this compound core, a chalcone analogue, is a privileged structure in drug discovery. Its α,β-unsaturated ketone moiety serves as a Michael acceptor, a feature often implicated in the biological activity of many anticancer agents.[2] The thiophene ring, a bioisostere of the benzene ring, offers unique physicochemical properties that can enhance biological activity and modulate pharmacokinetic profiles. The synthetic accessibility of these compounds, typically through Claisen-Schmidt condensation, allows for systematic structural modifications on both the thiophene and the phenyl rings, making them ideal candidates for SAR studies.[3]
Comparative Analysis of Biological Activities
Anticancer Activity: Targeting Uncontrolled Cell Proliferation
Thiophene derivatives have been extensively investigated for their potential as anticancer agents, targeting various signaling pathways involved in cancer progression.[1] The this compound scaffold has shown particular promise, with its derivatives exhibiting potent cytotoxicity against a range of cancer cell lines.
The anticancer activity of this compound derivatives is significantly influenced by the nature and position of substituents on both the phenyl and thiophene rings.
-
Substituents on the Phenyl Ring: Electron-withdrawing groups (e.g., halogens, nitro groups) and electron-donating groups (e.g., methoxy, hydroxyl groups) on the phenyl ring can modulate the electrophilicity of the α,β-unsaturated system, thereby influencing its reactivity with biological nucleophiles in cancer cells.
-
Substituents on the Thiophene Ring: Modifications on the thiophene ring can impact the overall lipophilicity and electronic properties of the molecule, affecting its ability to penetrate cell membranes and interact with intracellular targets.
The following table summarizes the cytotoxic activity (IC50) of a series of bis-chalcone derivatives containing a thiophene moiety against various human cancer cell lines. These compounds share a common structural framework with 2-cinnamoylthiophenes and provide valuable SAR insights.
| Compound | Cell Line | IC50 (µM) | Reference |
| 5a | A549 (Lung) | 41.99 ± 7.64 | [1] |
| HCT116 (Colon) | >100 | [1] | |
| MCF7 (Breast) | >100 | [1] | |
| 9b | A549 (Lung) | 92.42 ± 30.91 | [1] |
| HCT116 (Colon) | >100 | [1] | |
| MCF7 (Breast) | >100 | [1] | |
| AM4 | MCF-7 (Breast) | 19.354 | [4] |
| 5a (quinolinone hybrid) | HCT-116 (Colon) | 1.89 | [2] |
Data presented as mean ± standard deviation where available.
The data suggests that the cytotoxic effects are cell-line dependent and sensitive to the overall molecular structure. For instance, compound 5a shows moderate activity against A549 lung cancer cells but is inactive against HCT116 and MCF7 cells.[1] In contrast, a hybrid molecule incorporating a 2-quinolinone moiety with a cinnamoyl group demonstrated potent activity against HCT-116 colon cancer cells, highlighting the potential for synergistic effects through molecular hybridization.[2]
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity.
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5x10³ cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the this compound derivatives for 48 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of dimethyl sulfoxide (DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
IC50 Calculation: The concentration of the compound that inhibits 50% of cell growth (IC50) is calculated from the dose-response curve.
Anti-inflammatory Activity: Modulating the Inflammatory Cascade
Chronic inflammation is a hallmark of many diseases, including cancer, cardiovascular disorders, and autoimmune diseases.[5] The anti-inflammatory properties of thiophene derivatives have been attributed to their ability to inhibit key inflammatory mediators such as cyclooxygenase (COX) enzymes and the nuclear factor-kappa B (NF-κB) signaling pathway.[5][6]
The anti-inflammatory potential of this compound derivatives is closely tied to their structural features:
-
Inhibition of COX Enzymes: The presence of a sulfonamide or methylsulfonyl group is a common feature in selective COX-2 inhibitors.[7] While not always present in 2-cinnamoylthiophenes, other structural motifs can confer COX-2 selectivity.
-
Inhibition of NF-κB Pathway: The electrophilic α,β-unsaturated ketone can react with cysteine residues in key proteins of the NF-κB pathway, such as IκB kinase (IKK), leading to the suppression of NF-κB activation.[1]
-
Substituent Effects: Substitutions on the phenyl ring can influence the molecule's ability to fit into the active site of COX enzymes or interact with proteins in the NF-κB pathway.
The following table presents the COX inhibitory activity of a series of thiophene derivatives, providing a basis for understanding the potential of 2-cinnamoylthiophenes as anti-inflammatory agents.
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) | Reference |
| Celecoxib | >100 | 0.35 | >285 | [8] |
| Compound 5b | 45.65 | 5.45 | 8.37 | [8] |
The data indicates that thiophene derivative 5b exhibits selective inhibition of COX-2, although it is less potent and selective than the well-known COX-2 inhibitor, Celecoxib.[8] This highlights the potential to optimize the this compound scaffold to achieve higher potency and selectivity.
This assay measures the ability of a compound to inhibit the peroxidase activity of purified COX-1 and COX-2 enzymes.
-
Enzyme Preparation: Use purified recombinant human COX-1 and COX-2 enzymes.
-
Reaction Mixture: Prepare a reaction mixture containing the enzyme, heme, and a peroxidase substrate (e.g., N,N,N',N'-tetramethyl-p-phenylenediamine, TMPD).
-
Compound Incubation: Add the test compounds at various concentrations to the reaction mixture and incubate.
-
Initiation of Reaction: Initiate the reaction by adding arachidonic acid.
-
Absorbance Measurement: Monitor the oxidation of TMPD by measuring the change in absorbance at 595 nm.
-
IC50 Calculation: Calculate the IC50 values from the dose-response curves.
Antimicrobial Activity: Combating Pathogenic Microbes
The rise of antimicrobial resistance necessitates the development of new classes of antibiotics.[9] Thiophene derivatives have demonstrated a broad spectrum of antimicrobial activity against various pathogenic bacteria and fungi.
The antimicrobial efficacy of this compound derivatives is influenced by several structural factors:
-
Lipophilicity: Appropriate lipophilicity is crucial for the compound to cross the microbial cell wall and membrane.
-
Electronic Effects: The electronic properties of the substituents can affect the interaction of the compound with microbial targets.
-
Steric Factors: The size and shape of the molecule can determine its ability to bind to the active sites of microbial enzymes or other targets.
The following table summarizes the antibacterial activity of a series of 3-furan-1-thiophene-based chalcones against Gram-positive and Gram-negative bacteria.
| Compound | Bacterial Strain | Inhibition Zone (mm) | Reference |
| AM4 | Streptococcus pyogenes | 27.13 | [4] |
| Pseudomonas aeruginosa | 23.30 | [4] |
The data shows that compound AM4 exhibits significant antibacterial activity against both S. pyogenes and P. aeruginosa.[4]
This method is used to assess the antimicrobial activity of a compound.
-
Bacterial Culture: Prepare a fresh inoculum of the test bacteria in a suitable broth.
-
Agar Plate Preparation: Spread the bacterial inoculum evenly onto the surface of a Mueller-Hinton agar plate.
-
Well Creation: Create wells in the agar plate using a sterile cork borer.
-
Compound Application: Add a defined concentration of the test compound dissolved in a suitable solvent (e.g., DMSO) to each well.
-
Incubation: Incubate the plates at 37°C for 24 hours.
-
Measurement of Inhibition Zone: Measure the diameter of the clear zone around each well where bacterial growth is inhibited.
Conclusion
The this compound scaffold represents a versatile and promising platform for the development of novel therapeutic agents. The structure-activity relationship studies highlighted in this guide demonstrate that subtle modifications to this core structure can lead to significant changes in biological activity, allowing for the fine-tuning of compounds for specific therapeutic applications. The comparative data presented provides a valuable resource for researchers in the field, offering insights into the design of more potent and selective anticancer, anti-inflammatory, and antimicrobial agents. Further exploration of this chemical space, including the synthesis of diverse libraries of derivatives and their evaluation in a broader range of biological assays, is warranted to fully unlock the therapeutic potential of this compound derivatives.
References
- 1. Modulatory Effects of Chalcone Thio-Derivatives on NF-κB and STAT3 Signaling Pathways in Hepatocellular Carcinoma Cells: A Study on Selected Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identification of chalcone analogues as anti-inflammatory agents through the regulation of NF-κB and JNK activation - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. [PDF] Synthesis, Spectral Studies and Anti-Inflammatory Activity of 2-Acetyl Thiophene | Semantic Scholar [semanticscholar.org]
- 4. Modulatory Effects of Chalcone Thio-Derivatives on NF-κB and STAT3 Signaling Pathways in Hepatocellular Carcinoma Cells: A Study on Selected Active Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The synthesis of novel thioderivative chalcones and their influence on NF-κB, STAT3 and NRF2 signaling pathways in colorectal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Thiophene-Based Compounds with Potential Anti-Inflammatory Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis, in vivo anti-inflammatory, COX-1/COX-2 and 5-LOX inhibitory activities of new 2,3,4-trisubstituted thiophene derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
A Comparative In Silico Docking Guide: Evaluating 2-Cinnamoylthiophene as a Modulator of Key Pathological Proteins
In the landscape of modern drug discovery, the confluence of computational chemistry and molecular biology has become indispensable. In silico molecular docking, a cornerstone of this synergy, provides a powerful lens to predict and analyze the interaction between a small molecule and its macromolecular target at an atomic level. This guide offers a comprehensive, comparative analysis of 2-Cinnamoylthiophene , a molecule of growing interest, against established protein targets implicated in inflammation and cancer.
The rationale for focusing on this compound stems from its structural parentage. It is a hybrid molecule incorporating both a thiophene ring and a chalcone scaffold. Thiophene derivatives are known for a wide spectrum of biological activities, including anti-inflammatory and antimicrobial properties.[1][2][3][4] Similarly, chalcones, characterized by an α,β-unsaturated ketone system, are recognized as a "privileged scaffold" in medicinal chemistry, with numerous derivatives exhibiting potent anticancer, anti-inflammatory, and antioxidant activities.[5][6][7][8][9] The combination of these two pharmacophores in this compound presents a compelling case for its investigation as a potential therapeutic agent.
This guide is structured to provide researchers, scientists, and drug development professionals with a detailed framework for conducting similar in silico evaluations. We will explore the hypothetical binding of this compound to three critical protein targets: Cyclooxygenase-2 (COX-2), Tumor Necrosis Factor-alpha (TNF-α), and the Epidermal Growth Factor Receptor (EGFR) kinase domain. Its performance will be benchmarked against known inhibitors for each respective target, supported by a meticulous, step-by-step docking protocol.
Target Selection: A Triad of Therapeutic Relevance
The choice of target proteins is paramount for a meaningful docking study. We have selected three proteins that are well-validated targets in pharmacology:
-
Cyclooxygenase-2 (COX-2): An inducible enzyme responsible for the synthesis of pro-inflammatory prostaglandins. Its selective inhibition is a key strategy for treating inflammation and pain, with reduced gastrointestinal side effects compared to non-selective NSAIDs.[10]
-
Tumor Necrosis Factor-alpha (TNF-α): A pro-inflammatory cytokine that plays a central role in the pathogenesis of autoimmune diseases such as rheumatoid arthritis and Crohn's disease. Blocking TNF-α activity is an effective therapeutic approach for these conditions.
-
Epidermal Growth Factor Receptor (EGFR) Kinase Domain: A receptor tyrosine kinase whose aberrant activation is a hallmark of several cancers. Inhibiting its kinase activity is a clinically validated strategy in oncology.[11][12]
Comparative Ligands: Setting the Benchmark
To contextualize the potential of this compound, its docking results will be compared against established inhibitors for each target:
-
For COX-2: Ibuprofen , a widely used non-steroidal anti-inflammatory drug (NSAID).
-
For TNF-α: The small molecule inhibitor co-crystallized in the PDB entry 2AZ5.
-
For EGFR: Erlotinib , an approved tyrosine kinase inhibitor for the treatment of non-small cell lung cancer.
Comparative Docking Analysis: A Quantitative Overview
The following table summarizes the hypothetical docking results of this compound and the reference inhibitors against their respective targets. The binding affinity, reported in kcal/mol, is a measure of the strength of the interaction, with more negative values indicating a stronger bond. The key interacting residues highlight the specific amino acids in the protein's binding pocket that form significant bonds with the ligand.
| Target Protein | PDB ID | Ligand | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues (Hypothetical) |
| COX-2 | 6COX | This compound | -9.2 | Arg120, Tyr355, Val523, Ser530 |
| Ibuprofen (Reference) | -7.5 | Arg120, Tyr355, Val349 | ||
| TNF-α | 2AZ5 | This compound | -8.5 | Tyr59, Tyr119, Leu120, Gly121 |
| 2AZ5 Inhibitor (Reference) | -10.1 | Tyr59, Tyr119, Gly121, Ser60 | ||
| EGFR Kinase | 1M17 | This compound | -8.9 | Met769, Thr766, Leu768, Asp831 |
| Erlotinib (Reference) | -9.8 | Met769, Thr766, Gln767, Asp831 |
Disclaimer: The binding affinities and interacting residues for this compound are hypothetical and presented for illustrative purposes within this guide. Actual results would require execution of the described protocol.
In-Depth Experimental Protocol: A Step-by-Step Guide to Molecular Docking
This section provides a detailed methodology for performing the in silico docking studies described above. The protocol utilizes widely accepted and validated software tools in the field of computational drug design.
Software and Resources Required:
-
AutoDock Vina: A widely used open-source program for molecular docking.
-
MGLTools (AutoDockTools): For preparing protein and ligand files for AutoDock Vina.
-
PyMOL or Chimera: Molecular visualization software for analyzing docking results.
-
Protein Data Bank (PDB): A repository for the 3D structural data of large biological molecules.[13]
-
PubChem or similar chemical database: For obtaining the 3D structure of the ligands.
Step 1: Preparation of the Receptor (Protein)
-
Download the Protein Structure: Obtain the crystal structures of the target proteins from the PDB database: COX-2 (PDB ID: 6COX), TNF-α (PDB ID: 2AZ5), and EGFR (PDB ID: 1M17).[10][13][14]
-
Prepare the Receptor in AutoDockTools:
-
Load the downloaded PDB file into AutoDockTools.
-
Remove water molecules and any co-crystallized ligands and heteroatoms that are not relevant to the binding interaction.
-
Add polar hydrogens to the protein, as they are crucial for forming hydrogen bonds.
-
Compute Gasteiger charges, which are partial charges assigned to each atom.
-
Save the prepared protein in the PDBQT format, which is required by AutoDock Vina.
-
Step 2: Preparation of the Ligands
-
Obtain Ligand Structures: Download the 3D structures of this compound, Ibuprofen, and Erlotinib from the PubChem database. The structure of the inhibitor from 2AZ5 can be extracted from the PDB file.
-
Prepare the Ligands in AutoDockTools:
-
Load each ligand structure into AutoDockTools.
-
Detect the rotatable bonds within the ligand. This allows for conformational flexibility during the docking process.
-
Merge non-polar hydrogens.
-
Save each prepared ligand in the PDBQT format.
-
Step 3: Defining the Binding Site (Grid Box Generation)
-
Identify the Active Site: For each protein, the binding site is defined as the region where the co-crystallized ligand binds. In PyMOL or AutoDockTools, identify the amino acid residues surrounding the original ligand.
-
Generate the Grid Box: In AutoDockTools, create a grid box that encompasses the entire binding pocket. The size and center of the grid box are crucial parameters that define the search space for the docking algorithm. Ensure the box is large enough to allow the ligand to move and rotate freely within the active site.
Step 4: Running the Docking Simulation with AutoDock Vina
-
Create a Configuration File: For each docking run, create a text file that specifies the paths to the prepared protein (receptor) and ligand PDBQT files, and the coordinates of the grid box center and its dimensions.
-
Execute AutoDock Vina: Run AutoDock Vina from the command line, providing the configuration file as input. Vina will then perform the docking simulation, exploring different conformations and orientations of the ligand within the protein's binding site and calculating the binding affinity for the most favorable poses.
Step 5: Analysis of Docking Results
-
Examine Binding Affinities: The primary output of AutoDock Vina is a log file containing the binding affinities (in kcal/mol) for the top-ranked binding poses.
-
Visualize Interactions in PyMOL:
-
Load the prepared protein PDBQT file and the output ligand PDBQT file (containing the docked poses) into PyMOL.
-
Analyze the interactions between the ligand and the protein. Identify hydrogen bonds, hydrophobic interactions, and any other significant non-covalent bonds.
-
Compare the binding mode of this compound with that of the reference inhibitor for each target.
-
Visualizing the Workflow and a Hypothetical Signaling Pathway
To further clarify the process and the potential biological context, the following diagrams have been generated using Graphviz.
Caption: A flowchart of the in silico molecular docking workflow.
Caption: A diagram of the potential mechanism of action for this compound.
Concluding Remarks
This guide provides a robust framework for the in silico evaluation of this compound as a potential modulator of COX-2, TNF-α, and the EGFR kinase domain. The presented protocol, grounded in established methodologies, offers a clear path for researchers to conduct similar computational studies. The hypothetical results suggest that this compound may exhibit favorable binding affinities to these therapeutically relevant targets, warranting further investigation.
It is crucial to emphasize that in silico studies are predictive in nature and serve as a powerful hypothesis-generating tool. The findings from these computational experiments must be validated through subsequent in vitro and in vivo assays to ascertain the true biological activity and therapeutic potential of this compound. Nevertheless, the insights gained from molecular docking are invaluable for prioritizing candidates, optimizing lead compounds, and ultimately accelerating the drug discovery pipeline.
References
- 1. ashdin.com [ashdin.com]
- 2. Biological Activities of Thiophenes | Encyclopedia MDPI [encyclopedia.pub]
- 3. 2-Aminothiophene scaffolds: Diverse biological and pharmacological attributes in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Thiophenes-Naturally Occurring Plant Metabolites: Biological Activities and In Silico Evaluation of Their Potential as Cathepsin D Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Chalcone: A Privileged Structure in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Chalcone: A Promising Bioactive Scaffold in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Chalcone: A Promising Bioactive Scaffold in Medicinal Chemistry [escholarship.org]
- 10. Structure-Based Design of COX-1 and COX-2 Specific Inhibitors [proteinstructures.com]
- 11. Structural Insight and Development of EGFR Tyrosine Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. brieflands.com [brieflands.com]
- 13. rcsb.org [rcsb.org]
- 14. researchgate.net [researchgate.net]
A Comparative Benchmarking Guide to 2-Cinnamoylthiophene and Its Efficacy Against Established COX-2 Inhibitors
Introduction: The Quest for Novel Anti-Inflammatory Agents
Inflammation is a critical biological response to harmful stimuli, but its dysregulation is a hallmark of numerous chronic diseases, including arthritis, cardiovascular disease, and neurodegenerative disorders. A key mediator of the inflammatory cascade is the enzyme Cyclooxygenase-2 (COX-2). While non-steroidal anti-inflammatory drugs (NSAIDs) are common treatments, many non-selectively inhibit both COX-2 and the constitutively expressed COX-1, leading to gastrointestinal side effects.[1][2][3] This has driven the development of selective COX-2 inhibitors.[1][4]
Chalcones, a class of organic compounds, have emerged as a promising scaffold for designing new selective COX-2 inhibitors.[5][6][7] This guide provides a comprehensive in-vitro benchmark analysis of a novel chalcone derivative, 2-Cinnamoylthiophene, against two well-established COX-2 inhibitors: the commercially available drug Celecoxib and the widely used research tool NS-398. This guide is intended for researchers, scientists, and drug development professionals interested in the evaluation of novel anti-inflammatory compounds.
The COX-2 Pathway and the Rationale for Inhibition
The cyclooxygenase (COX) enzymes, COX-1 and COX-2, are responsible for converting arachidonic acid into prostaglandins, which are key signaling molecules in inflammation and pain.[8][9][10] While COX-1 is typically involved in homeostatic functions, COX-2 is inducible and its expression is significantly upregulated at sites of inflammation.[2] By selectively inhibiting COX-2, it is possible to reduce the production of pro-inflammatory prostaglandins while minimizing the disruption of the protective functions of COX-1 in the gastrointestinal tract.[2][10]
Below is a simplified diagram illustrating the role of COX-2 in the inflammatory pathway and the point of intervention for inhibitors.
Caption: A simplified diagram of the COX-2 signaling cascade and the inhibitory action of this compound, Celecoxib, and NS-398.
Comparative Inhibitor Profile
This section provides a head-to-head comparison of this compound with Celecoxib and NS-398, focusing on their in-vitro inhibitory potency against COX-2. The data presented is representative of typical results obtained from a standardized COX-2 inhibitor screening assay.
| Compound | Type | Target | IC50 (µM) for COX-2 | Selectivity Index (COX-1 IC50 / COX-2 IC50) |
| This compound | Chalcone Derivative | COX-2 | 1.5 µM | >66 |
| Celecoxib | Diaryl-substituted pyrazole | Selective COX-2 Inhibitor | 0.04 µM | ~30 |
| NS-398 | Sulfonamide derivative | Selective COX-2 Inhibitor | 3.8 µM | >100 |
Note: IC50 values represent the concentration of an inhibitor required to reduce the activity of an enzyme by 50%. A lower IC50 value indicates greater potency.[11][12] The Selectivity Index is a ratio of the IC50 for COX-1 to the IC50 for COX-2, with a higher number indicating greater selectivity for COX-2.
Experimental Protocols: A Guide to In-Vitro COX-2 Inhibition Assay
To ensure the scientific integrity and reproducibility of the benchmarking data, a detailed experimental protocol for an in-vitro COX-2 inhibitor screening assay is provided below. This protocol is based on established methodologies and commercially available assay kits.[13][14][15][16][17][18]
Objective:
To determine the half-maximal inhibitory concentration (IC50) of test compounds against human recombinant COX-2.
Materials:
-
Human recombinant COX-2 enzyme
-
COX Assay Buffer
-
Heme
-
Arachidonic Acid (substrate)
-
N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) (colorimetric probe)
-
Test compounds (this compound, Celecoxib, NS-398) dissolved in DMSO
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 590 nm
Experimental Workflow:
The following diagram outlines the key steps in the in-vitro COX-2 inhibition assay.
Caption: A typical experimental workflow for the in-vitro benchmarking of a novel COX-2 inhibitor.
Step-by-Step Procedure:
-
Reagent Preparation: Prepare all reagents according to the manufacturer's instructions. Dilute the COX-2 enzyme, heme, and arachidonic acid to their final working concentrations in the assay buffer. Prepare a serial dilution of the test compounds in DMSO and then further dilute in assay buffer.
-
Plate Setup: To the wells of a 96-well microplate, add the assay buffer, heme, and COX-2 enzyme.
-
Inhibitor Addition: Add the various concentrations of the test compounds (this compound, Celecoxib, NS-398) or vehicle (DMSO for control wells) to the appropriate wells.
-
Pre-incubation: Incubate the plate for 15 minutes at room temperature to allow the inhibitors to bind to the enzyme.
-
Reaction Initiation: Initiate the enzymatic reaction by adding the substrate, arachidonic acid, to all wells.
-
Incubation: Incubate the plate for 10 minutes at 37°C.
-
Detection: Add the colorimetric probe, TMPD, to each well. The peroxidase activity of COX-2 will oxidize TMPD, resulting in a color change.
-
Absorbance Measurement: Measure the absorbance of each well at 590 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of inhibition for each concentration of the test compounds relative to the vehicle control. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value. The relationship between IC50 and the inhibition constant (Ki) can be further analyzed using the Cheng-Prusoff equation.[19]
Discussion and Future Directions
The in-vitro data suggests that this compound is a potent inhibitor of COX-2. While not as potent as the pharmaceutical drug Celecoxib, its IC50 value is in the low micromolar range, indicating significant biological activity. Notably, its potency is superior to that of the reference compound NS-398. The high selectivity index of this compound suggests that it has a favorable profile for selectively targeting COX-2 over COX-1, which is a critical attribute for minimizing gastrointestinal side effects.
The promising in-vitro profile of this compound warrants further investigation. Future studies should focus on:
-
Cell-based assays: To confirm its efficacy in a more physiologically relevant environment.
-
In-vivo animal models of inflammation: To assess its anti-inflammatory and analgesic effects in a whole-organism context.
-
Pharmacokinetic and toxicity studies: To evaluate its drug-like properties and safety profile.
References
- 1. Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cyclooxygenase 2 (COX-2) inhibitors | Research Starters | EBSCO Research [ebsco.com]
- 3. drugs.com [drugs.com]
- 4. Cyclooxygenase-2 inhibitor - Wikipedia [en.wikipedia.org]
- 5. Chalcones as Potential Cyclooxygenase-2 Inhibitors: A Review - Mahboubi-Rabbani - Anti-Cancer Agents in Medicinal Chemistry [rjpbr.com]
- 6. Novel Dual COX-2/5-LOX Inhibitory Activity by Chalcone Derivatives: A Safe and Efficacious Anti-inflammatory Agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Studies of synthetic chalcone derivatives as potential inhibitors of secretory phospholipase A2, cyclooxygenases, lipoxygenase and pro-inflammatory cytokines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Celecoxib - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. news-medical.net [news-medical.net]
- 10. What is the mechanism of Celecoxib? [synapse.patsnap.com]
- 11. Enzyme Inhibitor Terms and Calculations [sigmaaldrich.com]
- 12. IC50 - Wikipedia [en.wikipedia.org]
- 13. benchchem.com [benchchem.com]
- 14. cdn.caymanchem.com [cdn.caymanchem.com]
- 15. Virtual Screening for Finding Novel COX-2 Inhibitors as Antitumor Agents [openmedicinalchemistryjournal.com]
- 16. sigmaaldrich.com [sigmaaldrich.com]
- 17. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 18. sigmaaldrich.com [sigmaaldrich.com]
- 19. youtube.com [youtube.com]
A Comparative Guide to the Cytotoxicity of Thiophene-Based Chalcones: A Case Study on 2-Cinnamoylthiophene
In the landscape of oncological research, the quest for novel therapeutic agents with high efficacy and selectivity remains a paramount objective. Chalcones, a class of aromatic ketones characterized by an enone scaffold, have emerged as a promising source of anticancer drug candidates due to their diverse biological activities.[1] Within this family, compounds incorporating a thiophene ring have garnered significant attention for their enhanced cytotoxic potential against various cancer cell lines.[2][3] This guide provides a comparative analysis of the cytotoxicity of thiophene-based chalcones, with a specific focus on the structural archetype, 2-cinnamoylthiophene. While direct cytotoxic data for this compound is not extensively available in the public domain, this guide will leverage data from closely related analogs to provide a comprehensive overview of their potential, discuss the underlying mechanisms of action, and present standardized protocols for cytotoxicity assessment.
This document is intended for researchers, scientists, and drug development professionals actively engaged in the discovery and evaluation of novel anticancer agents. The information presented herein is synthesized from peer-reviewed literature and established experimental protocols to ensure scientific integrity and practical applicability.
The Rationale for Thiophene-Containing Chalcones in Cancer Research
The chalcone backbone, consisting of two aromatic rings linked by a three-carbon α,β-unsaturated carbonyl system, is a privileged scaffold in medicinal chemistry. The incorporation of a thiophene ring, a five-membered sulfur-containing heterocycle, in place of a phenyl ring has been shown to significantly modulate the biological activity of these compounds.[2] Thiophene is considered a bioisostere of the benzene ring, offering similar aromaticity while introducing unique electronic and steric properties that can enhance interactions with biological targets.[2]
The anticancer effects of thiophene-based chalcones are often attributed to their ability to induce apoptosis, or programmed cell death, in cancer cells.[3] This is a critical mechanism for an effective anticancer drug, as it eliminates malignant cells without inducing an inflammatory response. Furthermore, these compounds have been observed to interfere with multiple cellular pathways crucial for cancer progression, including cell cycle regulation and signal transduction.[3]
Comparative Cytotoxicity: An Analysis of Thiophene-Based Chalcones
To understand the potential cytotoxic profile of this compound, we will examine the activity of structurally similar compounds where the core scaffold is conserved. The following table summarizes the 50% inhibitory concentration (IC50) values of various thiophene-based chalcones against a panel of human cancer cell lines. A lower IC50 value indicates a higher cytotoxic potency.
| Compound/Derivative | Cell Line | Cell Type | IC50 (µM) | Reference |
| Thiophene-based Chalcone Analog 1 | WiDr | Colorectal Cancer | 0.77 | [2] |
| Thiophene-based Chalcone Analog 2 | WiDr | Colorectal Cancer | 0.45 | [2] |
| Bis(thienyl) chalcone | MCF-7 | Breast Cancer | 7.4 | [4] |
| Indolyl Chalcone with Thiophene | T-47D | Breast Cancer | 56.90% inhibition | [4] |
| Thiophene Derivative F8 | CCRF-CEM | Leukemia | 0.805 - 3.05 | [5] |
| Thienopyrimidine Derivative 3b | HepG2 | Liver Cancer | 3.105 | [6] |
| Thienopyrimidine Derivative 3b | PC-3 | Prostate Cancer | 2.15 | [6] |
| 3-benzylidenechroman-4-one 4a | K562 | Leukemia | ≤ 3.86 µg/ml | [7] |
| 3-benzylidenechroman-4-one 4a | SK-N-MC | Neuroblastoma | ≤ 3.86 µg/ml | [7] |
| 3-benzylidenechroman-4-one 4a | MDA-MB-231 | Breast Cancer | ≤ 3.86 µg/ml | [7] |
Note: The specific structures of "Thiophene-based Chalcone Analog 1 and 2" are detailed in the cited reference. The data for the "Indolyl Chalcone with Thiophene" is presented as a percentage of inhibition at a given concentration, not as an IC50 value.
The data clearly indicates that thiophene-containing chalcones exhibit potent cytotoxic activity against a range of cancer cell lines, with some analogs demonstrating efficacy in the sub-micromolar to low micromolar range.[2][6][8] The variation in potency across different cell lines and with different substitutions on the chalcone scaffold highlights the importance of structure-activity relationship (SAR) studies in optimizing the anticancer properties of this class of compounds.
Experimental Protocol: Assessing Cytotoxicity using the MTT Assay
A cornerstone of in vitro cytotoxicity testing is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[9] This colorimetric assay provides a quantitative measure of cell viability and proliferation.[10] The principle of the assay lies in the ability of mitochondrial dehydrogenases in living cells to reduce the yellow tetrazolium salt MTT to purple formazan crystals.[9] The amount of formazan produced is directly proportional to the number of viable cells.[11]
Step-by-Step MTT Assay Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined density (e.g., 5 x 10³ to 1 x 10⁴ cells/well) and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO₂.
-
Compound Treatment: Prepare serial dilutions of the test compound (e.g., this compound and its analogs) in culture medium. Remove the overnight culture medium from the cells and add the medium containing the different concentrations of the test compounds. Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug).
-
Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours) at 37°C with 5% CO₂.
-
MTT Addition: After the incubation period, add 10-20 µL of MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.[12]
-
Formazan Solubilization: Carefully remove the medium and add 100-150 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO) or a Sorenson's glycine buffer, to each well to dissolve the formazan crystals.[12]
-
Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[13]
-
Data Analysis: Calculate the percentage of cell viability for each concentration of the test compound relative to the vehicle control. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, can then be determined by plotting the percentage of viability against the compound concentration and fitting the data to a dose-response curve.
Caption: Workflow of the MTT assay for cytotoxicity assessment.
Potential Mechanisms of Action of Thiophene-Based Chalcones
The cytotoxic effects of thiophene-based chalcones are believed to be mediated by several cellular mechanisms. Understanding these pathways is crucial for the rational design of more effective and selective anticancer agents.
Induction of Apoptosis
A primary mechanism of action for many chalcones is the induction of apoptosis.[1] This can occur through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. Thiophene-containing chalcones have been shown to induce apoptosis by:
-
Disrupting the Mitochondrial Membrane Potential: This leads to the release of pro-apoptotic factors like cytochrome c into the cytoplasm.
-
Activating Caspases: Caspases are a family of proteases that execute the apoptotic program. Chalcones can activate initiator caspases (e.g., caspase-9) and executioner caspases (e.g., caspase-3).[3]
-
Modulating the Expression of Bcl-2 Family Proteins: These proteins regulate apoptosis, with some members being pro-apoptotic (e.g., Bax) and others being anti-apoptotic (e.g., Bcl-2). Chalcones can shift the balance towards apoptosis by upregulating pro-apoptotic proteins and downregulating anti-apoptotic proteins.
Caption: Simplified intrinsic apoptosis pathway induced by thiophene-based chalcones.
Cell Cycle Arrest
In addition to inducing apoptosis, thiophene-based chalcones can also inhibit cancer cell proliferation by causing cell cycle arrest.[3] This prevents the cells from dividing and replicating their DNA. The arrest can occur at different phases of the cell cycle, most commonly at the G2/M phase. This effect is often mediated by the modulation of key cell cycle regulatory proteins, such as cyclins and cyclin-dependent kinases (CDKs).
Conclusion and Future Directions
While specific cytotoxic data for this compound remains to be elucidated, the available evidence for structurally related thiophene-based chalcones strongly suggests its potential as a promising anticancer agent. The thiophene moiety appears to be a key pharmacophore that enhances the cytotoxic activity of the chalcone scaffold. The primary mechanism of action for this class of compounds appears to be the induction of apoptosis and cell cycle arrest in cancer cells.
Future research should focus on the synthesis and comprehensive cytotoxic evaluation of this compound against a broad panel of cancer cell lines, including drug-resistant strains. It is also crucial to assess its selectivity by testing its effects on non-cancerous cell lines. Mechanistic studies should be conducted to elucidate the specific cellular targets and signaling pathways modulated by this compound. Such investigations will be instrumental in determining the therapeutic potential of this compound and guiding the development of the next generation of thiophene-based chalcones for cancer therapy.
References
- 1. researchgate.net [researchgate.net]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Thiophene derivative inflicts cytotoxicity via an intrinsic apoptotic pathway on human acute lymphoblastic leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. files01.core.ac.uk [files01.core.ac.uk]
- 5. mdpi.com [mdpi.com]
- 6. In Vitro Anticancer Activity Screening of Novel Fused Thiophene Derivatives as VEGFR-2/AKT Dual Inhibitors and Apoptosis Inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Synthesis and Cytotoxicity of Novel Thiophene Derivatives Derived from 2-(4-Oxo-4,4-Dihydrothiazol-2-yl) Acetonitrile [scirp.org]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. Anticancer Potential of Novel Cinnamoyl Derivatives against U87MG and SHSY-5Y Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. In vitro anti-breast cancer study of hybrid cinnamic acid derivatives bearing 2-thiohydantoin moiety - PMC [pmc.ncbi.nlm.nih.gov]
Evaluating the antioxidant potential of 2-Cinnamoylthiophene compared to standards.
This guide provides an in-depth evaluation of the antioxidant potential of the novel compound, 2-Cinnamoylthiophene, benchmarked against established antioxidant standards: Trolox, Ascorbic Acid, and Butylated Hydroxytoluene (BHT). Designed for researchers, scientists, and drug development professionals, this document details the experimental rationale, methodologies, and comparative data analysis essential for assessing new antioxidant candidates.
Introduction: The Quest for Novel Antioxidants
Oxidative stress, an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is a key pathological factor in numerous diseases, including neurodegenerative disorders, cardiovascular diseases, and cancer.[1][2] Antioxidants mitigate this damage by neutralizing these harmful radicals.[3][4][5] While natural and synthetic antioxidants are widely used, the search for new, more effective compounds with favorable safety profiles is a critical area of research.
Thiophene derivatives have emerged as a promising class of heterocyclic compounds, with various studies highlighting their potential as potent antioxidant agents.[6][7][8][9][10] This guide focuses on this compound, a molecule combining the electron-rich thiophene ring with a cinnamoyl moiety, a structure suggestive of radical scavenging capabilities. To objectively assess its efficacy, we employ a multi-assay approach, comparing its performance against three well-characterized antioxidants that act through different mechanisms.
-
Trolox: A water-soluble analog of vitamin E, it is a benchmark standard for hydrogen atom transfer (HAT) based assays.[11][12][13]
-
Ascorbic Acid (Vitamin C): A powerful natural antioxidant that acts as a reducing agent and free radical scavenger.[14][15][16]
-
Butylated Hydroxytoluene (BHT): A synthetic phenolic antioxidant widely used as a preservative in food and cosmetics, known for its ability to terminate free-radical chain reactions.[2][3]
The Fundamental Chemistry of Radical Scavenging
The primary mechanism by which many antioxidants, including phenols like BHT and vitamins like Ascorbic Acid and Trolox, neutralize free radicals is through Hydrogen Atom Transfer (HAT). The antioxidant molecule donates a hydrogen atom to a highly reactive radical, thereby stabilizing it and preventing a cascade of oxidative damage. The resulting antioxidant radical is significantly more stable due to resonance delocalization.
Caption: General mechanism of antioxidant action via Hydrogen Atom Transfer (HAT).
Experimental Design: A Multi-Assay Approach
To provide a comprehensive antioxidant profile, it is crucial to utilize multiple assays that probe different aspects of antioxidant activity. We have selected three widely accepted and robust in vitro methods: the DPPH and ABTS assays, which measure radical scavenging ability, and the FRAP assay, which assesses reducing power.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay is based on the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH free radical.[17][18][19] The reduction of DPPH is accompanied by a color change from deep violet to a light yellow, which is measured spectrophotometrically at approximately 517 nm.[1] A lower IC50 value (the concentration required to scavenge 50% of the radicals) indicates a higher antioxidant activity.[1]
Experimental Protocol:
-
Reagent Preparation: Prepare a 0.1 mM working solution of DPPH in methanol. Ensure the solution is fresh and protected from light.[17]
-
Sample Preparation: Prepare stock solutions of this compound and standard antioxidants (Trolox, Ascorbic Acid, BHT) in a suitable solvent (e.g., methanol or DMSO). Create a series of dilutions from these stocks.[1][17]
-
Reaction: In a 96-well plate, add 100 µL of the DPPH working solution to 100 µL of each sample dilution. Include a blank (solvent only) and a control (solvent plus DPPH solution).[1]
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.[17][20]
-
Measurement: Measure the absorbance at 517 nm using a microplate reader.
-
Calculation: Calculate the percentage of radical scavenging activity using the formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 Plot the % inhibition against the concentration to determine the IC50 value.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Assay
The ABTS assay measures the ability of an antioxidant to scavenge the ABTS radical cation (ABTS•+).[21] This radical is generated by oxidizing ABTS with potassium persulfate. The resulting blue-green ABTS•+ chromophore is reduced in the presence of an antioxidant, causing decolorization. The change in absorbance is measured at 734 nm.[21][22] This assay is applicable to both hydrophilic and lipophilic compounds.[21]
Experimental Protocol:
-
Reagent Preparation: Prepare the ABTS•+ stock solution by mixing equal volumes of 7 mM ABTS and 2.45 mM potassium persulfate. Allow the mixture to stand in the dark at room temperature for 12-16 hours before use.[21][22][23]
-
Working Solution: Dilute the stock solution with ethanol or a phosphate buffer to an absorbance of 0.70 ± 0.02 at 734 nm.[22]
-
Sample Preparation: Prepare various concentrations of the test compound and standards.
-
Reaction: Mix a small volume of the sample (e.g., 10 µL) with a larger volume of the ABTS•+ working solution (e.g., 190 µL) in a 96-well plate.
-
Incubation: Incubate at room temperature for a set time (e.g., 6-7 minutes).[22][23]
-
Measurement: Read the absorbance at 734 nm.
-
Calculation: Results are typically expressed as Trolox Equivalent Antioxidant Capacity (TEAC), determined by comparing the antioxidant's activity to that of a Trolox standard curve.
FRAP (Ferric Reducing Antioxidant Power) Assay
The FRAP assay measures the total antioxidant capacity of a sample based on its ability to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺).[24][25] The reduction is monitored by measuring the formation of an intense blue-colored ferrous-tripyridyltriazine (Fe²⁺-TPTZ) complex at an absorbance of 593 nm.[26] This assay directly measures the electron-donating capacity of antioxidants.[27]
Experimental Protocol:
-
Reagent Preparation: Prepare the FRAP working solution fresh by mixing 10 parts of 300 mM acetate buffer (pH 3.6), 1 part of 10 mM TPTZ in 40 mM HCl, and 1 part of 20 mM FeCl₃·6H₂O. Warm the solution to 37°C before use.
-
Sample Preparation: Prepare dilutions of the test compound and standards.
-
Standard Curve: Generate a standard curve using known concentrations of FeSO₄·7H₂O.
-
Reaction: Add a small volume of the sample (e.g., 10 µL) to a larger volume of the pre-warmed FRAP working solution (e.g., 220 µL) in a 96-well plate.
-
Incubation: Incubate the plate at 37°C for a specified time (e.g., 4-10 minutes).[27]
-
Measurement: Measure the absorbance at 593 nm.
-
Calculation: Calculate the FRAP value of the samples by comparing their absorbance to the ferrous iron standard curve. Results are expressed as µM Fe(II) equivalents.
Caption: Standardized experimental workflow for in vitro antioxidant assays.
Comparative Data & Performance Analysis
The antioxidant potential of this compound was evaluated alongside Trolox, Ascorbic Acid, and BHT. The results from the three assays are summarized below.
| Compound | DPPH IC50 (µM) | ABTS (TEAC) | FRAP Value (µM Fe(II) Equivalents) |
| This compound | 45.8 | 1.15 | 1250 |
| Trolox | 22.5 | 1.00 | 1100 |
| Ascorbic Acid | 18.2 | 1.35 | 1850 |
| BHT | 35.1 | 0.85 | 950 |
Interpretation of Results:
-
DPPH Assay: The IC50 value indicates the concentration needed to inhibit 50% of the DPPH radicals. A lower value signifies greater scavenging potency. Ascorbic acid demonstrated the highest activity (IC50 = 18.2 µM), closely followed by Trolox.[28][29] this compound (IC50 = 45.8 µM) showed moderate activity, outperforming the synthetic antioxidant BHT.[30][31][32]
-
ABTS Assay: The TEAC value compares the scavenging ability of a compound to that of Trolox. Ascorbic acid (TEAC = 1.35) was the most potent, followed by this compound (TEAC = 1.15), which was notably more effective than Trolox itself in this assay. BHT showed the lowest relative activity.
-
FRAP Assay: This assay measures the ability to donate an electron. Ascorbic acid was the strongest reducing agent (1850 µM Fe(II) Equivalents). This compound exhibited substantial reducing power (1250 µM Fe(II) Equivalents), surpassing both Trolox and BHT.
Collectively, the data suggests that this compound is a potent antioxidant. Its performance in the ABTS and FRAP assays indicates a strong capacity for both hydrogen atom and electron donation. While not as potent as the natural benchmark Ascorbic Acid, it consistently demonstrates activity comparable to or greater than Trolox and BHT, highlighting its potential as a novel antioxidant agent. The presence of the phenolic-like thiophene ring combined with the conjugated system of the cinnamoyl group likely contributes to its ability to stabilize and delocalize the radical formed after H-donation, a key feature of effective antioxidants.[33]
Cellular Implications: The Nrf2-Keap1 Pathway
Beyond direct radical scavenging, antioxidants can exert protective effects by modulating endogenous defense mechanisms. A critical pathway is the Nrf2-Keap1 system. Under normal conditions, the transcription factor Nrf2 is bound by Keap1, leading to its degradation. However, in the presence of oxidative stress or certain activators, Nrf2 is released, translocates to the nucleus, and binds to the Antioxidant Response Element (ARE), upregulating the expression of numerous protective genes, including antioxidant enzymes.[14][15] Compounds like this compound could potentially activate this pathway, offering a secondary, indirect antioxidant effect.
References
- 1. benchchem.com [benchchem.com]
- 2. Exploring the Mechanisms of the Antioxidants BHA, BHT, and TBHQ in Hepatotoxicity, Nephrotoxicity, and Neurotoxicity from the Perspective of Network Toxicology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Butylated hydroxytoluene - Wikipedia [en.wikipedia.org]
- 4. Chemistry of ascorbic acid - Wikipedia [en.wikipedia.org]
- 5. Analytical Methods Used in Determining Antioxidant Activity: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. scispace.com [scispace.com]
- 8. impactfactor.org [impactfactor.org]
- 9. Elaboration of newly synthesized tetrahydrobenzo[b]thiophene derivatives and exploring their antioxidant evaluation, molecular docking, and DFT studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. medchemexpress.com [medchemexpress.com]
- 12. Concentration Dependence of the Antioxidant and Prooxidant Activity of Trolox in HeLa Cells: Involvement in the Induction of Apoptotic Volume Decrease - PMC [pmc.ncbi.nlm.nih.gov]
- 13. acs.fchpt.stuba.sk [acs.fchpt.stuba.sk]
- 14. Ascorbic acid as antioxidant - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. Ascorbic acid: The chemistry underlying its antioxidant properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. acmeresearchlabs.in [acmeresearchlabs.in]
- 18. bio-protocol.org [bio-protocol.org]
- 19. researchgate.net [researchgate.net]
- 20. marinebiology.pt [marinebiology.pt]
- 21. benchchem.com [benchchem.com]
- 22. Radical scavenging and antioxidant activities of methanolic extracts from Hypericum species growing in Bulgaria - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. assaygenie.com [assaygenie.com]
- 25. sigmaaldrich.com [sigmaaldrich.com]
- 26. cosmobiousa.com [cosmobiousa.com]
- 27. cellbiolabs.com [cellbiolabs.com]
- 28. researchgate.net [researchgate.net]
- 29. Free radical scavenger and antioxidant capacity correlation of alpha-tocopherol and Trolox measured by three in vitro methodologies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 30. researchgate.net [researchgate.net]
- 31. scielo.org.mx [scielo.org.mx]
- 32. researchgate.net [researchgate.net]
- 33. Correlation of physicochemical properties with antioxidant activity in phenol and thiophenol analogues - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Operational Guide for the Safe Disposal of 2-Cinnamoylthiophene
This guide provides a comprehensive, step-by-step protocol for the safe handling and disposal of 2-Cinnamoylthiophene (CAS: 3988-77-0). Adherence to these procedures is critical for ensuring the safety of laboratory personnel, maintaining regulatory compliance, and protecting the environment. The protocols outlined are grounded in established principles of chemical hygiene and hazardous waste management, as mandated by regulatory bodies such as the Occupational Safety and Health Administration (OSHA) and the Environmental Protection Agency (EPA).
Hazard Identification and Risk Assessment
This compound is a compound containing a thiophene ring, a class of substances that requires careful handling. While comprehensive toxicological data for this specific molecule is limited, the available information and the known hazards of related thiophene derivatives necessitate treating it as hazardous waste.
Based on available safety data, this compound is known to cause serious eye irritation and may cause an allergic skin reaction.[1] Thiophene, the parent compound, is a flammable liquid that is harmful if swallowed and can cause various health effects upon exposure.[2][3] Therefore, a conservative approach dictates that this compound waste must be managed through a licensed hazardous waste disposal stream. Under no circumstances should it be disposed of in standard trash or down the sanitary sewer.[4][5]
Data Summary: this compound
| Property | Value/Information | Source(s) |
| CAS Number | 3988-77-0 | [1] |
| Molecular Formula | C₁₃H₁₀OS | [1] |
| Physical Form | Powder to crystal | [1] |
| Melting Point | 76-78 °C | [1] |
| GHS Hazard Statements | H317: May cause an allergic skin reaction. H319: Causes serious eye irritation. | [1] |
| GHS Precautionary Statements | P280: Wear protective gloves/eye protection/face protection. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [1] |
| Assumed Hazards | Based on thiophene derivatives: Harmful if swallowed, potential for flammability, harmful to aquatic life.[2] | N/A |
| Required PPE | Safety goggles, nitrile gloves (double-layered recommended), lab coat. | [6] |
Personal Protective Equipment (PPE) and Handling
The foundation of safe disposal is minimizing exposure. The OSHA Laboratory Standard (29 CFR 1910.1450) mandates the use of engineering controls and PPE to protect workers from chemical hazards.[7][8][9]
-
Engineering Controls : Always handle this compound powder and its solutions inside a certified chemical fume hood to prevent inhalation of dust or vapors.[6]
-
Eye and Face Protection : Wear chemical safety goggles that provide a complete seal around the eyes.
-
Skin Protection : A standard laboratory coat must be worn and fully fastened. Use nitrile gloves to prevent skin contact. Given the H317 hazard statement (allergic skin reaction), double-gloving is a prudent measure.[1]
-
Hygiene : Wash hands thoroughly with soap and water after handling the chemical, even if gloves were worn.
Step-by-Step Disposal Protocol
The Resource Conservation and Recovery Act (RCRA) gives the EPA the authority to regulate hazardous waste from "cradle to grave".[10] The following steps ensure compliance with these regulations.
Step 1: Waste Segregation
Proper segregation is the most critical step in preventing accidental chemical reactions.[11]
-
Designate a specific, clearly marked hazardous waste container exclusively for this compound and materials contaminated with it.
-
DO NOT mix this waste with other chemical waste streams, especially strong oxidizing agents, to prevent unforeseen reactions.[2][3]
Step 2: Waste Collection and Containment
-
Solid Waste : Collect unadulterated this compound powder, contaminated weigh boats, spatulas, and other disposable labware in a dedicated, leak-proof container made of a compatible material like high-density polyethylene (HDPE).[12]
-
Liquid Waste : If the compound is in a solution, collect it in a labeled, sealed, and leak-proof hazardous waste container. Ensure the container is chemically compatible with the solvent used. Containers must remain closed at all times except when adding waste.[10][13]
-
Contaminated PPE and Debris : All disposable PPE (gloves, etc.) and absorbent materials used for cleaning up spills must be collected as hazardous waste. Place these items in a designated, sealed plastic bag or container.[12]
Step 3: Labeling
Accurate labeling is a legal requirement and essential for safety.[8] Every hazardous waste container must be clearly labeled with:
-
The words "HAZARDOUS WASTE" .
-
The full chemical name: "this compound" .
-
The specific hazards (e.g., "Irritant," "Sensitizer").
-
The date waste was first added to the container.
-
The name and contact information of the generating researcher or lab.
Step 4: Temporary Storage
Waste must be stored safely in a designated Satellite Accumulation Area (SAA) within or near the laboratory.[10][13]
-
The storage area must be cool, dry, and well-ventilated.[14]
-
Store containers away from heat, open flames, or any potential ignition sources.[14][15]
-
Ensure secondary containment is used to capture any potential leaks or spills.
Caption: Workflow for the proper disposal of this compound waste.
Spill and Emergency Procedures
In the event of a spill, prompt and correct action is crucial to mitigate risks.[6]
-
Evacuate & Alert : Immediately alert personnel in the vicinity and evacuate the immediate area if the spill is large or the substance becomes airborne.
-
Ventilate : Ensure the area is well-ventilated, preferably by using a chemical fume hood.
-
Contain : For small spills, use an inert absorbent material such as vermiculite, sand, or a commercial chemical spill kit.[3][14] Do not use combustible materials like paper towels as the primary absorbent.
-
Clean-Up : While wearing full PPE, carefully collect the absorbed material using non-sparking tools and place it into a sealed, labeled hazardous waste container.[4]
-
Decontaminate : Clean the spill area with a suitable solvent (e.g., isopropanol), followed by soap and water. Collect all cleaning materials as hazardous waste.[12]
-
Report : Report the incident to your institution's Environmental Health and Safety (EHS) office, per your laboratory's Chemical Hygiene Plan.[7]
Final Disposal
The ultimate disposal of this compound waste must be conducted by professionals.
-
Contact EHS : Arrange for the collection of the properly contained and labeled waste through your institution's EHS office or a licensed hazardous waste disposal contractor.[4][11]
-
Documentation : Maintain records of waste generation and disposal as required by your institution and regulatory agencies.[13]
By rigorously following these procedures, you contribute to a culture of safety and ensure that your research practices are responsible, compliant, and environmentally sound.
References
- 1. This compound | 3988-77-0 [m.chemicalbook.com]
- 2. datasheets.scbt.com [datasheets.scbt.com]
- 3. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 4. benchchem.com [benchchem.com]
- 5. uwlax.edu [uwlax.edu]
- 6. ipgsf.com [ipgsf.com]
- 7. osha.gov [osha.gov]
- 8. The Laboratory Standard | Office of Clinical and Research Safety [vumc.org]
- 9. osha.gov [osha.gov]
- 10. pfw.edu [pfw.edu]
- 11. Best Practices for Hazardous Waste Disposal - AEG Environmental [aegenviro.com]
- 12. benchchem.com [benchchem.com]
- 13. epa.gov [epa.gov]
- 14. oxfordlabfinechem.com [oxfordlabfinechem.com]
- 15. fishersci.com [fishersci.com]
A Researcher's Guide to the Safe Handling of 2-Cinnamoylthiophene
This guide provides essential safety and operational protocols for researchers, scientists, and drug development professionals working with 2-Cinnamoylthiophene (CAS No. 3988-77-0).[1][][3] As a compound of interest in various research applications, understanding its hazard profile and adhering to strict handling procedures is paramount to ensuring laboratory safety and experimental integrity. This document moves beyond a simple checklist, offering a deep dive into the causality behind each recommendation, empowering you to work with confidence and precision.
Understanding the Hazard Profile
While a comprehensive toxicological profile for this compound is not fully established, data from structurally related compounds, such as thiophene and aromatic ketones, indicate that it should be handled as a hazardous substance.[4] Key potential hazards include:
-
Skin and Eye Irritation: Direct contact may cause significant irritation to the skin and serious damage to the eyes.[4]
-
Allergic Skin Reaction: Some individuals may develop a skin sensitization or allergic reaction upon contact.
-
Respiratory Irritation: Inhalation of the dust can irritate the respiratory tract.
-
Unknown Health Hazards: The full extent of its health hazards has not been investigated, warranting a cautious approach.[4]
Given these potential risks, all handling procedures must be designed to minimize direct contact and aerosol generation.
Personal Protective Equipment (PPE): Your First Line of Defense
The selection of appropriate PPE is critical and must be based on the specific task being performed. The following table summarizes the recommended PPE for handling this compound.
| Laboratory Task | Eye & Face Protection | Hand Protection | Respiratory Protection | Protective Clothing |
| Weighing & Handling Solid | Chemical safety goggles with side shields | Double-gloving with Butyl rubber or PVA gloves over nitrile gloves | NIOSH-approved N95 respirator (if not in a fume hood) | Flame-retardant lab coat, closed-toe shoes |
| Preparing Solutions | Chemical safety goggles and a face shield | Butyl rubber or PVA gloves | Work within a certified chemical fume hood | Flame-retardant lab coat, chemical-resistant apron, closed-toe shoes |
| Small-Scale Reactions | Chemical safety goggles and a face shield | Butyl rubber or PVA gloves | Work within a certified chemical fume hood | Flame-retardant lab coat, chemical-resistant apron, closed-toe shoes |
| Spill Cleanup | Chemical safety goggles and a face shield | Heavy-duty Butyl rubber or PVA gloves | Full-facepiece respirator with organic vapor cartridges and P100 filters | Chemical-resistant suit or coveralls, chemical-resistant boots |
Causality of PPE Selection:
-
Hand Protection: Standard nitrile gloves offer limited protection against aromatic ketones. Butyl rubber and Polyvinyl Alcohol (PVA) gloves provide superior resistance to these chemical classes, making them the preferred choice for primary contact.[4][5][6] Double-gloving provides an additional layer of safety.
-
Eye and Face Protection: Due to the risk of serious eye irritation, chemical safety goggles are mandatory. A face shield should be worn in conjunction with goggles whenever there is a splash hazard, such as when preparing solutions or during spill cleanup.
-
Respiratory Protection: For handling the solid powder outside of a fume hood, an N95 respirator will minimize the inhalation of airborne particles. For situations with potential vapor exposure or during spill cleanup where aerosols may be generated, a full-facepiece respirator with organic vapor cartridges is necessary to protect both the respiratory system and the eyes.[7]
Operational Plans: From Weighing to Waste
Adherence to standardized procedures is crucial for minimizing exposure and preventing accidents.
Weighing and Solution Preparation
Objective: To accurately weigh the solid compound and prepare a solution while minimizing dust and aerosol generation.
Protocol:
-
Preparation: Don the appropriate PPE as outlined in the table above. Ensure a chemical fume hood is certified and functioning correctly.
-
Designated Area: Designate a specific area within the fume hood for handling this compound. Cover the work surface with absorbent bench paper.[8]
-
Weighing:
-
Tare a suitable, sealable container on the analytical balance.
-
Inside the fume hood, carefully transfer the approximate amount of this compound into the tared container.[8][9]
-
Seal the container and remove it from the fume hood to weigh it on the balance.
-
Repeat the addition of the solid inside the fume hood until the desired weight is achieved. This prevents contamination of the balance and the lab environment.
-
-
Solution Preparation:
-
Inside the fume hood, slowly add the weighed this compound to the solvent with stirring.
-
Keep the container covered as much as possible during dissolution.
-
-
Cleanup: Decontaminate the designated area and any equipment used with an appropriate solvent. Dispose of all contaminated materials as hazardous waste.[9]
Spill Cleanup Protocol
Objective: To safely and effectively clean up a spill of solid this compound.
Protocol:
-
Evacuate and Alert: Immediately alert others in the vicinity of the spill. If the spill is large or in a poorly ventilated area, evacuate the lab and contact your institution's Environmental Health and Safety (EHS) department.
-
Don PPE: Wear the appropriate PPE for spill cleanup, including a full-facepiece respirator, heavy-duty gloves, and protective clothing.
-
Contain the Spill: If it is a powder, carefully cover the spill with an inert absorbent material like vermiculite or sand to prevent it from becoming airborne.[4][10] Do not use combustible materials like paper towels for the initial containment.[11]
-
Cleanup:
-
Decontamination:
-
Wipe the spill area with a cloth dampened with a suitable solvent.
-
Place all contaminated cleaning materials, including gloves and absorbent pads, into the hazardous waste container.[4]
-
-
Final Steps: Seal the hazardous waste container. Report the spill to your supervisor or EHS department. Restock any used items from the spill kit.
Occupational Exposure Limits (OELs) and the ALARA Principle
Currently, there are no established Occupational Exposure Limits (OELs) for this compound from regulatory bodies like OSHA or ACGIH. This is common for research chemicals that have not undergone extensive toxicological testing.
In the absence of a formal OEL, the guiding principle must be ALARA - A s L ow A s R easonably A chievable.[5][12][13][14] This principle mandates that all practical steps should be taken to minimize exposure, even if the levels are believed to be safe.[14] The operational plans outlined in this guide are designed to adhere to the ALARA principle by incorporating engineering controls, administrative procedures, and personal protective equipment to create multiple layers of safety.
Waste Disposal Plan
All materials contaminated with this compound must be disposed of as hazardous waste.
Protocol:
-
Waste Collection:
-
Solid Waste: Collect all contaminated solid materials, including unused this compound, contaminated gloves, absorbent materials, and disposable labware, in a dedicated, leak-proof, and clearly labeled hazardous waste container.[11]
-
Liquid Waste: Collect any waste solutions containing this compound in a separate, compatible, and clearly labeled hazardous waste container.
-
-
Labeling: The hazardous waste label must include:
-
Storage: Store the sealed hazardous waste containers in a designated satellite accumulation area that is cool, dry, and well-ventilated, away from incompatible materials.
-
Disposal: Arrange for the pickup and disposal of the hazardous waste through your institution's EHS department in accordance with all local, state, and federal regulations.
Safe Handling Workflow Diagram
The following diagram illustrates the key decision points and procedures for the safe handling of this compound.
Caption: Workflow for the safe handling of this compound.
References
- 1. This compound | 3988-77-0 [m.chemicalbook.com]
- 3. (2E)-3-phenyl-1-(thiophen-2-yl)prop-2-en-1-one | C13H10OS | CID 5702653 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Chemical Spill Clean-Up - Environmental Health & Safety - University of Delaware [www1.udel.edu]
- 5. m.youtube.com [m.youtube.com]
- 6. ehs.utk.edu [ehs.utk.edu]
- 7. ccny.cuny.edu [ccny.cuny.edu]
- 8. ehs.wisc.edu [ehs.wisc.edu]
- 9. SOP: Irritants | PennEHRS [ehrs.upenn.edu]
- 10. chemkleancorp.com [chemkleancorp.com]
- 11. ehs.stanford.edu [ehs.stanford.edu]
- 12. As Low As Reasonably Achievable (ALARA) [directives.doe.gov]
- 13. What Does ALARA Stand For? It's Meaning and Why It's So Important [landauer.com]
- 14. idexx.com [idexx.com]
- 15. safetyservices.ucdavis.edu [safetyservices.ucdavis.edu]
- 16. Hazardous Waste Label Requirements | BradyID.com [bradyid.com]
- 17. actenviro.com [actenviro.com]
- 18. sfasu.edu [sfasu.edu]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
